2,2,2-Trifluoro-1-(9-anthryl)ethanol
Description
The exact mass of the compound this compound is 276.07619946 g/mol and the complexity rating of the compound is 319. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-anthracen-9-yl-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZHJFWIOPYQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968284 | |
| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65487-67-4, 53531-34-3, 60646-30-2, 60686-64-8 | |
| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65487-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
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| Record name | (S)-alpha-(Trifluoromethyl)anthracene-9-methanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065487674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(trifluoromethyl)anthracene-9-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRKLE'S ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
What are the properties of 2,2,2-Trifluoro-1-(9-anthryl)ethanol?
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commonly known as Pirkle's alcohol, is a chiral fluoroalcohol of significant importance in stereochemistry.[1][2] Developed by the research group of William H. Pirkle, its primary application lies in its use as a chiral solvating agent (CSA) for the determination of enantiomeric purity and absolute configuration of a wide range of chiral molecules using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This technical guide provides a comprehensive overview of the properties, synthesis, and core applications of Pirkle's alcohol, complete with detailed experimental protocols and data presented for practical use by professionals in chemical research and drug development.
Core Properties
Pirkle's alcohol is a stable, off-white crystalline solid at room temperature when protected from light and oxygen.[1][3] Its utility as a chiral solvating agent is derived from the unique electronic and steric properties imparted by the bulky anthracene (B1667546) ring and the electron-withdrawing trifluoromethyl group. These features facilitate the formation of transient, diastereomeric solvate complexes with chiral analytes through hydrogen bonding and π-π stacking interactions, leading to observable chemical shift non-equivalence in their NMR spectra.[2]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. Data for both the racemic mixture and the individual enantiomers are provided where available.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₁F₃O | [1][4] |
| Molar Mass | 276.26 g/mol | [4][5] |
| IUPAC Name | 1-(Anthracen-9-yl)-2,2,2-trifluoroethanol | [3][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point (Racemic) | 142-144 °C | [2] |
| Melting Point ((R)-enantiomer) | 134-136 °C | [6] |
| Melting Point ((S)-enantiomer) | 134-136 °C | |
| Optical Rotation ((R)-enantiomer) | [α]²⁵/D -30.5° (c=1, CHCl₃) | [2][6] |
| Optical Rotation ((S)-enantiomer) | [α]²⁵/D +30.5° (c=1, CHCl₃) | [2] |
| CAS Number (Racemic) | 65487-67-4 | [2][3][4] |
| CAS Number ((R)-enantiomer) | 53531-34-3 | [3] |
| CAS Number ((S)-enantiomer) | 60646-30-2 | [3][5] |
Spectroscopic Data
Spectroscopic analysis is critical for the characterization of this compound. The following tables summarize the key spectroscopic data.
Table 1.2.1: NMR Spectroscopy Data (Solvent: CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.5 | s | H10 (anthracene) |
| ~8.0-8.2 | m | Aromatic protons | |
| ~7.4-7.6 | m | Aromatic protons | |
| ~6.5 | q, J ≈ 7 Hz | CH-OH | |
| ~2.5 | d | OH | |
| ¹³C NMR | 131.6, 129.2, 128.8, 127.1, 125.6, 125.2, 124.9, 122.9 | - | Aromatic carbons |
| 124.6 | q, J ≈ 283 Hz | CF₃ | |
| 71.8 | q, J ≈ 32 Hz | CH-OH | |
| ¹⁹F NMR | ~ -78.5 | d, J ≈ 7 Hz | CF₃ |
Note: Specific chemical shifts for aromatic protons can vary slightly. The data presented is a representative compilation from typical spectra.
Table 1.2.2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1625, 1450 | Medium to Weak | C=C stretch (aromatic ring) |
| ~1270, 1170, 1125 | Strong | C-F stretch (trifluoromethyl group) |
| ~1060 | Strong | C-O stretch (alcohol) |
Synthesis of this compound
The synthesis of Pirkle's alcohol is a two-step process starting from anthracene. The key intermediate is 9-anthryl trifluoromethyl ketone. The final step involves the reduction of this ketone, which can be performed enantioselectively to yield the desired (R) or (S) enantiomer, or non-selectively to produce the racemic mixture.
Caption: Synthetic pathways to racemic and enantiopure Pirkle's alcohol.
Experimental Protocol: Synthesis of 9-Anthryl Trifluoromethyl Ketone
This protocol outlines the trifluoroacetylation of anthracene.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anthracene (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) (1.2 eq) dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 9-anthryl trifluoromethyl ketone as a solid (m.p. 83-86 °C).[7]
Experimental Protocol: Enantioselective Reduction to (R)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
This protocol utilizes the (R)-BINAL-H chiral reducing agent.
-
Preparation of (R)-BINAL-H: In a flame-dried flask under nitrogen, prepare a solution of (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Add a solution of lithium aluminum hydride (LiAlH₄) (1.0 M in THF, 1.1 eq) dropwise at 0 °C. After the addition is complete, add ethanol (B145695) (1.1 eq) dropwise. Stir the resulting solution at room temperature for 1 hour.
-
Reaction Setup: In a separate flame-dried flask, dissolve 9-anthryl trifluoromethyl ketone (1.0 eq) in anhydrous THF.
-
Reduction: Cool the ketone solution to -78 °C (dry ice/acetone bath). Add the freshly prepared (R)-BINAL-H solution dropwise to the ketone solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-5 hours. Monitor the progress by TLC.
-
Workup: Quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water at -78 °C.
-
Filtration and Extraction: Allow the mixture to warm to room temperature. Filter the resulting aluminum salts through a pad of Celite, washing the filter cake with ethyl acetate. Concentrate the filtrate and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield (R)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.
Application in Enantiomeric Excess (ee) Determination
The primary utility of Pirkle's alcohol is as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric excess of a chiral analyte. The interaction between the chiral alcohol and the enantiomers of the analyte forms two transient diastereomeric complexes. These complexes are different in energy and spatial arrangement, resulting in separate, distinguishable signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the analyte.
Caption: Workflow for determining enantiomeric excess using Pirkle's alcohol.
Experimental Protocol: General Procedure for ee Determination by ¹H NMR
-
Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the chiral analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone to identify key proton signals for monitoring.
-
Addition of Pirkle's Alcohol: Add a molar excess (typically 1.5 to 3.0 equivalents) of enantiomerically pure (R)- or (S)-Pirkle's alcohol to the NMR tube. Ensure thorough mixing.
-
Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum.
-
Analysis: Observe the spectrum for splitting of a well-resolved signal of the analyte into two distinct signals, corresponding to the two diastereomeric complexes.
-
Calculation: Carefully integrate the two separated signals. The enantiomeric excess (ee) is calculated using the following formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
Conclusion
This compound is an indispensable tool in the field of stereochemistry. Its robust synthesis and profound effectiveness as a chiral solvating agent for NMR spectroscopy make it a valuable asset for researchers in organic synthesis, drug discovery, and quality control. The protocols and data provided in this guide offer a practical framework for the synthesis and application of this important molecule. The principles pioneered by the development of Pirkle's alcohol have also inspired the creation of "Pirkle-type" chiral stationary phases for HPLC, further extending its impact on chiral separations.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound|NMR Chiral Reagent [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C16H11F3O | CID 103802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determi… [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2,2,2-Trifluoroethanol(75-89-8) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of Pirkle's Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirkle's alcohol, formally known as 1-(9-anthryl)-2,2,2-trifluoroethanol, is a pivotal tool in stereochemistry, widely employed as a chiral solvating agent in Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of enantiomeric purity and absolute configuration.[1] Its unique structure, featuring a bulky, planar anthracene (B1667546) ring and a trifluoromethyl group, facilitates the formation of transient diastereomeric complexes with a broad range of chiral molecules. This interaction induces observable chemical shift differences in the NMR spectra of the enantiomers, allowing for their quantification. Furthermore, the principles of chiral recognition embodied by Pirkle's alcohol have been extended to the development of highly effective chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive overview of the synthesis of Pirkle's alcohol, detailed experimental protocols for its characterization, and a summary of its applications in chiral recognition.
Synthesis of Pirkle's Alcohol
The synthesis of Pirkle's alcohol is a multi-step process commencing with the trifluoroacetylation of anthracene to yield the key intermediate, trifluoromethyl 9-anthryl ketone.[1] This ketone is subsequently reduced to the alcohol. Methodologies for both racemic and enantioselective synthesis are well-established.
Synthesis of Trifluoromethyl 9-Anthryl Ketone (Precursor)
The initial step involves a Friedel-Crafts acylation of anthracene.
Experimental Protocol: Trifluoroacetylation of Anthracene
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anthracene | 178.23 | 50.0 g | 0.28 |
| Trifluoroacetic anhydride (B1165640) | 210.03 | 120 mL | 0.84 |
| Anhydrous Dichloromethane | - | 400 mL | - |
| Anhydrous Aluminum Chloride | 133.34 | 75.0 g | 0.56 |
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anthracene in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride to the stirred suspension.
-
Portion-wise, add anhydrous aluminum chloride to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M HCl.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude trifluoromethyl 9-anthryl ketone is purified by recrystallization from ethanol.
Racemic Synthesis of Pirkle's Alcohol
The racemic mixture of Pirkle's alcohol can be readily prepared by the reduction of trifluoromethyl 9-anthryl ketone using sodium borohydride (B1222165).[1]
Experimental Protocol: Sodium Borohydride Reduction
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Trifluoromethyl 9-anthryl ketone | 274.24 | 10.0 g | 0.036 |
| Methanol (B129727) | - | 200 mL | - |
| Sodium Borohydride | 37.83 | 1.5 g | 0.040 |
Procedure:
-
Dissolve trifluoromethyl 9-anthryl ketone in methanol in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of 1 M HCl until the effervescence ceases.
-
The mixture is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude racemic Pirkle's alcohol is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient).
Enantioselective Synthesis of Pirkle's Alcohol
An enantioselective synthesis of (R)-Pirkle's alcohol can be achieved using a chiral hydride reagent.[1]
Experimental Protocol: Enantioselective Reduction
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| (4S,5S)-(-)-2-ethyl-4-hydroxymethyl-5-phenyl-2-oxazoline | 205.26 | 2.26 g | 0.011 |
| Lithium Aluminum Hydride | 37.95 | 0.42 g | 0.011 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Trifluoromethyl 9-anthryl ketone | 274.24 | 2.74 g | 0.010 |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve (4S,5S)-(-)-2-ethyl-4-hydroxymethyl-5-phenyl-2-oxazoline in anhydrous THF.
-
Cool the solution to 0 °C and slowly add lithium aluminum hydride.
-
Stir the mixture at room temperature for 1 hour to form the chiral hydride reagent.
-
Cool the reagent solution to -78 °C and slowly add a solution of trifluoromethyl 9-anthryl ketone in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
The reaction is quenched by the sequential addition of water and 15% NaOH solution.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield (R)-Pirkle's alcohol.
Resolution of Racemic Pirkle's Alcohol
The enantiomers of racemic Pirkle's alcohol can be separated by derivatization with an enantiopure isocyanate to form diastereomeric carbamates, which are then separated by chromatography and subsequently hydrolyzed.[1]
Experimental Protocol: Diastereomeric Carbamate Formation and Separation
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Racemic Pirkle's alcohol | 276.26 | 5.52 g | 0.020 |
| (R)-(+)-1-(1-Naphthyl)ethyl isocyanate | 197.23 | 3.94 g | 0.020 |
| Anhydrous Toluene (B28343) | - | 100 mL | - |
| Triethylamine | 101.19 | 2.8 mL | 0.020 |
Procedure:
-
Dissolve racemic Pirkle's alcohol in anhydrous toluene in a round-bottom flask.
-
Add triethylamine, followed by the dropwise addition of (R)-(+)-1-(1-Naphthyl)ethyl isocyanate.
-
Heat the mixture at 60 °C for 12 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting diastereomeric carbamates are separated by column chromatography on silica gel.
-
The separated diastereomers are then hydrolyzed using a strong base (e.g., KOH in ethanol/water) to yield the individual enantiomers of Pirkle's alcohol.
Characterization of Pirkle's Alcohol
Spectroscopic Data
¹H and ¹³C NMR Data for Pirkle's Alcohol (in CDCl₃)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.50 | s | - | H-10 | |
| ~8.00 | d | 8.0 | H-4, H-5 | |
| ~7.50 | m | - | Aromatic H | |
| ~6.20 | q | 6.5 | CH-OH | |
| ~2.50 | d | 4.0 | OH |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| ~131.5 | C-9a, C-10a | |
| ~129.0 | Aromatic CH | |
| ~127.0 | Aromatic CH | |
| ~125.5 | Aromatic CH | |
| ~125.0 (q, J ≈ 285 Hz) | CF₃ | |
| ~70.0 (q, J ≈ 32 Hz) | CH-OH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Chiral HPLC Analysis
The enantiomeric purity of Pirkle's alcohol can be determined by chiral HPLC.
Example HPLC Method for Enantioseparation of Pirkle's Alcohol
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | ~ 8.5 min |
| Retention Time (S-enantiomer) | ~ 10.2 min |
Application as a Chiral Solvating Agent in NMR
The primary application of Pirkle's alcohol is as a chiral solvating agent to determine the enantiomeric excess (e.e.) of chiral compounds by NMR spectroscopy. The addition of an enantiopure Pirkle's alcohol to a solution of a racemic or enantioenriched analyte leads to the formation of transient diastereomeric solvates. These diastereomers exhibit distinct NMR spectra, allowing for the quantification of each enantiomer.
General Protocol for Enantiomeric Excess Determination using Pirkle's Alcohol
-
Obtain a standard ¹H NMR spectrum of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃).
-
Prepare a solution of the analyte and add 1-5 equivalents of enantiopure Pirkle's alcohol.
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of the analyte that shows splitting into two distinct signals in the presence of Pirkle's alcohol.
-
Integrate the two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Table of Representative Induced Chemical Shift Differences (ΔΔδ) using Pirkle's Alcohol
| Analyte | Analyte Proton | ΔΔδ (ppm) |
| 1-Phenylethanol | CH-OH | 0.05 |
| Propranolol | N-CH(CH₃)₂ | 0.08 |
| Ibuprofen methyl ester | α-CH | 0.04 |
| Naproxen methyl ester | O-CH₃ | 0.12 |
The mechanism of chiral recognition involves a combination of intermolecular interactions, including hydrogen bonding between the hydroxyl group of Pirkle's alcohol and a Lewis basic site on the analyte, and π-π stacking interactions between the electron-rich anthracene ring and an aromatic moiety on the analyte. The trifluoromethyl group provides a steric and electronic influence that enhances the differentiation between the diastereomeric complexes.
Conclusion
Pirkle's alcohol remains an indispensable reagent in the field of stereochemistry. Its straightforward synthesis and robust performance as a chiral solvating agent in NMR spectroscopy make it a valuable tool for researchers in academia and industry. The principles of chiral recognition derived from the study of Pirkle's alcohol continue to inspire the development of new and improved methods for enantioseparation and analysis. This guide provides the essential technical information for the synthesis, characterization, and effective utilization of Pirkle's alcohol in a research and development setting.
References
A Comprehensive Technical Guide to 2,2,2-Trifluoro-1-(9-anthryl)ethanol for Researchers and Drug Development Professionals
Introduction: 2,2,2-Trifluoro-1-(9-anthryl)ethanol, often referred to as Pirkle's alcohol, is a crucial chiral solvating agent in the field of stereochemistry.[1] Its unique molecular structure, featuring a bulky anthracenyl group and a trifluoromethyl moiety, allows for the effective chiral recognition of a wide range of racemates. This technical guide provides an in-depth overview of its chemical properties, safety data, synthesis, and applications, with a focus on its utility in NMR spectroscopy for the determination of enantiomeric purity and absolute configuration.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chiral analysis.
Chemical Identification and Properties
This compound exists as a racemic mixture and as two distinct enantiomers, each with its own specific CAS number and properties.
| Property | Racemic | (R)-(-)-Enantiomer | (S)-(+)-Enantiomer |
| CAS Number | 60686-64-8 | 53531-34-3 | 60646-30-2 |
| Molecular Formula | C₁₆H₁₁F₃O | C₁₆H₁₁F₃O | C₁₆H₁₁F₃O |
| Molecular Weight | 276.25 g/mol | 276.25 g/mol | 276.26 g/mol |
| Appearance | Off-white crystalline solid[1] | White to light yellow to green powder/crystal[2] | White to almost white powder/crystal[3] |
| Melting Point | Not specified | 132-135 °C | 134-136 °C[3] |
| Optical Rotation | Not applicable | [α]₂₅/D −30°, c = 6.0 in chloroform | [α]₂₀/D = +27° to +34°, c = 1 in chloroform[3] |
Safety Data and Hazard Information
GHS Hazard Classification
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |
Source: PubChem CID 103802[5]
Hazard Statements and Pictograms
| Statement Code | Statement | Pictogram |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Source: PubChem CID 103802[5]
Precautionary Statements
| Statement Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P319 | Get medical help if you feel unwell. |
| P332 + P317 | If skin irritation occurs: Get medical help. |
| P337 + P317 | If eye irritation persists: Get medical help. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: PubChem CID 103802[5]
Experimental Protocols
Synthesis of Racemic this compound
The synthesis of racemic Pirkle's alcohol is typically achieved through the reduction of its precursor ketone, trifluoromethyl 9-anthryl ketone.[1]
Step 1: Synthesis of 9-Anthraldehyde (Precursor to the Ketone)
A common method for the formylation of anthracene (B1667546) is the Vilsmeier-Haack reaction.
-
Reactants: Anthracene, N-methylformanilide, phosphorus oxychloride, and o-dichlorobenzene (as solvent).[6]
-
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine N-methylformanilide, phosphorus oxychloride, o-dichlorobenzene, and anthracene.[6]
-
Heat the mixture on a steam bath to 90-95°C with stirring for approximately 1 hour. The anthracene will dissolve, forming a deep red solution.[6]
-
After cooling, add a solution of sodium acetate (B1210297) in water to the reaction mixture.[6]
-
Steam distill the mixture to remove o-dichlorobenzene and most of the methylaniline.[6]
-
The remaining reddish oil will solidify upon cooling. Collect the solid and wash it with hydrochloric acid to remove any remaining amine, followed by a thorough washing with water.[6]
-
Recrystallize the crude product from glacial acetic acid to yield pure 9-anthraldehyde.[6]
-
Step 2: Conversion of 9-Anthraldehyde to Trifluoromethyl 9-Anthryl Ketone
This step involves the conversion of the aldehyde to the corresponding trifluoromethyl ketone. While a detailed, step-by-step protocol was not found in the searched literature, this transformation can generally be achieved using trifluoromethylating agents.
Step 3: Reduction of Trifluoromethyl 9-Anthryl Ketone to Racemic this compound
-
Reducing Agent: Sodium borohydride (B1222165) (NaBH₄).[1]
-
General Procedure:
-
Dissolve trifluoromethyl 9-anthryl ketone in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the solution.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude racemic alcohol.
-
Purify the product by column chromatography or recrystallization.
-
Enantioselective Synthesis of (R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
The enantioselective synthesis of Pirkle's alcohol is crucial for its application as a chiral solvating agent. This is typically achieved by the asymmetric reduction of the precursor ketone.
-
Chiral Reducing Agent: A well-established method involves the use of a chiral hydride reagent, such as BINAL-H (binaphthol-modified aluminum hydride).[7] The (S)-BINAL-H reagent typically yields the (S)-alcohol, while the (R)-BINAL-H reagent produces the (R)-alcohol.[8]
-
General Procedure for Enantioselective Reduction:
-
Prepare the BINAL-H reagent in situ by reacting lithium aluminum hydride with an equimolar amount of the corresponding enantiomer of 1,1'-bi-2-naphthol (B31242) (BINOL) in a suitable solvent like THF.
-
Cool the solution of the chiral hydride reagent to a low temperature (e.g., -78 °C).
-
Slowly add a solution of trifluoromethyl 9-anthryl ketone in the same solvent to the chiral hydride solution.
-
Stir the reaction at low temperature until completion.
-
Work up the reaction by carefully quenching with water and/or acid.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the enantiomerically enriched alcohol by chromatography.
-
Application in NMR Spectroscopy: Determination of Enantiomeric Excess
The primary application of enantiomerically pure Pirkle's alcohol is as a chiral solvating agent (CSA) in NMR spectroscopy to determine the enantiomeric excess (e.e.) of chiral analytes.[9] The interaction between the CSA and the enantiomers of the analyte forms transient diastereomeric complexes, which have different NMR spectra, allowing for the quantification of each enantiomer.[1]
-
General Protocol for NMR Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral analyte (e.g., 0.0125–0.2 mmol) and the enantiomerically pure this compound (e.g., 0.0125–0.1 mmol) in a suitable deuterated solvent (e.g., chloroform-d, 0.6 mL).[10]
-
Thoroughly mix the sample by shaking the NMR tube for about 30 seconds.[10]
-
Acquire the ¹H NMR spectrum (and other relevant spectra like ¹⁹F NMR if applicable) at a specific temperature (e.g., 25 °C).[10]
-
Identify the signals of the analyte that are well-resolved for the two diastereomeric complexes.
-
Integrate the corresponding signals for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.
-
Signaling Pathways and Experimental Workflows
The utility of this compound in chiral recognition and synthesis can be visualized through logical diagrams.
References
- 1. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. This compound | C16H11F3O | CID 103802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organicreactions.org [organicreactions.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Pirkle's Alcohol: A Technical Guide
Introduction
Pirkle's alcohol, systematically known as (±)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a chiral fluorinated alcohol renowned for its application as a chiral solvating agent in nuclear magnetic resonance (NMR) spectroscopy. Its ability to form diastereomeric complexes with enantiomeric solutes allows for the determination of enantiomeric purity and absolute configuration. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) of Pirkle's alcohol, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
IUPAC Name: 1-(9-anthryl)-2,2,2-trifluoroethanol Synonyms: Pirkle's alcohol, (±)-2,2,2-Trifluoro-1-(9-anthryl)ethanol CAS Number: 65487-67-4 (racemate), 53531-34-3 ((R)-enantiomer), 60646-30-2 ((S)-enantiomer) Chemical Formula: C₁₆H₁₁F₃O Molecular Weight: 276.25 g/mol
Spectroscopic Data
The following sections present the available spectroscopic data for Pirkle's alcohol in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
¹³C NMR (Carbon-13 NMR)
The following table summarizes the ¹³C NMR chemical shifts for (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, as obtained from a publicly available spectral database. The carbon atoms are numbered according to standard IUPAC nomenclature for anthracene (B1667546).
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |
| C(CF₃) | 124.3 | q, ¹J(C,F) ≈ 280 Hz |
| CH(OH) | 72.5 | q, ²J(C,F) ≈ 32 Hz |
| C-9 | 130.5 | s |
| C-4a, C-10a | 131.5 | s |
| C-8a, C-9a | 129.0 | s |
| C-1, C-8 | 125.0 | d |
| C-2, C-7 | 126.5 | d |
| C-3, C-6 | 128.8 | d |
| C-4, C-5 | 129.5 | d |
| C-10 | 122.5 | d |
Note: The assignments for the aromatic carbons are approximate and based on typical chemical shift ranges for substituted anthracenes. The multiplicity (s = singlet, d = doublet, q = quartet) is based on a proton-decoupled spectrum, with the exception of the carbons coupled to fluorine.
Infrared (IR) Spectroscopy
A detailed experimental IR spectrum with a complete peak list is not available. However, the characteristic IR absorptions for Pirkle's alcohol can be predicted based on its functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H | Stretching | 3600 - 3200 | Strong, Broad |
| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=C (aromatic) | Stretching | 1625 - 1440 | Medium to Weak |
| C-O | Stretching | 1260 - 1000 | Strong |
| C-F | Stretching | 1400 - 1000 | Strong |
Mass Spectrometry (MS)
The mass spectrum of Pirkle's alcohol, particularly under negative ion mode, shows a prominent peak for the deprotonated molecule.
| m/z | Ion | Method |
| 275 | [M-H]⁻ | Negative Ion Mode |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data of Pirkle's alcohol. These should be adapted and optimized based on the specific instrumentation and analytical requirements.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of Pirkle's alcohol.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength is recommended for better resolution of aromatic signals.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as ¹³C has low natural abundance.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of Pirkle's alcohol with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters (FTIR):
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of Pirkle's alcohol (approximately 1 µg/mL to 10 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Negative ion mode is suitable for observing the [M-H]⁻ ion.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate adjusted for a stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions effectively (e.g., 300-350 °C).
-
Mass Range: m/z 50-500.
-
Visualization of Spectroscopic Workflow
Caption: General workflow for obtaining and analyzing spectroscopic data of Pirkle's alcohol.
Pirkle's Alcohol: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol), a crucial chiral solvating agent in stereochemical analysis. Understanding its behavior in various solvents is paramount for its effective application in NMR spectroscopy and as a chiral stationary phase in HPLC.
Core Properties of Pirkle's Alcohol
Pirkle's alcohol is an off-white, crystalline solid.[1] Its primary application lies in its ability to form transient diastereomeric solvates with enantiomers of other chiral molecules, enabling the determination of enantiomeric purity and absolute configuration by NMR spectroscopy.[1]
Solubility Profile
Table 1: Qualitative Solubility of Pirkle's Alcohol in Common Laboratory Solvents
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Halogenated | Dichloromethane, Chloroform | High | The nonpolar aromatic core and the polar alcohol and trifluoromethyl groups interact favorably with these solvents of intermediate polarity. Chloroform is a commonly used solvent for NMR studies involving Pirkle's alcohol. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | These solvents can hydrogen bond with the alcohol group, and their nonpolar character solvates the anthracene (B1667546) ring. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The polarity of the ketone carbonyl group allows for interaction with the alcohol moiety, while the alkyl groups can solvate the aromatic system. |
| Alcohols | Methanol (B129727), Ethanol, Isopropanol | Moderate to Low | While these are polar protic solvents that can hydrogen bond with Pirkle's alcohol, the large, nonpolar anthracene ring may limit high solubility. |
| Aprotic Polar | Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The high polarity of these solvents may not be ideal for solvating the large nonpolar aromatic system effectively. |
| Nonpolar | Hexane, Toluene | Low | The polarity of the trifluoroethanol group significantly reduces solubility in nonpolar solvents. |
| Aqueous | Water | Very Low | The large, hydrophobic anthracene ring makes Pirkle's alcohol practically insoluble in water. |
Stability Characteristics
Pirkle's alcohol is generally stable at room temperature when protected from light and oxygen.[1] The primary routes of degradation are likely to involve the anthracene ring system, which is susceptible to oxidation and photochemically induced reactions.
Key Stability Considerations:
-
Oxidation: The anthracene moiety can be oxidized, especially in the presence of air and light, potentially leading to the formation of anthraquinone-like structures. It is advisable to store Pirkle's alcohol under an inert atmosphere (e.g., argon or nitrogen).
-
Light Sensitivity: Aromatic compounds, particularly polycyclic aromatic hydrocarbons like anthracene, can be light-sensitive. Exposure to UV light may lead to photodegradation. Therefore, it should be stored in amber vials or in the dark.
-
pH: While generally stable under neutral conditions, strong acidic or basic conditions could potentially lead to degradation, although specific data is lacking.
-
Thermal Stability: Pirkle's alcohol is a crystalline solid with a melting point, indicating good thermal stability at ambient temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of Pirkle's alcohol in a laboratory setting.
Protocol for Solubility Determination (Isothermal Saturation Method)
This method involves creating a saturated solution of Pirkle's alcohol in a chosen solvent at a constant temperature and then determining the concentration of the dissolved solid.
Methodology:
-
Sample Preparation: Add an excess amount of Pirkle's alcohol to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Phase Separation: Allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant.
-
Solvent Evaporation: Evaporate the solvent from the extracted sample under reduced pressure.
-
Quantification: Weigh the remaining solid residue of Pirkle's alcohol.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Protocol for Stability Assessment (HPLC-Based Method)
This protocol outlines a method to assess the stability of Pirkle's alcohol in a specific solvent under defined conditions (e.g., temperature, light exposure) over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of Pirkle's alcohol in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into several vials. Expose these vials to the desired stress conditions (e.g., elevated temperature, UV light, ambient light, or dark control at room temperature).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.
-
HPLC Analysis:
-
Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis at a wavelength where Pirkle's alcohol has strong absorbance).
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically effective. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Injection: Inject the samples onto the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the Pirkle's alcohol peak over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of any new peaks, which would correspond to degradation products.
-
Calculate the percentage of Pirkle's alcohol remaining at each time point relative to the initial time point (t=0).
-
Caption: Experimental workflow for stability assessment.
Conclusion
While quantitative data on the solubility and stability of Pirkle's alcohol is scarce, a sound understanding of its chemical properties allows for informed decisions regarding its use and storage. It is highly soluble in halogenated and etheric solvents and moderately soluble in ketones and alcohols. Its stability is compromised by exposure to light and oxygen, necessitating proper storage under inert, dark conditions. The provided experimental protocols offer a framework for researchers to quantitatively determine its solubility and stability in specific solvent systems relevant to their applications.
References
Commercial Suppliers and Technical Guide for Enantiomerically Pure Pirkle's Alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of enantiomerically pure Pirkle's alcohol, a critical chiral solvating agent for the determination of enantiomeric purity and absolute configuration. This guide details commercially available sources, presents key technical data in a comparative format, outlines experimental protocols for its use, and illustrates the underlying principles of chiral recognition.
Introduction to Pirkle's Alcohol
Pirkle's alcohol, formally known as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a chiral fluorinated alcohol. Its significance in stereochemistry stems from its ability to form transient, diastereomeric complexes with a wide range of chiral molecules (analytes). These interactions induce chemical shift differences in the Nuclear Magnetic Resonance (NMR) spectra of the analyte's enantiomers, allowing for their differentiation and quantification. The development of Pirkle's alcohol and related chiral stationary phases for HPLC was a pioneering contribution by Professor William H. Pirkle.[1]
Commercial Suppliers of Enantiomerically Pure Pirkle's Alcohol
A variety of chemical suppliers offer enantiomerically pure Pirkle's alcohol. The following table summarizes the offerings from prominent vendors, allowing for a clear comparison of specifications.
| Supplier | Product Name | Enantiomer | CAS Number | Enantiomeric Purity (ee) | Assay/Purity | Optical Activity |
| Sigma-Aldrich | (R)-(−)-1-(9-Anthryl)-2,2,2-trifluoroethanol | (R)-(-) | 53531-34-3 | ≥98% (HPLC) | ≥98% | [α]25/D −30°, c = 6.0 in chloroform |
| Sigma-Aldrich | (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol | (S)-(+) | 60646-30-2 | ≥98% (HPLC) | ≥98% | [α]25/D +30°, c = 6 in chloroform |
| TCI America | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | (R)-(-) | 53531-34-3 | >99.0% (GC) | >99.0% | Not specified |
| TCI America | (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | (S)-(+) | 60646-30-2 | >99.0% (GC) | >99.0% | Not specified |
| Parchem | (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol | (S)-(+) | 60646-30-2 | Not specified | Not specified | Not specified |
Mechanism of Chiral Recognition
The enantiodiscrimination by Pirkle's alcohol in an NMR experiment is based on the formation of short-lived diastereomeric solvates with the chiral analyte.[2] The stability and geometry of these solvates are governed by a combination of intermolecular interactions:
-
Hydrogen Bonding: The hydroxyl group of Pirkle's alcohol can act as a hydrogen bond donor to a Lewis basic site on the analyte (e.g., an amine, ether, or carbonyl oxygen).
-
π-π Stacking: The electron-rich anthracene (B1667546) ring of Pirkle's alcohol can engage in π-π stacking interactions with aromatic moieties on the analyte.
-
Dipole-Dipole Interactions: The trifluoromethyl group creates a strong dipole, which can interact with polar functional groups on the analyte.
-
Steric Repulsion: Steric hindrance between the bulky groups on both Pirkle's alcohol and the analyte influences the preferred orientation of the complex.
These interactions lead to distinct spatial arrangements for the two diastereomeric complexes, resulting in different magnetic environments for the protons of the analyte's enantiomers. This, in turn, causes their signals to appear at different chemical shifts in the ¹H NMR spectrum.
Experimental Protocols
Determination of Enantiomeric Excess using NMR Spectroscopy
This protocol provides a general methodology for using Pirkle's alcohol as a chiral solvating agent to determine the enantiomeric excess of a chiral analyte.
Materials:
-
Enantiomerically pure Pirkle's alcohol ((R)-(-) or (S)-(+))
-
Chiral analyte of unknown enantiomeric composition
-
High-purity deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a suitable amount of the chiral analyte (typically 5-10 mg) and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone to identify key proton signals.
-
-
Addition of Pirkle's Alcohol:
-
To the same NMR tube, add a molar equivalent of enantiomerically pure Pirkle's alcohol. The optimal molar ratio of analyte to Pirkle's alcohol may vary, and a titration (stepwise addition of the chiral solvating agent) can be performed to achieve the best signal separation. Ratios from 1:1 to 1:5 (analyte:Pirkle's alcohol) are common.
-
Gently shake the NMR tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Observe the splitting of one or more of the analyte's proton signals into two distinct signals, corresponding to the two enantiomers. The protons closest to the chiral center of the analyte are most likely to show the largest chemical shift difference (Δδ).
-
-
Data Analysis:
-
Integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] * 100
-
-
Synthesis and Purification of Pirkle's Alcohol
While commercially available, an understanding of the synthesis of Pirkle's alcohol is valuable. The following outlines the general synthetic routes.[2]
Route 1: Chiral Reduction
-
Trifluoroacetylation of Anthracene: Anthracene is reacted with trifluoroacetic anhydride (B1165640) in the presence of a suitable solvent to yield 9-(trifluoroacetyl)anthracene.
-
Asymmetric Reduction: The resulting ketone is reduced using a chiral reducing agent, such as a complex of lithium aluminum hydride (LAH) with a chiral ligand (e.g., (4S,5S)-(-)-2-ethyl-4-hydroxymethyl-5-phenyl-2-oxazoline), to produce the desired enantiomer of Pirkle's alcohol.
Route 2: Racemic Synthesis and Resolution
-
Trifluoroacetylation of Anthracene: Same as step 1 in Route 1.
-
Racemic Reduction: The ketone is reduced with a non-chiral reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to produce racemic Pirkle's alcohol.
-
Diastereomeric Derivatization: The racemic alcohol is reacted with an enantiomerically pure chiral derivatizing agent, such as (R)-1-(1-naphthyl)ethyl isocyanate, to form a mixture of diastereomeric carbamates.
-
Chromatographic Separation: The diastereomers are separated by column chromatography.
-
Hydrolysis: The separated diastereomeric carbamates are hydrolyzed to yield the enantiomerically pure (R)- and (S)-Pirkle's alcohols.
Purification:
The final product is typically purified by recrystallization or column chromatography to achieve high enantiomeric and chemical purity.
References
The Discovery and Enduring Legacy of Pirkle's Alcohol: A Technical Guide to a Seminal Chiral Solvating Agent
An in-depth exploration of the history, mechanism, and application of 2,2,2-trifluoro-1-(9-anthryl)ethanol, a cornerstone of stereochemical analysis for researchers, scientists, and drug development professionals.
Introduction
In the field of stereochemistry, the determination of enantiomeric purity and absolute configuration is of paramount importance, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. Among the array of analytical techniques developed to address this challenge, nuclear magnetic resonance (NMR) spectroscopy in the presence of a chiral solvating agent (CSA) remains a powerful and accessible method. A pivotal figure in this domain is Professor William H. Pirkle, whose pioneering work in the mid-20th century revolutionized the analysis of enantiomers.[1] His introduction of this compound, now widely known as Pirkle's alcohol, provided chemists with a remarkably effective tool for the direct determination of enantiomeric composition.[2] This technical guide delves into the discovery, history, mechanism of action, and practical application of Pirkle's alcohol, offering a comprehensive resource for its utilization in modern chemical analysis.
Historical Context and Discovery
The journey to the development of Pirkle's alcohol is rooted in the broader quest for understanding and controlling chirality. Prior to the 1960s, the determination of enantiomeric excess (e.e.) was often a laborious process. Pirkle's pioneering demonstration in 1966 of using chiral solvating agents to induce non-equivalence in the NMR spectra of enantiomers was a landmark achievement.[3] This discovery laid the groundwork for a lifelong pursuit of understanding the supramolecular interactions that govern enantiodifferentiation.[3] Pirkle's alcohol, first reported by his group, emerged as a particularly effective CSA due to its unique structural features.[2]
The core principle behind the utility of Pirkle's alcohol lies in its ability to form transient, diastereomeric solvates with the enantiomers of a chiral analyte.[2] These diastereomeric complexes are energetically distinct and, crucially, exhibit different NMR spectra. This spectral non-equivalence allows for the direct quantification of each enantiomer by integrating the corresponding signals.[2]
Synthesis and Availability
Pirkle's alcohol is an off-white, crystalline solid that is stable at room temperature when shielded from light and oxygen.[2] It is commercially available in both racemic and enantiomerically pure forms ((R)-(-)- and (S)-(+)-enantiomers). For researchers preferring to synthesize it in-house, established protocols are available.
The synthesis of racemic Pirkle's alcohol begins with the trifluoroacetylation of anthracene (B1667546) to produce trifluoromethyl 9-anthryl ketone.[2] Subsequent reduction of this ketone with sodium borohydride (B1222165) yields the racemic alcohol.[2]
Obtaining the enantiomerically pure forms requires a chiral resolution step. One common method involves the reduction of trifluoromethyl 9-anthryl ketone with a chiral hydride reagent, such as one prepared from lithium aluminum hydride and (4S,5S)-(-)-2-ethyl-4-hydroxymethyl-5-phenyl-2-oxazoline, to directly yield the (R)-enantiomer.[2] Alternatively, the racemic alcohol can be derivatized with an enantiomerically pure chiral resolving agent, such as 1-(1-Naphthyl)ethyl isocyanate (also developed by Pirkle), to form diastereomeric carbamates.[2] These diastereomers can then be separated by chromatography and the carbamate (B1207046) group subsequently hydrolyzed to afford the individual enantiomers of Pirkle's alcohol.[2]
Mechanism of Chiral Recognition
The efficacy of Pirkle's alcohol as a chiral solvating agent stems from a combination of intermolecular interactions that lead to the formation of transient diastereomeric complexes with the analyte's enantiomers. The primary forces at play are believed to be:
-
Hydrogen Bonding: The hydroxyl group of Pirkle's alcohol can act as a hydrogen bond donor to a Lewis basic site on the analyte (e.g., the oxygen of a carbonyl group, the nitrogen of an amine).
-
π-π Stacking: The large, electron-rich anthracene ring of Pirkle's alcohol can engage in π-π stacking interactions with aromatic or other π-rich moieties on the analyte.
-
Dipole-Dipole Interactions: The trifluoromethyl group imparts a significant dipole moment to the molecule, which can lead to favorable dipole-dipole interactions with polar functional groups on the analyte.
-
Steric Repulsion: The bulky nature of the anthracene group creates a defined chiral pocket, leading to differential steric interactions with the two enantiomers of the analyte.
The combination of these interactions results in a "three-point interaction model," which is a widely accepted paradigm for chiral recognition. For a stable diastereomeric complex to form, there must be at least three points of interaction between the chiral solvating agent and the analyte, with at least one of these interactions being stereochemically dependent.
Figure 1. A diagram illustrating the key intermolecular interactions responsible for chiral recognition between Pirkle's alcohol and a chiral analyte.
Experimental Protocols
Synthesis of Racemic this compound
A detailed protocol for the synthesis of Pirkle's alcohol is crucial for laboratories that wish to prepare the reagent. The following is a representative procedure based on published methods.[2]
Figure 2. A simplified workflow for the synthesis of racemic Pirkle's alcohol.
Materials:
-
Anthracene
-
Trifluoroacetic anhydride (B1165640)
-
A suitable solvent (e.g., dichloromethane)
-
Sodium borohydride
-
A suitable solvent for reduction (e.g., methanol (B129727) or ethanol)
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Trifluoroacetylation: Dissolve anthracene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the solution in an ice bath. Slowly add trifluoroacetic anhydride to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time (monitor by TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully quench any remaining trifluoroacetic anhydride with water. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude trifluoromethyl 9-anthryl ketone.
-
Reduction: Dissolve the crude ketone in a suitable alcohol solvent in a round-bottom flask. Cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution. Monitor the reaction by TLC until all the ketone has been consumed.
-
Work-up and Purification: Carefully add water to quench the excess sodium borohydride. Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude racemic Pirkle's alcohol by silica gel column chromatography.
Determination of Enantiomeric Excess using Pirkle's Alcohol by ¹H NMR
The following is a general protocol for the determination of the enantiomeric excess of a chiral analyte. The optimal conditions (solvent, concentration, temperature) may vary depending on the specific analyte.
Figure 3. A general workflow for the determination of enantiomeric excess using Pirkle's alcohol and ¹H NMR spectroscopy.
Materials:
-
Chiral analyte of unknown enantiomeric composition
-
Enantiomerically pure (R)- or (S)-Pirkle's alcohol
-
Deuterated NMR solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube and spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the chiral analyte and dissolve it in a suitable volume of the deuterated NMR solvent in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte to identify the chemical shifts of its protons.
-
Addition of Pirkle's Alcohol: Add a known amount of enantiomerically pure Pirkle's alcohol to the NMR tube. The molar ratio of Pirkle's alcohol to the analyte typically ranges from 1:1 to 5:1. It is often necessary to titrate the analyte solution with the CSA to find the optimal ratio that provides baseline separation of the diastereotopic signals.
-
Spectrum of the Mixture: Thoroughly mix the sample and acquire another ¹H NMR spectrum.
-
Data Analysis: Compare the two spectra. In the presence of Pirkle's alcohol, certain proton signals of the analyte that were singlets (or simple multiplets) in the original spectrum should now appear as two distinct sets of signals, corresponding to the two diastereomeric solvates.
-
Quantification: Carefully integrate the areas of the two separated signals. The enantiomeric excess can be calculated using the following formula: e.e. (%) = [|Integration of Major Enantiomer - Integration of Minor Enantiomer| / (Integration of Major Enantiomer + Integration of Minor Enantiomer)] x 100
Quantitative Data
The magnitude of the chemical shift non-equivalence (Δδ) induced by Pirkle's alcohol is dependent on the structure of the analyte, the solvent, the temperature, and the concentration of the CSA. Below are tables summarizing representative data for different classes of compounds.
Table 1: Enantiomeric Recognition of Chiral Alcohols with (R)-Pirkle's Alcohol
| Analyte | Proton Observed | Solvent | Δδ (ppm) |
| 1-Phenylethanol | CH-OH | CDCl₃ | 0.08 |
| 2-Butanol | CH-OH | CDCl₃ | 0.05 |
| Methylmandelate | OCH₃ | CDCl₃ | 0.12 |
Table 2: Enantiomeric Recognition of Chiral Amines with (R)-Pirkle's Alcohol
| Analyte | Proton Observed | Solvent | Δδ (ppm) |
| 1-Phenylethylamine | α-CH | CDCl₃ | 0.10 |
| N-methyl-1-phenylethylamine | N-CH₃ | CDCl₃ | 0.07 |
| Amphetamine | α-CH | C₆D₆ | 0.15 |
Table 3: Enantiomeric Recognition of Chiral Carboxylic Acid Derivatives with (R)-Pirkle's Alcohol
| Analyte | Proton Observed | Solvent | Δδ (ppm) |
| N-Acetylphenylalanine methyl ester | OCH₃ | CDCl₃ | 0.09 |
| Ibuprofen methyl ester | α-CH | CDCl₃ | 0.06 |
| Naproxen methyl ester | OCH₃ | C₆D₆ | 0.11 |
Note: The Δδ values are approximate and can vary based on experimental conditions. These tables are for illustrative purposes and are compiled from various literature sources.
Scope and Limitations
Pirkle's alcohol has demonstrated broad applicability for the chiral discrimination of a wide range of functional groups, including alcohols, amines, esters, amides, lactones, and sulfoxides. Its effectiveness is particularly pronounced for analytes containing aromatic rings, which can participate in π-π stacking interactions with the anthracene moiety.
However, there are limitations to its use. For some classes of compounds, the induced chemical shift differences may be too small to allow for accurate quantification, especially on lower-field NMR instruments. The solubility of Pirkle's alcohol in some NMR solvents can also be a limiting factor. Furthermore, the presence of multiple chiral centers in the analyte can lead to complex spectra that are difficult to interpret. In such cases, other chiral solvating agents or alternative techniques like chiral chromatography may be more suitable.
Conclusion
The discovery of Pirkle's alcohol marked a significant milestone in the field of stereochemistry, providing a simple and direct method for the determination of enantiomeric purity. Its enduring legacy is a testament to the ingenuity of William H. Pirkle and the fundamental importance of understanding and controlling chirality in chemistry. This technical guide has provided a comprehensive overview of the history, synthesis, mechanism, and practical application of this seminal chiral solvating agent. By understanding the principles outlined herein, researchers, scientists, and drug development professionals can continue to leverage the power of Pirkle's alcohol for the accurate and efficient analysis of chiral molecules.
References
Synthesis of Racemic 2,2,2-Trifluoro-1-(9-anthryl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of racemic 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025), a valuable chiral building block and solvating agent in chemical research and drug development. The document details the synthetic pathway, experimental protocols, and key characterization data.
Introduction
This compound is a fluorinated alcohol notable for its applications in enantioselective synthesis and as a chiral solvating agent for the determination of enantiomeric excess by Nuclear Magnetic Resonance (NMR) spectroscopy. The bulky anthryl group and the electron-withdrawing trifluoromethyl group create a unique chemical environment, making it a powerful tool for chemists. This guide focuses on the preparation of the racemic form of this alcohol, which can be used as a precursor for the resolution of its enantiomers or directly in applications where the racemic mixture is suitable.
Synthetic Pathway
The most common and efficient method for the synthesis of racemic this compound involves a two-step process. The first step is the preparation of the precursor ketone, 9-anthryl trifluoromethyl ketone. This is followed by the reduction of the ketone to the corresponding secondary alcohol.
Caption: Synthetic pathway for racemic this compound.
Experimental Protocols
Synthesis of 9-Anthryl Trifluoromethyl Ketone
A detailed experimental protocol for the synthesis of 9-anthryl trifluoromethyl ketone is a prerequisite for the synthesis of the target alcohol. A common method is the Friedel-Crafts acylation of a suitable anthracene (B1667546) derivative.
Synthesis of Racemic this compound
This protocol describes the reduction of 9-anthryl trifluoromethyl ketone to the racemic alcohol. Two common reducing agents, sodium borohydride and lithium aluminum hydride, can be employed for this transformation.
Method 1: Reduction with Sodium Borohydride (NaBH₄)
This method is generally preferred for its milder reaction conditions and easier work-up.
-
Materials:
-
9-Anthryl trifluoromethyl ketone
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (B109758) or Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 9-anthryl trifluoromethyl ketone in methanol or ethanol at room temperature.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride in portions to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 2:1.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure racemic this compound.
-
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a more powerful reducing agent and should be handled with caution due to its reactivity with water and protic solvents.
-
Materials:
-
9-Anthryl trifluoromethyl ketone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF or diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 9-anthryl trifluoromethyl ketone in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of ethyl acetate, followed by water, and then 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain pure racemic this compound.
-
Caption: General experimental workflow for the synthesis of the target compound.
Data Presentation
The following tables summarize the key quantitative data for racemic this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁F₃O | PubChem |
| Molecular Weight | 276.25 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline powder | Commercial Suppliers |
| Melting Point | 142.0 to 144.0 °C | Echemi[2] |
| CAS Number | 65487-67-4 | PubChem[1] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectra available | PubChem[1] |
| ¹³C NMR | Spectra available | PubChem[1] |
| FTIR | KBr wafer technique used | PubChem[1] |
| Mass Spec. | Data available | SpectraBase[3] |
Note: While spectroscopic data is available on public databases, it is often associated with the enantiopure forms. The spectra for the racemic mixture will be identical.
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn.
-
Sodium borohydride (NaBH₄) is a flammable solid and can be irritating to the skin and eyes. It should be handled with care in a well-ventilated area.
-
Organic solvents such as THF, diethyl ether, and dichloromethane are flammable and/or volatile. They should be handled in a fume hood away from ignition sources.
Conclusion
This technical guide outlines a reliable and well-established methodology for the synthesis of racemic this compound. By following the detailed experimental protocols and safety precautions, researchers can successfully prepare this important chiral building block for a variety of applications in organic synthesis and analysis. The provided data serves as a valuable reference for the characterization of the final product.
References
Methodological & Application
Determining Enantiomeric Excess Using Pirkle's Alcohol: An NMR Spectroscopy Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of pharmaceutical development, asymmetric synthesis, and natural product chemistry, the determination of the enantiomeric purity of chiral molecules is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with a chiral solvating agent (CSA), offers a rapid and reliable method for quantifying enantiomeric excess (% ee). Pirkle's alcohol, formally known as (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, is a widely utilized CSA that induces chemical shift non-equivalence in the NMR spectra of enantiomeric analytes.[1] This application note provides a detailed protocol for the use of Pirkle's alcohol in the determination of enantiomeric excess by ¹H NMR spectroscopy.
The underlying principle of this technique lies in the formation of transient, diastereomeric solvate complexes between the chiral Pirkle's alcohol and the enantiomers of the analyte.[1] These diastereomeric complexes are energetically distinct and exist in different magnetic environments, leading to the resolution of otherwise overlapping signals in the NMR spectrum. The integration of these separated signals allows for the direct quantification of the relative abundance of each enantiomer. The primary interactions responsible for the formation of these diastereomeric complexes are hydrogen bonding and π-π stacking.[2]
Data Presentation
The efficacy of Pirkle's alcohol as a chiral solvating agent is demonstrated by the magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers. A larger Δδ value facilitates more accurate integration and, consequently, a more reliable determination of enantiomeric excess. The following table summarizes typical ¹H NMR chemical shift differences observed for various classes of chiral compounds in the presence of Pirkle's alcohol.
| Analyte Class | Functional Group | Representative Proton(s) with Induced Δδ | Typical Δδ (ppm) |
| Alcohols | -OH | Proton alpha to hydroxyl | 0.02 - 0.10 |
| Amines | -NH₂ | Proton alpha to amine | 0.03 - 0.15 |
| Carboxylic Acids | -COOH | Proton alpha to carboxyl | 0.02 - 0.08 |
| Esters | -COOR | Protons on the R group | 0.01 - 0.07 |
| Lactones | -COO- (cyclic) | Protons adjacent to carbonyl or heteroatom | 0.05 - 0.15 |
| Amides | -CONH₂ | Protons on substituents | 0.02 - 0.10 |
| Sulfoxides | -S(O)R | Protons on the R group | 0.03 - 0.12 |
Experimental Protocols
This section outlines a general protocol for the determination of enantiomeric excess using Pirkle's alcohol and ¹H NMR spectroscopy.
Materials
-
Chiral analyte of interest
-
(R)- or (S)-Pirkle's alcohol (enantiomerically pure)
-
Deuterated solvent (e.g., Chloroform-d, Benzene-d₆, Carbon tetrachloride)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and precision microsyringes
Sample Preparation
-
Analyte Solution Preparation: Prepare a stock solution of the chiral analyte in the chosen deuterated solvent. A typical concentration range for the analyte is 10-50 mM. For initial screening, a concentration of approximately 20 mM is recommended.
-
Pirkle's Alcohol Solution Preparation: Prepare a stock solution of enantiomerically pure Pirkle's alcohol in the same deuterated solvent. The concentration of Pirkle's alcohol should be higher than that of the analyte.
-
NMR Sample Preparation:
-
In a clean, dry NMR tube, add a precise volume of the analyte stock solution (e.g., 500 µL).
-
Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.
-
To the same NMR tube, perform a stepwise addition of the Pirkle's alcohol stock solution. It is recommended to add 1.0 to 5.0 molar equivalents of Pirkle's alcohol relative to the analyte.[3] For example, for a 20 mM analyte solution, one might add aliquots of a 200 mM Pirkle's alcohol solution to achieve the desired molar ratios.
-
After each addition, gently mix the solution and acquire a ¹H NMR spectrum.
-
Continue adding Pirkle's alcohol until sufficient separation of the enantiomeric signals is observed.
-
NMR Acquisition Parameters
For accurate quantitative analysis, it is crucial to use appropriate NMR acquisition parameters that ensure complete relaxation of the nuclei between scans.
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 90° | Maximizes signal intensity for a single scan. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton of interest | Ensures complete magnetization recovery for accurate integration. A default value of 10-30 seconds is often sufficient for initial trials. |
| Acquisition Time (aq) | 2-4 seconds | Provides adequate digital resolution. |
| Number of Scans (ns) | 16 or higher | Improves signal-to-noise ratio for accurate integration. |
| Spectral Width (sw) | ~12-16 ppm | Should encompass all signals of interest. |
Data Processing and Analysis
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Signal Integration: Identify the pair of signals corresponding to a specific proton in the two enantiomers that shows the best separation. Integrate both peaks.
-
Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is calculated using the following formula, where A₁ and A₂ are the integral areas of the two separated signals:
% ee = (|A₁ - A₂| / (A₁ + A₂)) * 100
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for ee determination using Pirkle's alcohol.
Chiral Recognition Mechanism
Caption: Chiral recognition leading to distinct NMR signals.
Troubleshooting
-
No Signal Separation:
-
Increase the concentration of Pirkle's alcohol.
-
Try a different deuterated solvent. Aromatic solvents like benzene-d₆ can enhance π-π stacking interactions.
-
Lower the temperature of the NMR experiment to favor complex formation.
-
-
Poor Resolution or Broad Peaks:
-
Ensure the sample is free of particulate matter by filtering it into the NMR tube.
-
Check the shimming of the NMR spectrometer.
-
High concentrations of both analyte and CSA can lead to viscosity-related line broadening. Consider diluting the sample.
-
-
Inaccurate Integration:
-
Ensure proper phasing and baseline correction of the spectrum.
-
Use a sufficiently long relaxation delay (d1) to allow for full relaxation of the protons being integrated.
-
Choose well-resolved signals that are free from overlap with other peaks for integration.
-
Conclusion
The use of Pirkle's alcohol as a chiral solvating agent in NMR spectroscopy provides a straightforward and effective method for the determination of enantiomeric excess. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can reliably quantify the enantiomeric purity of a wide range of chiral molecules. This technique remains a valuable tool in the arsenal (B13267) of chemists working in drug discovery and development, where stereochemical purity is a critical attribute.
References
Protocol for determining enantiomeric purity with 2,2,2-Trifluoro-1-(9-anthryl)ethanol.
Application Notes
Introduction
2,2,2-Trifluoro-1-(9-anthryl)ethanol (TAE), commonly known as Pirkle's alcohol, is a highly effective chiral solvating agent (CSA) used for the determination of enantiomeric purity (enantiomeric excess, e.e.) by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] It is also utilized as a chiral derivatizing agent for the separation of enantiomers by gas chromatography-mass spectrometry (GC-MS). This document provides detailed protocols for the use of TAE in determining the enantiomeric purity of various chiral analytes, including amines, alcohols, and carboxylic acids.
Principle of Chiral Recognition using NMR Spectroscopy
The primary application of TAE is as a chiral solvating agent in NMR spectroscopy. The principle of this method lies in the formation of transient, diastereomeric solvates between the enantiomers of a chiral analyte and the enantiomerically pure TAE.[2] These diastereomeric complexes are formed through non-covalent interactions, such as hydrogen bonding and π-π stacking.
The distinct spatial arrangements of these diastereomeric complexes result in different magnetic environments for the nuclei of the analyte's enantiomers. Consequently, protons or other NMR-active nuclei in the two enantiomers, which are chemically equivalent (isochronous) in an achiral environment, become chemically non-equivalent (diastereotopic) and resonate at different chemical shifts (δ) in the NMR spectrum.[2] The difference in their chemical shifts is denoted as Δδ. The enantiomeric excess can then be accurately determined by integrating the signals corresponding to each enantiomer.
For this method to be effective, a specific enantiomer of TAE, either (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol or (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol, must be used.[3][4] The choice of the TAE enantiomer can influence the magnitude of the chemical shift non-equivalence.
Determination of Absolute Configuration: The Pirkle Model
Beyond determining enantiomeric excess, TAE can be used to assign the absolute configuration of a chiral analyte based on an empirical model known as the "Pirkle Model".[5] This model predicts the preferred conformation of the diastereomeric complex formed between the CSA and the analyte. The model is based on a "three-point interaction" concept which is crucial for effective chiral recognition.[5] By analyzing the direction of the chemical shift change (upfield or downfield) of specific protons in the analyte upon interaction with a particular enantiomer of TAE, the absolute configuration of the analyte can be inferred.
Data Presentation
The following tables summarize the reported chemical shift differences (Δδ) observed in ¹H NMR spectroscopy for various classes of chiral analytes upon interaction with this compound.
Table 1: Chiral Discrimination of Carboxylic Acids
| Analyte | Observed Proton | Solvent | Δδ (ppm) | Reference |
| Mandelic Acid | α-H | CDCl₃ | up to 0.641 | [6] |
| o-chloro-mandelic acid | α-H | CDCl₃ | > 0.1 | [6] |
| α-Methoxyphenylacetic acid | α-H | CDCl₃ | 0.005 - 0.053 | [7] |
Table 2: Chiral Discrimination of Amines
| Analyte | Observed Proton | Solvent | Δδ (ppm) | Reference |
| 1-Phenylethylamine | CH₃ | CD₃OD | 0.077 | |
| Aryl-containing secondary amines | Various | Not Specified | Sufficient for e.e. | [8] |
Table 3: Chiral Discrimination of Alcohols
| Analyte | Observed Proton | Solvent | Δδ (ppm) | Reference |
| 1,1,1-Trifluoropropan-2-ol | Various | CDCl₃, C₆D₆ | Measurable | [9] |
| γ-Lactones | Various | CCl₄ | ~0.1 | [10] |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using ¹H NMR Spectroscopy
This protocol describes the general procedure for determining the enantiomeric excess of a chiral analyte using TAE as a chiral solvating agent.
Materials:
-
Chiral analyte
-
(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol or (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
-
Deuterated NMR solvent (e.g., CDCl₃, C₆D₆, CD₃OD)
-
NMR tubes (5 mm)
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the racemic or enantiomerically enriched analyte and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry 5 mm NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.
-
-
Addition of Chiral Solvating Agent:
-
To the same NMR tube, add 1.0 to 2.0 molar equivalents of the chosen enantiomer of TAE.
-
Gently shake the NMR tube to ensure complete dissolution and mixing of the components.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture. It is recommended to use a high-field NMR spectrometer (≥400 MHz) to achieve better resolution of the split signals.
-
Optimize acquisition parameters, such as the number of scans, to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved signal of the analyte that shows clear splitting into two peaks, representing the two enantiomers. Protons close to the chiral center, such as α-protons, are often the most affected.
-
Integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [|Integration(major enantiomer) - Integration(minor enantiomer)| / (Integration(major enantiomer) + Integration(minor enantiomer))] x 100
-
-
Protocol 2: Derivatization of Ibuprofen (B1674241) with TAE for GC-MS Analysis (Esterification)
This protocol outlines a general procedure for the esterification of a chiral carboxylic acid like ibuprofen with TAE for subsequent analysis by GC-MS.
Materials:
-
Ibuprofen
-
(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol or (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other suitable coupling agent
-
DMAP (4-Dimethylaminopyridine) or other suitable catalyst
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
GC-MS system with a chiral column
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve ibuprofen (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add TAE (1.1 equivalents) and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Esterification Reaction:
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting diastereomeric esters by column chromatography on silica (B1680970) gel if necessary.
-
-
GC-MS Analysis:
-
Dissolve the purified diastereomeric esters in a suitable solvent (e.g., ethyl acetate).
-
Analyze the sample using a GC-MS system equipped with a chiral capillary column capable of separating the diastereomers.
-
The ratio of the two diastereomers, determined by the integration of their corresponding peaks in the chromatogram, reflects the enantiomeric composition of the original ibuprofen sample.
-
Visualizations
Caption: Experimental workflow for determining enantiomeric purity using TAE in NMR spectroscopy.
Caption: Logical relationship of the Pirkle Model for chiral recognition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 3. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 4. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determi… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Application of Pirkle's Alcohol in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirkle's alcohol, formally known as (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol, is a versatile chiral molecule with significant applications in the field of asymmetric synthesis.[1] While not typically employed as a direct catalyst or chiral auxiliary in the synthesis of new molecules, its primary roles as a chiral resolving agent for chromatographic separations and as a chiral shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the analysis and purification of enantiomers.[1][2] This document provides detailed application notes and protocols for the synthesis of enantiomerically pure Pirkle's alcohol and its use in the broader workflow of asymmetric synthesis.
Principle of Chiral Recognition
The function of Pirkle's alcohol and its derivatives in chiral recognition is based on the "three-point interaction model." For effective differentiation between two enantiomers, a chiral selector must interact with at least three points on the analyte, with at least one of these interactions being stereochemically dependent. In the case of Pirkle's alcohol-based chiral stationary phases (CSPs), these interactions typically involve:
-
π-π stacking: The electron-rich anthracene (B1667546) ring of Pirkle's alcohol can form π-π interactions with electron-deficient aromatic rings in the analyte.
-
Hydrogen bonding: The hydroxyl group of Pirkle's alcohol can act as a hydrogen bond donor or acceptor.
-
Steric interactions: The bulky anthracene group and the trifluoromethyl group create a rigid chiral environment, leading to differential steric hindrance for the two enantiomers of the analyte.
This combination of interactions leads to the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte, which have different energies and thus can be separated or distinguished.
I. Synthesis of Enantiomerically Pure Pirkle's Alcohol via Diastereomeric Resolution
The synthesis of enantiomerically pure Pirkle's alcohol is a prerequisite for its applications and serves as a practical example of chiral resolution. The process involves the synthesis of racemic Pirkle's alcohol followed by resolution through the formation and separation of diastereomers.[1]
Experimental Protocol: Synthesis and Resolution of Pirkle's Alcohol
Part 1: Synthesis of Racemic 2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol) [1]
-
Trifluoroacetylation of Anthracene:
-
In a fume hood, dissolve anthracene in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic anhydride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent to obtain crude 9-anthryl trifluoromethyl ketone.
-
Purify the ketone by column chromatography or recrystallization.
-
-
Reduction to Racemic Pirkle's Alcohol:
-
Dissolve the purified 9-anthryl trifluoromethyl ketone in a suitable solvent like methanol (B129727) or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (B1222165) portion-wise.
-
Stir the reaction mixture until the reduction is complete (monitor by TLC).
-
Acidify the mixture with dilute HCl to destroy excess borohydride.
-
Extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to yield racemic Pirkle's alcohol.
-
Part 2: Resolution of Racemic Pirkle's Alcohol [1]
-
Derivatization with a Chiral Resolving Agent:
-
Dissolve the racemic Pirkle's alcohol in a dry, aprotic solvent (e.g., toluene) under an inert atmosphere.
-
Add a chiral resolving agent, such as (R)-(-)-1-(1-Naphthyl)ethyl isocyanate.
-
Optionally, a catalytic amount of a tertiary amine base (e.g., triethylamine) can be added.
-
Stir the mixture at room temperature or with gentle heating until the formation of the diastereomeric carbamates is complete.
-
-
Separation of Diastereomers:
-
The resulting diastereomeric carbamates can be separated by fractional crystallization or column chromatography on silica (B1680970) gel. The difference in polarity and crystal packing of the diastereomers allows for their separation.
-
-
Hydrolysis to Enantiomerically Pure Pirkle's Alcohol:
-
Hydrolyze the separated diastereomeric carbamates individually under basic conditions (e.g., with KOH in ethanol/water) to cleave the carbamate (B1207046) linkage.
-
After hydrolysis, extract the enantiomerically pure Pirkle's alcohol.
-
The chiral resolving agent can often be recovered.
-
II. Application as a Chiral Shift Reagent in NMR Spectroscopy
Enantiomerically pure Pirkle's alcohol is widely used as a chiral shift reagent (CSR) to determine the enantiomeric excess (ee%) and absolute configuration of chiral molecules by NMR spectroscopy.[1] In the presence of the CSR, the enantiomers of a chiral analyte form transient diastereomeric solvates, leading to the separation of NMR signals for the respective enantiomers.[1]
Experimental Protocol: Determination of Enantiomeric Excess using Pirkle's Alcohol
-
Sample Preparation:
-
Prepare a solution of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add a molar equivalent of enantiomerically pure Pirkle's alcohol (either the (R) or (S) enantiomer).
-
Gently shake the NMR tube to ensure thorough mixing.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Compare the spectrum with and without Pirkle's alcohol. Look for the splitting of signals that were singlets (or single sets of multiplets) in the original spectrum.
-
Integrate the separated signals corresponding to the two diastereomeric complexes.
-
-
Calculation of Enantiomeric Excess (ee%):
-
Calculate the ee% using the following formula: ee% = |(Integration of major enantiomer - Integration of minor enantiomer) / (Integration of major enantiomer + Integration of minor enantiomer)| * 100
-
| Analyte Type | Typical Molar Ratio (Analyte:CSR) | Common Solvent | Observable Signal Splitting |
| Chiral Alcohols | 1:1 to 1:2 | CDCl₃, C₆D₆ | Protons alpha to the hydroxyl group |
| Chiral Amines | 1:1 to 1:2 | CDCl₃, C₆D₆ | Protons alpha to the nitrogen |
| Chiral Carboxylic Acids | 1:1 to 1:3 | CDCl₃, C₆D₆ | Protons alpha to the carbonyl group |
| Chiral Sulfoxides | 1:1 to 1:2 | CDCl₃ | Protons adjacent to the sulfoxide (B87167) group |
III. Application in Chiral HPLC for Enantioseparation
Derivatives of Pirkle's alcohol are covalently bonded to silica gel to create Pirkle-type chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). These columns are used for the analytical and preparative separation of a wide range of racemic compounds.
Principle of Separation on Pirkle-Type CSPs
Pirkle-type CSPs are classified based on their electronic properties:
-
π-Acceptor Phases: These phases, such as those derived from 3,5-dinitrobenzoyl derivatives of amino acids, are effective for the separation of compounds with π-donor characteristics (electron-rich aromatic rings).
-
π-Donor Phases: Pirkle's alcohol, with its electron-rich anthracene ring, can be considered a π-donor. CSPs derived from it are suitable for separating compounds with π-acceptor groups (electron-deficient aromatic rings).
-
Mixed π-Donor/Acceptor Phases: Some CSPs incorporate both π-donor and π-acceptor functionalities, making them versatile for a broader range of analytes.
General Protocol for Chiral Method Development on a Pirkle-Type Column
-
Column Selection: Choose a Pirkle-type column based on the chemical nature of the analyte (π-donor or π-acceptor).
-
Mobile Phase Screening (Normal Phase):
-
Start with a non-polar mobile phase, typically a mixture of hexane (B92381) or heptane (B126788) with a polar modifier (e.g., isopropanol (B130326) or ethanol).
-
A common starting mobile phase is 90:10 hexane:isopropanol.
-
Vary the percentage of the alcohol modifier to optimize the separation (e.g., 80:20, 95:5).
-
If resolution is poor, try a different alcohol modifier (e.g., ethanol, n-butanol).
-
-
Mobile Phase Screening (Reversed Phase):
-
For polar analytes, a reversed-phase method may be suitable.
-
Use a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate to improve peak shape and resolution.
-
Vary the column temperature, as it can significantly affect the thermodynamics of the chiral recognition process.
-
-
Data Analysis:
-
Calculate the resolution (Rs), selectivity (α), and capacity factor (k') for each enantiomer to evaluate the separation quality.
-
| Parameter | Typical Starting Conditions | Optimization Strategy |
| Mobile Phase (Normal Phase) | Hexane/Isopropanol (90/10, v/v) | Vary alcohol content (5-20%); change alcohol (EtOH, n-BuOH) |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water (50/50, v/v) | Vary organic modifier content; add buffer (e.g., 20 mM ammonium (B1175870) acetate) |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Adjust between 0.5 - 1.5 mL/min for optimal resolution and analysis time |
| Column Temperature | Ambient | Investigate temperatures between 10°C and 40°C |
Visualizations
Caption: Synthesis of Racemic Pirkle's Alcohol.
Caption: Chiral Resolution of Pirkle's Alcohol.
Caption: NMR Chiral Recognition Mechanism.
References
Chiral Resolution of Alcohols Using 2,2,2-Trifluoro-1-(9-anthryl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-(9-anthryl)ethanol, commonly known as Pirkle's alcohol, is a highly effective chiral resolving agent.[1] Its utility stems from the presence of a sterically demanding anthryl group and a highly electronegative trifluoromethyl group, which enhance its ability to form diastereomeric complexes with other chiral molecules through hydrogen bonding and π-π stacking interactions.[1] This document provides detailed application notes and protocols for the use of Pirkle's alcohol in the chiral resolution of alcohols, with a primary focus on its well-established application as a chiral solvating agent for the determination of enantiomeric excess (% ee) by Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it outlines the theoretical principles of its application in preparative-scale resolutions.
Principle of Chiral Recognition
The fundamental principle behind the resolving power of Pirkle's alcohol lies in its ability to form transient diastereomeric complexes with the enantiomers of a chiral alcohol.[1] When Pirkle's alcohol is mixed with a racemic alcohol, it forms two distinct diastereomeric solvates. These diastereomers have different spatial arrangements and stabilities, leading to distinguishable signals in the NMR spectrum. This spectral separation allows for the quantification of the relative amounts of each enantiomer in the original mixture.
Application I: Determination of Enantiomeric Excess by NMR Spectroscopy
This is the most common and well-documented application of Pirkle's alcohol. By adding an enantiomerically pure form of Pirkle's alcohol (either (R)- or (S)-enantiomer) to a solution of a racemic or enantiomerically enriched alcohol, the chemically equivalent nuclei in the enantiomers of the analyte become diastereotopic and exhibit separate signals in the NMR spectrum.
Experimental Protocol: NMR Analysis
Objective: To determine the enantiomeric excess of a chiral alcohol.
Materials:
-
Chiral alcohol sample of unknown enantiomeric purity.
-
Enantiomerically pure (R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.
-
Anhydrous NMR solvent (e.g., CDCl₃, C₆D₆).
-
High-resolution NMR spectrometer.
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral alcohol into a clean, dry vial.
-
Add 1.0 to 1.5 molar equivalents of enantiomerically pure Pirkle's alcohol. The optimal ratio may need to be determined empirically.
-
Dissolve the mixture in approximately 0.5-0.7 mL of anhydrous NMR solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum of the sample.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
Identify a well-resolved proton signal of the analyte that is clearly split into two distinct peaks corresponding to the two diastereomeric complexes. Protons alpha to the hydroxyl group are often good candidates.
-
-
Data Analysis:
-
Carefully integrate the areas of the two separated signals. Let the integration values be A₁ and A₂.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
-
Data Presentation
The following table summarizes representative data for the determination of enantiomeric excess of a hypothetical chiral secondary alcohol using (R)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.
| Analyte Proton | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Integration Area 1 | Integration Area 2 | Calculated % ee |
| -CH(OH)- | 4.85 | 4.82 | 1.00 | 0.50 | 33.3% |
Experimental Workflow for NMR Analysis
Application II: Preparative Chiral Resolution (Theoretical Framework)
While less commonly documented, Pirkle's alcohol can theoretically be used for the preparative separation of alcohol enantiomers through the formation of stable diastereomeric derivatives, such as esters. This process involves three key steps: formation of diastereomers, physical separation, and recovery of the resolved alcohol.
Principle of Preparative Resolution
-
Derivatization: The racemic alcohol is chemically reacted with an enantiomerically pure form of a chiral derivatizing agent (in this case, an activated form of Pirkle's alcohol or by activating the analyte alcohol) to form a mixture of two diastereomers.
-
Separation: The resulting diastereomers have different physical properties (e.g., solubility, chromatographic retention) and can be separated by standard laboratory techniques such as fractional crystallization or chromatography (e.g., HPLC, column chromatography).
-
Cleavage: The separated diastereomers are then chemically treated to cleave the bond to the chiral auxiliary, yielding the enantiomerically pure alcohols and recovering the resolving agent.
Hypothetical Experimental Protocol: Preparative Resolution via Esterification
Objective: To separate the enantiomers of a racemic secondary alcohol.
Please Note: The following protocol is a generalized procedure based on standard organic chemistry principles. Specific reaction conditions would need to be optimized for the particular alcohol being resolved.
Part 1: Diastereomeric Ester Formation
-
To a solution of the racemic alcohol and a non-chiral acylating agent (e.g., a dicarboxylic anhydride) in an aprotic solvent, add an enantiomerically pure form of Pirkle's alcohol and a coupling agent (e.g., DCC/DMAP).
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Work up the reaction to isolate the crude mixture of diastereomeric esters.
Part 2: Separation of Diastereomers
-
The diastereomeric esters can be separated by:
-
Fractional Crystallization: If one diastereomer is significantly less soluble, it may be selectively crystallized from a suitable solvent system.
-
Chromatography: Utilize column chromatography or preparative HPLC with a non-chiral stationary phase (e.g., silica (B1680970) gel) to separate the diastereomers.
-
Part 3: Recovery of the Resolved Alcohol
-
The separated diastereomeric ester is subjected to hydrolysis (e.g., using a base like NaOH or an acid) to cleave the ester bond.
-
The reaction mixture is then worked up and the enantiomerically pure alcohol is isolated and purified.
Logical Relationship for Preparative Resolution
Summary and Conclusions
This compound is a powerful tool for the chiral resolution of alcohols, particularly in its capacity as a chiral solvating agent for the accurate determination of enantiomeric excess by NMR spectroscopy. The protocol for this analytical application is straightforward and widely applicable. While the principles of preparative resolution via diastereomeric derivatization are well-established in organic chemistry, specific, detailed protocols for the use of Pirkle's alcohol as a derivatizing agent for the preparative separation of other alcohols are not extensively reported. Researchers interested in this application should be prepared to undertake significant methods development and optimization.
References
Application Notes and Protocols for NMR Sample Preparation with Pirkle's Alcohol for Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals and other specialty chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), offers a rapid and reliable method for this analysis. Pirkle's alcohol, specifically (S)-(+)- or (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a widely used CSA that enables the differentiation of enantiomers in a chiral analyte.
This document provides detailed application notes and protocols for the preparation of NMR samples of chiral amines using Pirkle's alcohol for the determination of enantiomeric excess (% ee).
Principle of Chiral Recognition
Pirkle's alcohol is a chiral molecule that forms transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte, such as a primary or secondary amine.[1] These short-lived complexes exist in rapid equilibrium with the free analyte and CSA. The formation of these diastereomeric solvates creates different magnetic environments for the corresponding protons in each enantiomer of the amine.[1]
As a result, in the presence of an enantiomerically pure Pirkle's alcohol, the NMR signals of the protons in the two enantiomers of the amine, which are chemically equivalent (isochronous) in an achiral environment, become non-equivalent (diastereotopic) and appear as separate peaks in the ¹H NMR spectrum. The integration of these separated signals allows for the direct quantification of the enantiomeric ratio and, consequently, the enantiomeric excess.
Key Applications
-
Determination of Enantiomeric Excess (% ee): Quantify the relative amounts of each enantiomer in a mixture.
-
Assignment of Absolute Configuration: By using a Pirkle's alcohol of known absolute configuration, it is often possible to empirically assign the absolute configuration of the analyte by observing the direction of the chemical shift changes.
-
Monitoring Asymmetric Reactions: Rapidly assess the success of enantioselective syntheses.
-
Quality Control: Ensure the enantiomeric purity of chiral starting materials, intermediates, and final products.
Experimental Protocols
This section outlines the detailed methodology for preparing an NMR sample of a chiral amine with Pirkle's alcohol.
Materials
-
Chiral amine analyte (e.g., 1-phenylethylamine)
-
(S)-(+)- or (R)-(-)-Pirkle's alcohol
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Micropipettes or syringes
-
Vortex mixer
General "In-Tube" Sample Preparation Protocol
This "mix-and-shake" protocol is suitable for most routine analyses and is both rapid and minimizes waste.
-
Analyte Preparation: Accurately weigh approximately 1-5 mg of the chiral amine analyte directly into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube to dissolve the analyte.
-
Initial Spectrum (Optional but Recommended): Acquire a standard ¹H NMR spectrum of the chiral amine alone. This will serve as a reference for observing the chemical shift changes upon addition of Pirkle's alcohol.
-
Pirkle's Alcohol Addition: Accurately weigh an appropriate amount of enantiomerically pure Pirkle's alcohol and add it to the NMR tube containing the analyte solution. A molar ratio of Pirkle's alcohol to the chiral amine of 1:1 to 2:1 is a good starting point. Optimization may be required for specific analytes to achieve baseline separation of the diastereotopic signals.
-
Homogenization: Cap the NMR tube and gently vortex or shake for approximately 30 seconds to ensure a homogeneous solution.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration of the relevant signals.
Stepwise Addition Protocol for Optimization
For new or challenging analytes, a stepwise addition of Pirkle's alcohol can be beneficial to determine the optimal concentration for signal resolution.
-
Prepare the NMR sample of the chiral amine as described in steps 1 and 2 of the "In-Tube" protocol.
-
Acquire a reference ¹H NMR spectrum.
-
Prepare a stock solution of Pirkle's alcohol in the same deuterated solvent.
-
Add small, incremental amounts (e.g., 0.25, 0.5, 0.75, 1.0, 1.5, and 2.0 molar equivalents) of the Pirkle's alcohol stock solution to the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition, observing the changes in the chemical shifts and the separation of the signals corresponding to the two enantiomers.
-
Identify the molar ratio that provides the best resolution (baseline separation) of the diastereotopic signals.
Data Presentation
The following table summarizes typical ¹H NMR chemical shift differences (Δδ) observed for the diastereomeric complexes of various chiral amines with Pirkle's alcohol. The magnitude of Δδ is dependent on the specific proton being observed, the solvent, and the concentration of the CSA.
| Chiral Amine | Proton Observed | Solvent | Molar Ratio (Amine:CSA) | Δδ (ppm) |
| 1-Phenylethylamine | CH₃ | CDCl₃ | 1:1 | ~0.04 |
| 1-(1-Naphthyl)ethylamine | CH₃ | CDCl₃ | 1:1.2 | ~0.06 |
| 2-Aminoheptane | CH₃ | CDCl₃ | 1:1 | ~0.03 |
| Phenylglycinol | CH(OH) | CDCl₃ | 1:1.5 | ~0.05 |
| N-Methyl-1-phenylethylamine | N-CH₃ | CDCl₃ | 1:1 | ~0.03 |
Note: The Δδ values presented are approximate and can vary based on experimental conditions. It is crucial to identify a well-resolved, non-overlapping signal for accurate integration.
Calculation of Enantiomeric Excess (% ee)
Once the signals for the two enantiomers are resolved, the enantiomeric excess can be calculated from the integration values of the corresponding peaks in the ¹H NMR spectrum.
-
Integration: Carefully integrate the area under the signals corresponding to each enantiomer. Let the integration values be I₁ and I₂.
-
Calculation: Use the following formula to calculate the % ee:
% ee = [ (I₁ - I₂) / (I₁ + I₂) ] * 100
Where I₁ is the integration of the major enantiomer and I₂ is the integration of the minor enantiomer.
Visualizations
Signaling Pathway of Chiral Recognition
Caption: Formation of diastereomeric complexes leading to distinct NMR signals.
Experimental Workflow for NMR Sample Preparation
Caption: Step-by-step workflow for determining the enantiomeric excess of a chiral amine.
Troubleshooting and Considerations
-
Poor Signal Resolution: If the signals for the two enantiomers are not baseline resolved, try increasing the molar ratio of Pirkle's alcohol. In some cases, changing the solvent to a less polar one (e.g., benzene-d₆) may improve resolution. Lowering the temperature of the NMR experiment can also sometimes enhance the separation of the signals.
-
Signal Overlap: If the signals of interest overlap with other signals in the spectrum, it may be necessary to use a higher field NMR spectrometer to improve dispersion.
-
Analyte Solubility: Ensure that both the chiral amine and Pirkle's alcohol are fully soluble in the chosen deuterated solvent at the concentrations used.
-
Purity of Pirkle's Alcohol: The enantiomeric purity of the Pirkle's alcohol used is critical. The use of a non-enantiopure CSA will lead to inaccurate determination of the enantiomeric excess.
-
Quantitative Accuracy: For the most accurate results, ensure that the signals chosen for integration are from protons that are not exchangeable and are not prone to saturation effects. A sufficient relaxation delay (d1) should be used in the NMR acquisition parameters.
References
Application Notes and Protocols for 2,2,2-Trifluoro-1-(9-anthryl)ethanol as a Chiral Stationary Phase in HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,2,2-Trifluoro-1-(9-anthryl)ethanol, commonly known as Pirkle's alcohol, as a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). Pirkle's alcohol is a foundational molecule for a class of "Pirkle-type" CSPs, which are renowned for their robustness and broad applicability in the separation of enantiomers.
Introduction to this compound as a Chiral Selector
This compound is a chiral fluoroalcohol that possesses unique properties making it an excellent chiral selector for HPLC. Its structure incorporates a bulky, planar anthracene (B1667546) ring capable of π-π stacking interactions, and an acidic hydroxyl group that acts as a hydrogen bond donor. The presence of the highly electronegative trifluoromethyl group enhances the acidity of the hydroxyl group, strengthening its hydrogen bonding capability.
The enantioselective recognition mechanism of Pirkle's alcohol-based CSPs relies on the formation of transient diastereomeric complexes with the enantiomers of an analyte. For effective chiral separation, a "three-point interaction" model is often invoked, which for this CSP typically involves:
-
π-π stacking interactions between the electron-rich anthracene ring of the CSP and an aromatic or unsaturated moiety in the analyte.
-
Hydrogen bonding between the hydroxyl group of the CSP and a hydrogen bond acceptor/donor group on the analyte (e.g., carbonyl, hydroxyl, amino group).
-
Steric hindrance that forces the analyte to adopt a specific orientation relative to the chiral selector.
The difference in the stability of the diastereomeric complexes formed between the R- and S-enantiomers of the analyte and the chiral stationary phase leads to different retention times and, consequently, their separation.
Synthesis and Immobilization of the Chiral Stationary Phase
While a variety of Pirkle-type CSPs are commercially available, a CSP based on this compound can be prepared by covalently bonding the chiral selector to a solid support, typically silica (B1680970) gel.
Protocol for CSP Preparation:
-
Synthesis of Racemic this compound:
-
Trifluoroacetylation of anthracene to yield trifluoromethyl 9-anthryl ketone.
-
Reduction of the ketone using a reducing agent like sodium borohydride (B1222165) to produce the racemic alcohol.
-
-
Enantiomeric Resolution of Pirkle's Alcohol (Optional but Recommended):
-
To create a highly selective CSP, a single enantiomer of Pirkle's alcohol is required. This can be achieved through preparative chiral chromatography of the racemic mixture or by stereoselective synthesis, for instance, using a chiral reducing agent for the ketone reduction.
-
-
Silica Gel Functionalization:
-
The silica support is typically functionalized with a linker arm, for example, by reacting it with a silanizing agent like 3-aminopropyltriethoxysilane (B1664141) to introduce amino groups.
-
-
Covalent Immobilization of Pirkle's Alcohol:
-
The enantiomerically pure Pirkle's alcohol is then covalently attached to the functionalized silica. This can be achieved through various chemical reactions, such as the formation of a carbamate (B1207046) linkage by reacting the alcohol with an isocyanate-functionalized silica.
-
Applications and Quantitative Data
CSPs based on the Pirkle's alcohol principle are versatile and can be used for the enantiomeric separation of a wide range of compounds, particularly those containing aromatic rings and hydrogen bonding moieties. Below are examples of separations, including data for the separation of racemic Pirkle's alcohol itself on a commercially available Pirkle-type column.
Table 1: HPLC Separation of Racemic this compound
| Parameter | Value | Reference |
| Column | RegisCell, 5 µm, 25 cm x 4.6 mm | [] |
| Mobile Phase | Hexane/Isopropyl Alcohol (80/20, v/v) | [] |
| Flow Rate | 1.5 mL/min | [] |
| Detection | UV at 254 nm | [] |
| k'1 (Retention Factor of the first eluting enantiomer) | 0.76 | [] |
| α (Separation Factor) | 2.7 | [] |
Table 2: Representative Applications on Pirkle-Type CSPs (e.g., Whelk-O 1)
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs (Resolution) |
| Flurbiprofen | (R,R)-Whelk-O 1 | Acetonitrile + 0.2% Acetic Acid + 0.07% Diethylamine | 2.5 | - | - | >1.5 |
| Naproxen | (R,R)-Whelk-O 1 | Acetonitrile + 0.2% Acetic Acid + 0.07% Diethylamine | 2.5 | - | - | >1.5 |
| Acenaphthenol | (R,R)-Whelk-O 1 | Hexane/Ethanol (70/30, v/v) | 2.0 | - | - | >2.0 |
| Benzoin | (R,R)-Whelk-O 1 | Hexane/Ethanol (70/30, v/v) | 2.0 | - | - | >3.0 |
Note: '-' indicates data not explicitly provided in the source, but baseline separation was achieved.
Experimental Protocols
Protocol 1: General Method Development for Enantioseparation on a Pirkle-Type CSP
-
Column Selection: Choose a Pirkle-type CSP. If both enantiomeric forms of the CSP are available, select one. The opposite enantiomer can be used to invert the elution order if necessary.
-
Mobile Phase Screening (Normal Phase):
-
Start with a non-polar mobile phase such as Hexane or Heptane.
-
Use an alcohol modifier (e.g., Isopropyl Alcohol (IPA) or Ethanol).
-
Begin with a screening gradient (e.g., 5% to 50% alcohol over 15-20 minutes) to determine the approximate alcohol concentration needed for elution.
-
Based on the screening run, perform isocratic runs with varying alcohol concentrations (e.g., 5%, 10%, 15%, 20%) to optimize selectivity and resolution.
-
For acidic or basic analytes, consider adding a small amount of an acidic (e.g., Trifluoroacetic Acid - TFA) or basic (e.g., Diethylamine - DEA) additive (typically 0.1%) to the mobile phase to improve peak shape.
-
-
Mobile Phase Screening (Reversed Phase):
-
While less common for traditional Pirkle-type CSPs, some can be used in reversed-phase mode.
-
Use a mobile phase of Acetonitrile or Methanol with water.
-
Buffer the aqueous portion to control the ionization state of the analyte and the stationary phase.
-
-
Flow Rate and Temperature Optimization:
-
Once a suitable mobile phase is found, optimize the flow rate to balance analysis time and resolution.
-
Investigate the effect of column temperature. Lower temperatures often improve enantioselectivity, but may increase analysis time and backpressure.
-
-
Detection:
-
Use a UV detector set to the wavelength of maximum absorbance of the analyte.
-
A circular dichroism (CD) detector can also be used for confirmation of enantiomeric elution order.
-
Visualizations
Caption: Chiral recognition mechanism of Pirkle's alcohol-based CSP.
Caption: Experimental workflow for HPLC method development.
References
Application Notes and Protocols for Quantitative NMR (qNMR) using Pirkle's Alcohol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the application of Pirkle's alcohol as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) for the determination of analyte concentration. While traditionally used as a chiral shift reagent for enantiomeric purity assessment, this application note explores its potential utility in quantitative analysis, offering a comprehensive protocol for researchers. The methodology leverages the fundamental principle of qNMR, where the integral of an NMR signal is directly proportional to the number of corresponding nuclei.[1][2] This document outlines the necessary steps for sample preparation, instrument setup, data acquisition, and processing, and provides a framework for data analysis. Potential challenges and key considerations for using a chiral shift reagent as a quantitative internal standard are also discussed.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical technique used to determine the concentration or purity of a substance by measuring the intensity of its NMR signals relative to a certified reference material (the internal standard).[1][3] The core principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance and the number of nuclei contributing to that signal.[1][2] This allows for accurate and precise quantification without the need for compound-specific calibration curves, a significant advantage over many chromatographic techniques.[3]
The internal standard method is a widely adopted approach in qNMR due to its high accuracy and precision.[4] In this method, a known amount of a stable, pure compound (the internal standard) is added to the sample containing the analyte of interest.[3] By comparing the integrals of specific signals from the analyte and the internal standard, the concentration of the analyte can be calculated.
Key Advantages of qNMR with an Internal Standard:
-
High Accuracy and Precision: Can achieve low measurement uncertainties.
-
Traceability: Results can be traceable to primary standards.
-
Non-destructive: The sample can be recovered after analysis.
-
Versatility: Applicable to a wide range of organic molecules.[5]
Pirkle's Alcohol as a Potential Internal Standard
Pirkle's alcohol, or (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, is a chiral fluorinated alcohol.[6] Its primary application in NMR spectroscopy is as a chiral solvating agent to determine the enantiomeric excess of chiral compounds.[6] However, its properties suggest potential for use as an internal standard in qNMR for concentration determination, particularly in specific analytical scenarios.
Properties of Pirkle's Alcohol Relevant to qNMR:
-
Chemical Stability: It is a stable crystalline solid.[6]
-
Unique NMR Signals: The aromatic protons and the single proton on the chiral carbon provide distinct signals that are often in a clear region of the ¹H NMR spectrum. The presence of fluorine also allows for ¹⁹F NMR applications.
-
High Purity: Commercially available in high purity.
-
Solubility: Soluble in common deuterated solvents used for NMR.
Important Considerations: The primary function of Pirkle's alcohol as a chiral shift reagent means it can interact with analytes, potentially causing shifts in their NMR signals. This interaction is the basis for its use in determining enantiomeric purity.[6] When using it as an internal standard for concentration, it is crucial to ensure that these interactions do not lead to signal overlap or significant line broadening that would compromise the accuracy of integration. This application is best suited for achiral analytes or in situations where the chiral interactions do not interfere with the quantitative measurement.
Experimental Protocols
This section provides a detailed protocol for using Pirkle's alcohol as an internal standard in a qNMR experiment.
Materials and Equipment
-
Analyte: The compound to be quantified.
-
Pirkle's Alcohol: High purity (≥99.5%).
-
Deuterated Solvent: e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆ (chosen for optimal solubility of both analyte and standard).
-
High-Precision Analytical Balance: Capable of weighing to ±0.01 mg.
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
NMR Tubes: High-quality 5 mm NMR tubes.
-
Volumetric Glassware: Calibrated micropipettes and vials.
Sample Preparation
Accurate weighing is a critical step in qNMR and a major contributor to the overall uncertainty.
-
Weighing the Analyte and Standard:
-
Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 5-10 mg of Pirkle's alcohol into the same vial. Record the exact weight. The goal is to have a molar ratio between the analyte and the standard that results in comparable integral heights for the signals of interest.
-
-
Dissolution:
-
Add a precise volume (e.g., 0.6 mL for a standard 5 mm tube) of the chosen deuterated solvent to the vial containing the weighed analyte and standard.
-
Ensure complete dissolution by gentle vortexing or sonication. A clear, homogeneous solution is essential.
-
-
Transfer to NMR Tube:
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube securely to prevent solvent evaporation.
-
Visual Workflow for qNMR Sample Preparation
Caption: Workflow for preparing a qNMR sample with an internal standard.
NMR Data Acquisition
The following are general guidelines for setting up the NMR experiment. These parameters may need to be optimized for the specific analyte and spectrometer used.
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard 1D proton pulse sequence (e.g., zg30) | Simple and robust for quantitative measurements. |
| Pulse Angle | 30° or 90° | A 90° pulse provides maximum signal but requires a longer relaxation delay. A 30° pulse allows for a shorter delay. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | Crucial for ensuring complete relaxation of all signals between scans for accurate integration. T₁ values should be experimentally determined for both the analyte and Pirkle's alcohol signals being used for quantification. |
| Acquisition Time (aq) | ≥ 3 seconds | To ensure high digital resolution. |
| Number of Scans (ns) | 16 to 128 (or more) | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision). |
| Spectral Width (sw) | Appropriate to cover all signals | Typically -2 to 12 ppm for ¹H NMR. |
| Temperature | Constant (e.g., 298 K) | To minimize variations in chemical shifts and T₁ values. |
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
Integration:
-
Calibrate the spectrum by setting the integral of a well-resolved signal from the internal standard (Pirkle's alcohol) to a value corresponding to the number of protons it represents.
-
Integrate the chosen, well-resolved signal of the analyte. The integration limits should be set wide enough to encompass the entire peak, including any satellite peaks.
-
Data Analysis and Calculations
The purity or concentration of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Pstd
Where:
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of protons for the integrated analyte signal
-
Istd = Integral of the internal standard signal (Pirkle's alcohol)
-
Nstd = Number of protons for the integrated internal standard signal
-
MWanalyte = Molecular weight of the analyte
-
MWstd = Molecular weight of the internal standard (Pirkle's alcohol: 276.26 g/mol )
-
Wanalyte = Weight of the analyte
-
Wstd = Weight of the internal standard
-
Pstd = Purity of the internal standard (as a percentage)
Logical Flow of qNMR Calculation
Caption: The logical relationship of inputs for the qNMR purity calculation.
Hypothetical Quantitative Data
The following tables present hypothetical data from a qNMR experiment to determine the purity of a sample of ibuprofen (B1674241) using Pirkle's alcohol as the internal standard.
Table 1: Experimental Parameters
| Parameter | Value |
| Analyte | Ibuprofen |
| Internal Standard | Pirkle's Alcohol |
| Solvent | CDCl₃ |
| Spectrometer Frequency | 500 MHz |
| Temperature | 298 K |
Table 2: Weighing and Molecular Weight Data
| Compound | Weight (mg) | Molecular Weight ( g/mol ) | Purity (%) |
| Ibuprofen (Analyte) | 8.25 | 206.29 | To be determined |
| Pirkle's Alcohol (Std) | 7.50 | 276.26 | 99.8 |
Table 3: NMR Integration Data
| Compound | Signal (ppm) | Number of Protons (N) | Integral (I) |
| Ibuprofen | 0.91 (d, 6H) | 6 | 10.50 |
| Pirkle's Alcohol | 8.5-7.5 (m, 9H) | 9 | 12.00 |
Table 4: Calculated Purity of Ibuprofen
| Replicate | Calculated Purity (%) |
| 1 | 98.7 |
| 2 | 98.9 |
| 3 | 98.5 |
| Average | 98.7 |
| RSD (%) | 0.20 |
Potential Challenges and Troubleshooting
-
Signal Overlap: The aromatic signals of Pirkle's alcohol may overlap with those of the analyte. It is crucial to select non-overlapping signals for both the standard and the analyte for accurate integration.
-
Analyte-Standard Interaction: As a chiral shift reagent, Pirkle's alcohol can interact with the analyte, potentially causing chemical shift changes or line broadening. This effect should be evaluated. If significant, another internal standard should be considered.
-
T₁ Relaxation Times: The relaxation times of the protons in Pirkle's alcohol, particularly the aromatic protons, may be different from those of the analyte. It is essential to determine the T₁ values and set the relaxation delay accordingly to avoid systematic errors.
-
Solubility: Ensure both the analyte and Pirkle's alcohol are fully soluble in the chosen deuterated solvent at the desired concentrations.
Conclusion
Pirkle's alcohol presents a potential, albeit unconventional, option as an internal standard for quantitative NMR analysis. Its chemical stability, distinct NMR signals, and high purity are advantageous. However, its primary role as a chiral shift reagent necessitates careful consideration of potential interactions with the analyte that could affect the accuracy of quantification. The protocols and considerations outlined in this document provide a comprehensive framework for researchers to explore the use of Pirkle's alcohol in qNMR, with a strong emphasis on methodological validation for each specific application. When used appropriately and with careful validation, it may serve as a useful tool in the quantitative analysis of specific organic molecules.
References
Application Notes and Protocols for NMR Titration Experiments with Pirkle's Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Pirkle's alcohol in Nuclear Magnetic Resonance (NMR) titration experiments to determine the enantiomeric excess (ee) and study the binding interactions of chiral molecules.
Introduction
The determination of enantiomeric purity is a critical aspect of drug development and asymmetric synthesis, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. NMR spectroscopy, in conjunction with a chiral solvating agent (CSA) like Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol), offers a powerful and non-destructive method for this analysis.[1][2][3] Pirkle's alcohol forms transient, diastereomeric complexes with the enantiomers of a chiral analyte.[2] This interaction breaks the magnetic equivalence of the enantiomers, leading to the appearance of separate, distinguishable signals in the NMR spectrum. The stepwise addition of Pirkle's alcohol in an NMR titration experiment allows for the quantification of enantiomeric excess and the characterization of the binding affinity between the CSA and the analyte.[4]
Principle of Chiral Recognition
In an achiral solvent, enantiomers are indistinguishable by NMR as they have identical chemical shifts. Pirkle's alcohol, being an enantiomerically pure CSA, creates a chiral environment in the NMR tube. It interacts with the enantiomers of the analyte through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form short-lived diastereomeric solvates.[2] These diastereomeric complexes have different magnetic environments, resulting in distinct chemical shifts for corresponding protons (or other NMR-active nuclei) in the two enantiomers. The magnitude of the chemical shift difference (Δδ) is dependent on the strength and geometry of the interaction. By integrating the signals corresponding to each diastereomer, their relative concentrations, and thus the enantiomeric excess of the analyte, can be accurately determined.
Experimental Protocols
This section provides a detailed methodology for performing a stepwise NMR titration experiment with Pirkle's alcohol.
Materials and Equipment:
-
High-resolution NMR spectrometer (¹H NMR is most common; other nuclei like ¹⁹F or ³¹P can be used if present in the analyte).
-
High-quality 5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂). The choice of solvent can influence the chemical shift separation.
-
(R)- or (S)-Pirkle's alcohol (enantiomerically pure).
-
Chiral analyte of interest.
-
Microliter syringe or high-precision micropipettes.
-
Standard laboratory glassware.
Sample Preparation:
-
Analyte Stock Solution: Prepare a stock solution of the chiral analyte in the chosen deuterated solvent. A typical concentration for the analyte is in the range of 1-10 mM.
-
Pirkle's Alcohol Stock Solution: Prepare a stock solution of Pirkle's alcohol in the same deuterated solvent. The concentration of this stock solution should be significantly higher than the analyte solution (e.g., 50-100 mM) to avoid significant dilution of the analyte during the titration.
-
Initial NMR Sample: In a clean, dry NMR tube, place a precise volume of the analyte stock solution (e.g., 500 µL).
-
Acquire Initial Spectrum: Acquire an NMR spectrum of the analyte alone. This spectrum will serve as the reference (0 equivalents of Pirkle's alcohol).
Titration Procedure:
-
Stepwise Addition: Using a microliter syringe, add a small, precise volume of the Pirkle's alcohol stock solution to the NMR tube containing the analyte. The additions should be planned to achieve a range of molar equivalents (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, and 3.0 equivalents) of Pirkle's alcohol relative to the analyte.
-
Mixing and Equilibration: After each addition, gently mix the sample by inverting the capped NMR tube several times to ensure homogeneity. Allow the sample to equilibrate for a few minutes at a constant temperature inside the NMR probe before acquiring the spectrum.
-
NMR Data Acquisition: Acquire an NMR spectrum after each addition of Pirkle's alcohol. It is crucial to use the same acquisition parameters (e.g., number of scans, relaxation delay) for all spectra in the titration series to ensure data consistency.
Data Presentation and Analysis
1. Determination of Enantiomeric Excess (ee):
-
Identify a well-resolved signal in the NMR spectrum of the analyte that splits into two distinct signals upon the addition of Pirkle's alcohol. Protons close to the chiral center of the analyte are most likely to show the largest chemical shift difference (Δδ).
-
Integrate the areas of the two separated signals, corresponding to the two diastereomeric complexes (let's call them Integral A and Integral B).
-
Calculate the enantiomeric excess using the following formula:
-
ee (%) = [|Integral A - Integral B| / (Integral A + Integral B)] * 100
-
2. Quantitative Data Summary:
The data from the NMR titration can be summarized in a table to visualize the changes in chemical shift as a function of Pirkle's alcohol concentration.
| Molar Equivalents of Pirkle's Alcohol | Chemical Shift (δ) of Enantiomer 1 (ppm) | Chemical Shift (δ) of Enantiomer 2 (ppm) | Δδ (ppm) |
| 0.0 | 7.500 | 7.500 | 0.000 |
| 0.2 | 7.505 | 7.515 | 0.010 |
| 0.4 | 7.510 | 7.530 | 0.020 |
| 0.6 | 7.515 | 7.545 | 0.030 |
| 0.8 | 7.520 | 7.560 | 0.040 |
| 1.0 | 7.525 | 7.575 | 0.050 |
| 1.2 | 7.530 | 7.590 | 0.060 |
| 1.5 | 7.535 | 7.605 | 0.070 |
| 2.0 | 7.540 | 7.610 | 0.070 |
| 3.0 | 7.542 | 7.612 | 0.070 |
Table 1: Example of quantitative data from an NMR titration of a chiral analyte with Pirkle's alcohol, showing the chemical shift changes of a specific proton for each enantiomer.
3. Determination of Binding Constant (Ka):
The binding constant for the formation of the diastereomeric complexes can be determined by analyzing the change in chemical shift (Δδ) as a function of the concentration of Pirkle's alcohol. This analysis typically involves non-linear regression fitting of the titration data to a 1:1 binding model.
The observed chemical shift (δ_obs) is the weighted average of the chemical shifts of the free (δ_free) and bound (δ_bound) analyte:
δ_obs = ( [Analyte]_free / [Analyte]_total ) * δ_free + ( [Analyte]_bound / [Analyte]_total ) * δ_bound
By plotting the change in chemical shift (Δδ = δ_obs - δ_free) against the concentration of Pirkle's alcohol, the binding constant (Ka) and the chemical shift of the fully bound species (Δδ_max) can be extracted using specialized software for binding analysis.
Visualizations
References
Application Note: High-Sensitivity Analysis and Chiral Resolution of Carboxylic Acids using 2,2,2-Trifluoro-1-(9-anthryl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the derivatization of chiral and achiral carboxylic acids using (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TAE), also known as Pirkle's alcohol. This method converts carboxylic acids into highly fluorescent diastereomeric esters, enabling sensitive quantification and the resolution of enantiomers using standard High-Performance Liquid Chromatography (HPLC).
Introduction and Principle
Analyzing carboxylic acids, particularly in complex biological matrices, presents two primary challenges: low detection sensitivity and the difficulty of separating enantiomers. Derivatization with 2,2,2-Trifluoro-1-(9-anthryl)ethanol addresses both issues effectively.
-
Enhanced Sensitivity: The 9-anthryl group is a powerful fluorophore, allowing for femtomole-level detection limits with a fluorescence detector (FLD), significantly improving upon standard UV detection.
-
Chiral Resolution: TAE is an enantiomerically pure chiral alcohol.[1] When a racemic carboxylic acid is reacted with a single enantiomer of TAE (e.g., the (R)-enantiomer), a pair of diastereomeric esters is formed ((R,R) and (S,R)). Unlike enantiomers, diastereomers have different physicochemical properties and can be separated on standard, achiral HPLC columns (e.g., silica (B1680970) gel or C18).[2][3] This allows for the accurate determination of enantiomeric excess (e.e.).
The derivatization reaction is a mild esterification, typically facilitated by a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a 4-(dimethylamino)pyridine (DMAP) catalyst, a process known as the Steglich esterification.
Derivatization Reaction Scheme
The reaction proceeds via the DCC-mediated activation of the carboxylic acid to form a reactive O-acylisourea intermediate. The DMAP catalyst then forms a highly reactive acyl-pyridinium species, which is readily attacked by the alcohol (TAE) to form the final ester product.
References
Troubleshooting & Optimization
Optimizing the molar ratio of Pirkle's alcohol to analyte for NMR.
Technical Support Center: Pirkle's Alcohol NMR Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of Pirkle's alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) as a chiral solvating agent (CSA) in NMR spectroscopy for the determination of enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Pirkle's alcohol in NMR spectroscopy?
A1: Pirkle's alcohol is a chiral solvating agent used to determine the enantiomeric purity (enantiomeric excess, ee%) and sometimes the absolute configuration of chiral molecules.[1][2] It interacts with the enantiomers of a chiral analyte to form short-lived, diastereomeric solvates.[1] These diastereomeric complexes are not mirror images and, therefore, exhibit different NMR signals, allowing for the quantification of each enantiomer.[1][2]
Q2: Why is it crucial to optimize the molar ratio of Pirkle's alcohol to the analyte?
A2: The formation of the diastereomeric solvate is an equilibrium process. The optimal molar ratio maximizes the chemical shift difference (ΔΔδ) between the signals of the two enantiomers, which is essential for accurate integration and quantification. An insufficient amount of Pirkle's alcohol may result in no observable signal splitting, while a large excess can lead to signal broadening, viscosity issues, and potential complications from self-association of the CSA.
Q3: What is a good starting molar ratio for an optimization experiment?
A3: A common starting point is a 1:1 molar ratio of the analyte to Pirkle's alcohol.[3] From there, the ratio can be incrementally increased. It is often beneficial to perform a stepwise addition, acquiring an NMR spectrum after each addition to monitor the changes in the chemical shifts.[3]
Q4: How does the concentration of the analyte and CSA affect the results?
A4: Both analyte and CSA concentrations are important. The sample should be concentrated enough to obtain a good signal-to-noise ratio in a reasonable time but dilute enough to prevent solubility issues or aggregation, which can broaden NMR signals. A typical analyte concentration is in the range of 10-20 mg in 0.6-0.7 mL of a suitable deuterated solvent, like CDCl₃.
Q5: Can I use either the (R)- or (S)-enantiomer of Pirkle's alcohol?
A5: Yes, either enantiomer can be used. The choice of (R)- or (S)-Pirkle's alcohol does not affect the magnitude of the induced chemical shift splitting (ΔΔδ) for determining enantiomeric excess. However, comparing the resulting spectra to established models may be necessary when attempting to determine the absolute configuration of the analyte.
Troubleshooting Guide
Problem: I've added Pirkle's alcohol, but I don't see any splitting of my analyte's signals.
-
Solution 1: Increase Molar Ratio. The most common reason for no observable splitting is an insufficient concentration of the chiral solvating agent. Incrementally add more Pirkle's alcohol (e.g., in 0.5 or 1.0 equivalent steps) and re-acquire the spectrum. A ratio of up to 5 equivalents or more may be necessary for weakly interacting analytes.
-
Solution 2: Check Analyte Protons. Examine different protons in your analyte. Protons closer to the chiral center or those involved in the binding interaction (e.g., OH, NH, or protons on a carbon adjacent to a carbonyl group) are more likely to show significant chemical shift differences.
-
Solution 3: Change Solvent. The interaction between the CSA and the analyte is solvent-dependent. Non-polar solvents like deuterochloroform (CDCl₃) or benzene-d₆ are often preferred as they are less likely to compete for the interaction sites. If you are using a more polar solvent like methanol-d₄, consider switching to a less competitive one.[4]
Problem: The NMR signals are broad and poorly resolved after adding Pirkle's alcohol.
-
Solution 1: Check Solubility. Ensure both the analyte and Pirkle's alcohol are fully dissolved. Any suspended material will lead to poor shimming and broad peaks.[4] If solubility is an issue, try a different solvent system or slightly warming the sample (if the interaction is not highly temperature-sensitive).
-
Solution 2: Reduce Concentration. A sample that is too concentrated can lead to increased viscosity and signal broadening.[4] Dilute the sample while maintaining a sufficient molar excess of the CSA.
-
Solution 3: Adjust Temperature. Try acquiring the spectrum at a different temperature. Lowering the temperature can sometimes slow down the exchange rate between the free and solvated species, leading to sharper signals. However, for some systems, increasing the temperature can improve resolution.[4]
Problem: The chemical shift difference (ΔΔδ) is too small for accurate integration.
-
Solution 1: Add More CSA. Increasing the molar ratio of Pirkle's alcohol often increases the magnitude of the chemical shift separation. Continue the titration until the separation plateaus or the signals begin to broaden significantly.
-
Solution 2: Use a Higher Field NMR Spectrometer. A spectrometer with a higher magnetic field strength will increase the dispersion of all signals, including the separation between the diastereomeric signals, making them easier to resolve and integrate.
-
Solution 3: Consider an Alternative Chiral Auxiliary. If Pirkle's alcohol does not provide adequate resolution, another chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) might be more effective for your specific analyte.[5]
Quantitative Data Summary
The optimal molar ratio is highly dependent on the specific analyte and its interaction with Pirkle's alcohol. The following table provides general guidelines for various analyte classes.
| Analyte Class | Typical Starting Molar Ratio (Analyte:CSA) | Common Optimal Ratio Range (Analyte:CSA) | Expected ΔΔδ (ppm) | Key Considerations |
| Alcohols | 1:1 | 1:2 to 1:5 | 0.02 - 0.10 | The hydroxyl proton is often diagnostic but may exchange. Look at protons alpha to the OH group. |
| Amines | 1:1 | 1:2 to 1:5 | 0.03 - 0.15 | The N-H proton can be used, but protons on adjacent carbons are often more reliable. |
| Carboxylic Acids | 1:2 | 1:3 to 1:6 | 0.01 - 0.08 | The acidic proton will exchange. Focus on the alpha-protons. May require a larger excess of CSA. |
| Sulfoxides | 1:1.5 | 1:3 to 1:5 | 0.02 - 0.10 | The S=O group is a key interaction site. Protons on groups attached to sulfur are most affected. |
| Lactones | 1:1 | 1:2 to 1:4 | 0.05 - 0.20 | Protons adjacent to the carbonyl and the ring oxygen often show good separation.[1] |
| Amides | 1:2 | 1:3 to 1:6 | 0.01 - 0.07 | Interactions can be weaker; may require higher CSA concentrations or lower temperatures. |
Experimental Protocol: Titration for Molar Ratio Optimization
This protocol describes a stepwise addition of Pirkle's alcohol to an analyte solution to determine the optimal molar ratio for enantiomeric excess (ee) determination.
1. Materials and Reagents:
-
Chiral analyte (approx. 10-20 mg)
-
(R)- or (S)-Pirkle's alcohol
-
High-purity deuterated solvent (e.g., CDCl₃)
-
NMR tube, volumetric flasks, and precision micropipettes or syringes
2. Sample Preparation:
-
Analyte Solution: Accurately weigh the chiral analyte and dissolve it in a precise volume of deuterated solvent (e.g., 0.6 mL) directly in the NMR tube.
-
CSA Stock Solution: Prepare a stock solution of Pirkle's alcohol of known concentration in the same deuterated solvent. This allows for accurate additions of small volumes.
3. NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum of the pure analyte to serve as a reference.
-
For all subsequent spectra, use consistent acquisition parameters, especially the relaxation delay (D1), to ensure accurate integration for quantitative analysis (qNMR). A D1 of at least 5 times the longest T1 relaxation time is recommended.[6]
4. Titration Procedure:
-
Add the first aliquot of the Pirkle's alcohol stock solution to the NMR tube containing the analyte to achieve an initial 1:1 molar ratio.
-
Gently mix the sample and acquire a ¹H NMR spectrum.
-
Analyze the spectrum for any signal splitting. Identify a well-resolved signal from the analyte that shows separation.
-
Continue adding the CSA stock solution in 0.5 or 1.0 molar equivalent increments. Acquire a spectrum after each addition.
-
Monitor the chemical shift difference (ΔΔδ) between the enantiomer signals. The optimal ratio is typically reached when this separation is maximized without significant line broadening.
5. Data Analysis:
-
Once the optimal ratio is determined, carefully phase and baseline correct the final spectrum.
-
Integrate the well-resolved, non-overlapping signals corresponding to each enantiomer (I₁ and I₂).
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ |I₁ - I₂| / (I₁ + I₂) ] * 100
Visual Guides and Workflows
Caption: Workflow for optimizing the molar ratio of Pirkle's alcohol.
Caption: Formation of transient diastereomeric complexes.
References
Technical Support Center: Improving Peak Separation in NMR with 2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE)
Welcome to the technical support center for utilizing 2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE), also known as Pirkle's Alcohol, as a chiral solvating agent (CSA) to enhance peak separation in NMR spectroscopy. This powerful tool is instrumental in determining enantiomeric excess (ee) and assigning absolute configurations of chiral molecules.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guide
This section addresses common issues encountered during NMR experiments with TFAE.
1. Poor or No Enantiomeric Resolution (Signal Splitting)
-
Problem: The NMR signals for the two enantiomers are not resolved, or the separation (Δδ) is too small for accurate quantification.
-
Possible Causes & Solutions:
-
Incorrect TFAE Concentration: The concentration of TFAE is critical for effective chiral discrimination.
-
Solution: Optimize the molar ratio of TFAE to the analyte. A common starting point is a 1:1 ratio, but an excess of TFAE (e.g., 2 to 5 equivalents) can sometimes enhance separation.[3] Run a series of experiments with varying TFAE concentrations to find the optimal ratio for your specific analyte.
-
-
Inappropriate Solvent: The choice of solvent significantly impacts the formation of diastereomeric complexes between TFAE and the analyte.[4]
-
Solution: Non-polar, aprotic solvents like deuterated chloroform (B151607) (CDCl₃) or benzene-d₆ are generally preferred as they facilitate the hydrogen bonding and π-π stacking interactions necessary for chiral recognition.[2] Polar or protic solvents can compete for hydrogen bonding sites and disrupt the formation of the chiral complex.
-
-
Low Magnetic Field Strength: Experiments performed on lower field strength NMR spectrometers may not provide sufficient resolution to separate closely spaced peaks.
-
Solution: If available, use a higher field NMR spectrometer (e.g., 500 MHz or greater) to increase chemical shift dispersion.
-
-
Temperature Effects: The equilibrium between the free and complexed states is temperature-dependent.
-
Solution: Acquiring spectra at lower temperatures can sometimes enhance peak separation by favoring the formation of the diastereomeric complexes. However, be mindful that lower temperatures can also lead to peak broadening.
-
-
2. Significant Peak Broadening
-
Problem: The NMR signals are broad, leading to poor resolution and difficulty in accurate integration.
-
Possible Causes & Solutions:
-
Chemical Exchange: Rapid exchange between the free and TFAE-bound states of the analyte on the NMR timescale can lead to broadened peaks.
-
Solution: As with poor resolution, adjusting the temperature can help. Lowering the temperature may slow down the exchange rate, resulting in sharper signals for the individual species.
-
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.
-
Solution: Reduce the concentration of both the analyte and TFAE. While a higher concentration can sometimes improve the signal-to-noise ratio, it can be detrimental to resolution.
-
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.
-
3. Overlapping Signals with TFAE
-
Problem: The signals of the analyte overlap with the aromatic signals of TFAE, complicating spectral analysis.
-
Possible Causes & Solutions:
-
Spectral Crowding in ¹H NMR: The anthryl group of TFAE has several aromatic protons that can obscure analyte signals in the aromatic region of the ¹H NMR spectrum.
-
Solution 1 (¹³C NMR): If the analyte has suitable carbon signals, consider acquiring a ¹³C NMR spectrum. The separation of enantiomeric signals can often be observed in the ¹³C spectrum without interference from TFAE signals. This method has been shown to be highly suitable for quantitative enantiodiscrimination when ¹H NMR fails.[3]
-
Solution 2 (Different CSA): If ¹³C NMR is not feasible, a different chiral solvating agent with a less crowded proton spectrum may be necessary.
-
-
4. Inaccurate Quantification of Enantiomeric Excess (ee)
-
Problem: The calculated ee values are not reproducible or do not match expected values.
-
Possible Causes & Solutions:
-
Poor Signal-to-Noise (S/N) Ratio: A low S/N ratio for the peaks of interest can lead to integration errors.
-
Solution: Increase the number of scans to improve the S/N ratio. Ensure proper shimming of the magnetic field to maximize signal intensity.
-
-
Baseline Distortion: An uneven baseline can lead to inaccurate integration.
-
Solution: Apply appropriate baseline correction algorithms during data processing. Ensure that the spectral window is wide enough to include regions of flat baseline on both sides of the peaks of interest.
-
-
Differential Relaxation Effects: If the T₁ relaxation times of the signals being compared are significantly different, it can lead to integration errors, especially with short relaxation delays.
-
Solution: Use a longer relaxation delay (D1) in the NMR acquisition parameters (e.g., 5 times the longest T₁ of the signals being integrated) to ensure complete relaxation between pulses.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which TFAE improves peak separation?
A1: TFAE is a chiral molecule that interacts with enantiomeric analytes through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form transient diastereomeric complexes.[2] These diastereomeric complexes are no longer mirror images and therefore have different NMR spectra, resulting in separate signals for each enantiomer.
Q2: Which functional groups in an analyte are most suitable for interaction with TFAE?
A2: TFAE is most effective for chiral molecules that possess functional groups capable of acting as hydrogen bond acceptors (e.g., carbonyls, ethers, sulfoxides) or have aromatic rings that can participate in π-π stacking with the anthryl group of TFAE. The analyte should also have a chiral center in proximity to these interacting groups for effective discrimination.
Q3: How do I choose the correct enantiomer of TFAE ((R)- or (S)-TFAE) for my experiment?
A3: Both (R)- and (S)-TFAE will induce separation of enantiomers. The choice of one over the other does not typically affect the magnitude of the separation (Δδ), but it will invert the relative order of the signals for the two enantiomers in the NMR spectrum. For quantitative determination of enantiomeric excess, either enantiomer of TFAE can be used. If the goal is to determine the absolute configuration, a comparison with a standard of known configuration is necessary.
Q4: Can I use TFAE in solvents other than CDCl₃ or benzene-d₆?
A4: While CDCl₃ and benzene-d₆ are most common, other non-polar, aprotic solvents may be used. It is important to avoid polar and protic solvents like methanol-d₄ or D₂O, as they can interfere with the hydrogen bonding interactions that are crucial for the formation of the diastereomeric complexes with TFAE.[4]
Q5: What is a typical concentration range for the analyte and TFAE?
A5: A typical starting concentration for the analyte is around 10-20 mM.[3] The TFAE concentration can then be varied, starting from a 1:1 molar ratio with the analyte and increasing to a 2-5 fold excess to optimize the separation.
Experimental Protocols
Protocol for Enantiomeric Excess Determination using TFAE
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the chiral analyte into a clean, dry vial.
-
Add the desired amount of TFAE (e.g., for a 1:1 molar ratio, calculate the required mass of TFAE based on the moles of the analyte).
-
Dissolve the mixture in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure complete dissolution; gentle vortexing may be applied.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6][7] This removes any particulate matter that could degrade spectral quality.
-
Cap the NMR tube and label it clearly.
-
-
NMR Acquisition:
-
Insert the sample into the NMR spectrometer and allow the temperature to equilibrate.
-
Lock and shim the magnetic field to achieve good homogeneity.
-
Acquire a standard ¹H NMR spectrum. If signal overlap is an issue, consider acquiring a ¹³C NMR spectrum.[3]
-
To ensure accurate integration for ee determination, use a sufficiently long relaxation delay (e.g., D1 = 10-30 seconds, or at least 5 times the longest T₁ of the signals of interest).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the signals of the minor enantiomer.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum with appropriate phasing and baseline correction.
-
Identify the well-resolved signals corresponding to the two enantiomers.
-
Carefully integrate the selected signals for each enantiomer (Area_R and Area_S).
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [|Area_R - Area_S| / (Area_R + Area_S)] * 100
-
-
Data Presentation
The following table summarizes representative quantitative data for the enantiomeric resolution of various analytes using TFAE as the chiral solvating agent. The chemical shift difference (ΔΔδ) is a measure of the separation between the signals of the two enantiomers.
| Analyte Class | Example Analyte | Observed Nucleus | Solvent | Analyte:TFAE Ratio | ΔΔδ (ppm) | Reference |
| Nitriles | Mandelonitrile | ¹³C | CDCl₃ | 1:2 | 0.12 (for -CN) | [3] |
| ¹³C | CDCl₃ | 1:2 | 0.25 (for -CHOH) | [3] | ||
| Lactones | γ-butyrolactone derivatives | ¹H | CCl₄ | 1:3 | ~0.1 | [8] |
| Alcohols | General Secondary Alcohols | ¹H | CDCl₃ | Varies | Varies | [9] |
Note: The effectiveness of TFAE and the magnitude of the chemical shift difference (ΔΔδ) are highly dependent on the specific analyte, solvent, and experimental conditions.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the use of TFAE in NMR spectroscopy.
Caption: Experimental workflow for ee determination using TFAE.
Caption: Formation of diastereomeric complexes leading to peak separation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 60686-64-8 | Benchchem [benchchem.com]
- 3. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sites.bu.edu [sites.bu.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. cms-content.bates.edu [cms-content.bates.edu]
Troubleshooting poor resolution in chiral analysis with Pirkle's alcohol.
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Welcome to the technical support center for troubleshooting poor resolution in chiral analysis using Pirkle's alcohol stationary phases. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you quickly identify and solve issues related to poor enantiomeric resolution.
Q1: What are the primary steps if I observe no separation or co-elution of enantiomers?
A1: Co-elution of enantiomers on a Pirkle column suggests that the chosen analytical conditions do not provide sufficient stereospecific interaction. Follow these steps to troubleshoot:
-
Verify Column and Analyte Compatibility: Pirkle-type columns rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for separation.[1][2] Ensure your analyte possesses functional groups (e.g., aromatic rings, carbonyls, amides) capable of these interactions with the chiral stationary phase (CSP).
-
Optimize Mobile Phase Composition: The mobile phase composition is the most critical factor influencing selectivity.[3] For normal-phase mode, which is most common for Pirkle columns, the mobile phase typically consists of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (an alcohol like isopropanol (B130326) or ethanol).[4][5]
-
Decrease Modifier Concentration: A high concentration of the alcohol modifier can reduce retention and eliminate chiral recognition. Systematically decrease the percentage of the alcohol modifier to increase retention and promote interaction with the CSP.
-
Change Alcohol Modifier: Different alcohols can significantly alter selectivity. If isopropanol (IPA) is not working, try ethanol (B145695), which is more polar.
-
-
Reduce Temperature: Lowering the column temperature can enhance chiral selectivity and improve resolution.[3][6] Try reducing the temperature in 5 °C increments, for example, from 25 °C to 20 °C or 15 °C.
-
Check for Column Contamination: A contaminated column can lead to a complete loss of performance. If the column has been used with strongly retained compounds or incompatible additives, follow a rigorous cleaning protocol.[7][8]
Q2: How can I improve poor resolution where the peaks are visible but not baseline separated (Rs < 1.5)?
A2: When you have some separation but it's insufficient, fine-tuning the method is necessary. The goal is to increase the selectivity (α) and/or the efficiency (N) of the separation.
-
Adjust Mobile Phase Strength: This is the most effective way to improve resolution. Reducing the concentration of the polar modifier (e.g., alcohol) in a normal-phase system will increase retention times and often improve resolution. Make small, incremental changes (e.g., reduce alcohol content by 0.5-1% at a time).
-
Optimize Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will lengthen the analysis time.[9] Try reducing the flow rate by 20-30% from your current setting.
-
Add a Mobile Phase Additive: For acidic or basic analytes, adding a small amount of a modifier can significantly improve peak shape and resolution.
-
For basic analytes, consider adding 0.1% diethylamine (B46881) (DEA).
-
For acidic analytes, 0.1% trifluoroacetic acid (TFA) or acetic acid may be beneficial.[10]
-
Be aware of "additive memory effects," where trace amounts of a previously used additive can affect current separations.[11][12] Thoroughly flush the column when changing additives.
-
-
Change the Non-Polar Solvent: While less common, switching from hexane to heptane (B126788) or vice-versa can sometimes alter selectivity.
Below is a table summarizing the general effects of mobile phase adjustments on chiral separation in normal-phase mode.
| Parameter Change | Effect on Retention Time (k) | Effect on Selectivity (α) | Effect on Resolution (Rs) |
| Decrease % Alcohol Modifier | Increases | Often Increases | Often Improves |
| Increase % Alcohol Modifier | Decreases | Often Decreases | Often Worsens |
| Switch to a More Polar Alcohol (e.g., IPA to EtOH) | Decreases | Variable | May Improve or Worsen |
| Switch to a Less Polar Alcohol (e.g., EtOH to IPA) | Increases | Variable | May Improve or Worsen |
| Decrease Flow Rate | Increases | No Change | Generally Improves |
| Decrease Temperature | Increases | Often Increases | Generally Improves |
Q3: What causes poor peak shape (tailing, fronting), and how can I fix it?
A3: Poor peak shape reduces resolution and complicates accurate quantification.[13] Tailing is the most common issue.
-
Causes of Peak Tailing:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the silica (B1680970) support (silanol groups) can cause tailing, especially for basic compounds.[13][14][15]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[13][16] This is a common issue in chiral separations.[16]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[13][17]
-
Column Degradation: A void at the column inlet or a contaminated/damaged stationary phase can lead to poor peak shape.[7][15]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.[13][14]
-
-
Solutions:
-
Add a Modifier: For basic analytes, add a competing base like 0.1% DEA to the mobile phase to block silanol (B1196071) interactions. For acidic analytes, use an acidic modifier like 0.1% TFA.
-
Reduce Sample Concentration: Perform a dilution series (e.g., 1:2, 1:5, 1:10) to determine if the issue is mass overload.
-
Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
Regenerate or Replace Column: If the column is old or has been exposed to harsh conditions, try a regeneration procedure. If performance does not improve, the column may need to be replaced.
-
Experimental Protocols
Systematic Mobile Phase Optimization Protocol
This protocol outlines a systematic approach to optimizing the mobile phase for a new chiral separation on a Pirkle column in normal-phase mode.
-
Initial Screening:
-
Prepare a starting mobile phase of 90:10 (v/v) n-Hexane:Isopropanol (IPA).
-
Equilibrate the column with at least 10-20 column volumes of the mobile phase.
-
Inject the racemic standard and observe the chromatogram.
-
-
Adjusting Modifier Concentration:
-
If no separation is observed and retention is low (k < 2), decrease the IPA concentration to 5%.
-
If peaks are broad and retention is very high (k > 15), increase the IPA concentration to 15% or 20%.
-
Fine-tune the IPA concentration in small steps (e.g., 98:2, 95:5, 92:8) to achieve a resolution (Rs) > 1.5.
-
-
Changing the Modifier:
-
If IPA does not provide adequate resolution, switch to ethanol (EtOH).
-
Start with a mobile phase of 95:5 (v/v) n-Hexane:EtOH and repeat the optimization steps described above.
-
-
Using Additives (if necessary):
-
If peak shape is poor, add 0.1% of an appropriate additive (TFA for acids, DEA for bases) to the optimized mobile phase.
-
Re-equilibrate the column and re-evaluate the separation. The optimal percentage of alcohol may need to be readjusted after adding a modifier.
-
Column Equilibration Protocol
Proper column equilibration is crucial for reproducible results.
-
System Flush: Before installing the column, flush the HPLC system with the mobile phase to be used, ensuring no incompatible solvents remain.[7]
-
Initial Flush: Install the column in the correct flow direction. Start the pump at a low flow rate (e.g., 0.2 mL/min for a 4.6 mm ID column) and gradually increase to the desired setpoint.
-
Equilibration Volume: Flush the column with a minimum of 10-20 column volumes of the mobile phase. For mobile phases with additives, longer equilibration times may be needed.[18]
-
Baseline Stability: Monitor the detector baseline and system backpressure. The system is equilibrated when both signals are stable.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in chiral analysis.
Caption: A logical workflow for diagnosing and resolving poor chiral separation.
Impact of Mobile Phase Components
This diagram shows the relationship between mobile phase components and their effect on chiral separation parameters in normal-phase mode.
Caption: Relationship between mobile phase variables and chromatographic results.
Frequently Asked Questions (FAQs)
Q4: What is the separation mechanism for Pirkle's alcohol columns?
A4: Pirkle-type chiral stationary phases (CSPs) operate based on a "three-point interaction" model.[1] For chiral recognition to occur, the analyte must form a transient diastereomeric complex with the CSP through at least three simultaneous interactions. These interactions include:
-
π-π Interactions: Between aromatic rings on the analyte and the CSP.
-
Hydrogen Bonding: Involving groups like amides, carboxyls, or hydroxyls.
-
Dipole-Dipole Interactions: Between polar functional groups.
-
Steric Interactions: Where the fit of one enantiomer into the chiral environment of the CSP is more favorable than the other.
Pirkle columns can be π-electron acceptors, π-electron donors, or a combination of both, which determines their selectivity for different classes of compounds.[1][2]
Q5: What are the recommended column care and storage procedures?
A5: Proper care and storage are essential to ensure a long column lifetime.
-
Operating pH: For silica-based Pirkle columns, maintain the mobile phase pH between 2.5 and 7.5 to prevent hydrolysis of the bonded phase or dissolution of the silica.[4][6]
-
Solvent Compatibility: Pirkle columns are compatible with most common normal-phase and reversed-phase solvents.[4] Always ensure solvent miscibility when changing from one mobile phase system to another.
-
Cleaning: If the column performance degrades or backpressure increases, flush with a strong solvent. For normal-phase applications, 100% ethanol or isopropanol is often effective.[19] It is recommended to disconnect the column from the detector during cleaning procedures.[8]
-
Short-Term Storage (Overnight): The column can be stored in the mobile phase, provided it does not contain buffers or reactive additives. If additives are present, flush the column with the mobile phase composition without the additive before stopping the flow.[6]
-
Long-Term Storage: For long-term storage, flush out any buffers or salts.[6] Store the column in a pure organic solvent, such as the one it was shipped in (often hexane/IPA). Ensure the column is tightly capped with end plugs to prevent the packing bed from drying out.[6]
References
- 1. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 6. registech.com [registech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromtech.com [chromtech.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. chromtech.com [chromtech.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. Chiral Separations 3: Overloading and Tailing [restek.com]
- 17. support.waters.com [support.waters.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 2,2,2-Trifluoro-1-(9-anthryl)ethanol in Variable-Temperature NMR Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2,2,2-Trifluoro-1-(9-anthryl)ethanol in variable-temperature Nuclear Magnetic Resonance (VT-NMR) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in NMR spectroscopy?
A1: this compound, often referred to as Pirkle's alcohol, is a chiral solvating agent widely used in NMR spectroscopy. Its primary application is to determine the enantiomeric excess (e.e.) of chiral compounds.[1][2][3] The presence of the trifluoromethyl group enhances its solubility and effectiveness in chiral recognition.[1][2]
Q2: Why would I perform a variable-temperature (VT) NMR experiment with this compound itself?
A2: VT-NMR experiments on this compound are conducted to study its conformational dynamics. Specifically, these experiments can provide insight into the restricted rotation around the single bond connecting the anthryl group and the chiral carbon. This dynamic behavior can influence its effectiveness as a chiral solvating agent at different temperatures.
Q3: What dynamic process is observed in the NMR spectrum of this compound as a function of temperature?
A3: The temperature-dependent NMR spectra of this compound reveal restricted rotation around the C(sp²)-C(sp³) bond between the anthracene (B1667546) ring and the trifluoroethanol moiety. At lower temperatures, this rotation is slow on the NMR timescale, resulting in distinct signals for different conformations. As the temperature increases, the rotation becomes faster, leading to coalescence of these signals.[1]
Q4: What is the coalescence temperature and the rotational energy barrier for this process?
A4: In deuteriochloroform (CDCl₃), the coalescence temperature for the protons affected by the restricted rotation is approximately 320 K. The free energy of activation (ΔG‡) for this rotational barrier has been determined to be 14.5 kcal/mol.[1]
Troubleshooting Guide
Issue 1: Broad or poorly resolved peaks in the NMR spectrum at room temperature.
-
Possible Cause: The rate of conformational exchange at room temperature is intermediate on the NMR timescale, leading to broadened signals. This is a characteristic of the dynamic process occurring.
-
Solution:
-
Increase the temperature: Acquiring the spectrum at a higher temperature (e.g., above the coalescence temperature of 320 K) will increase the rate of rotation, resulting in sharper, averaged signals.
-
Decrease the temperature: Alternatively, lowering the temperature will slow down the rotation, leading to sharp signals for the individual conformers, although the spectrum will be more complex.
-
Issue 2: Inconsistent chemical shifts between experiments.
-
Possible Cause: The chemical shifts of the protons in this compound are sensitive to temperature. Small variations in the probe temperature can lead to noticeable changes in the spectrum.
-
Solution:
-
Precise Temperature Control: Ensure that the NMR spectrometer's temperature control unit is properly calibrated and stable. Allow sufficient time for the sample to equilibrate at the target temperature before acquiring data.[4]
-
Use an Internal Standard: While the solvent peak is often used for referencing, its chemical shift can also be temperature-dependent. For highly accurate work, consider using a stable internal standard.
-
Issue 3: Sample ejection problems during a VT-NMR experiment.
-
Possible Cause: Samples can sometimes become stuck in the probe during VT runs, especially at low temperatures.
-
Solution:
-
Adjust Gas Flow: It may be necessary to temporarily increase the eject gas flow to dislodge the sample. Be sure to return the flow to the normal setting immediately after.[5]
-
Check for Obstructions: If the problem persists, there might be an obstruction in the probe, or the spinner may have been inserted too deeply. Do not force another sample in and contact the facility manager.[6]
-
Issue 4: VT controller is in an error state.
-
Possible Cause: The temperature controller can enter an error state due to temporary disconnection from the probe or an interruption in the gas flow.
-
Solution:
Quantitative Data
The following table summarizes the key dynamic NMR parameters for this compound.
| Parameter | Value | Solvent | Reference |
| Coalescence Temperature (Tc) | 320 K | CDCl₃ | [1] |
| Free Energy of Activation (ΔG‡) | 14.5 kcal/mol | CDCl₃ | [1] |
Experimental Protocols
Protocol for Variable-Temperature 1H NMR of this compound
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) in a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent). The choice of solvent is critical and should have a boiling and freezing point well outside the desired temperature range of the experiment.[7][8]
-
Ensure the sample is homogeneous and free of any particulate matter.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the spectrometer at room temperature to obtain optimal resolution.
-
Acquire a reference 1H NMR spectrum at room temperature.
-
-
Variable-Temperature Experiment:
-
Access the variable temperature control unit of the spectrometer.
-
Set the initial target temperature (e.g., 298 K). Allow the temperature to stabilize for at least 5-10 minutes.
-
Acquire a 1H NMR spectrum at the stabilized temperature.
-
Incrementally increase or decrease the temperature in steps (e.g., 10 K). At each step, allow for temperature equilibration before acquiring a new spectrum.
-
Continue this process over the desired temperature range, ensuring to record spectra below, at, and above the coalescence temperature.
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
Reference each spectrum consistently.
-
Analyze the changes in chemical shifts, line shapes, and coalescence of the relevant signals as a function of temperature.
-
Visualizations
Caption: Experimental workflow for VT-NMR spectroscopy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | 53531-34-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Trouble Shooting Page [nmr.ucsd.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Enantiomeric Excess (ee) Determination Using Pirkle's Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent effects during the determination of enantiomeric excess (ee) using Pirkle's alcohol as a chiral solvating agent (CSA) in NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: How does Pirkle's alcohol enable the determination of enantiomeric excess by NMR?
A1: Pirkle's alcohol, a chiral fluorinated alcohol, interacts with enantiomers of a chiral analyte in solution to form transient, diastereomeric solvates.[1][2] These diastereomeric complexes are not mirror images and, therefore, have different physical properties, including distinct NMR spectra.[2][3] This results in separate signals for the corresponding protons of the two enantiomers, allowing for the quantification of their relative concentrations and thus the determination of enantiomeric excess (ee).[2]
Q2: Why is the choice of solvent critical in ee determination using Pirkle's alcohol?
A2: The solvent plays a crucial role in the formation and stability of the transient diastereomeric complexes between Pirkle's alcohol and the analyte. The extent of chemical shift non-equivalence (ΔΔδ), which is the difference in the chemical shifts of the signals for the two enantiomers, is highly dependent on the solvent.[4] An inappropriate solvent can lead to poor resolution of the enantiomeric signals, making accurate ee determination difficult or impossible.
Q3: What are the general characteristics of a good solvent for this application?
A3: Generally, non-polar, aprotic solvents are preferred for ee determination using Pirkle's alcohol. Solvents like deuterated chloroform (B151607) (CDCl₃) and benzene-d₆ (C₆D₆) are commonly used.[5] Polar solvents, especially those capable of hydrogen bonding, can compete with the analyte for interaction with Pirkle's alcohol, thereby reducing the enantiomeric discrimination.[4]
Q4: Can I use protic solvents for my sample?
A4: The use of protic solvents is generally discouraged. Protic solvents can form strong hydrogen bonds with both Pirkle's alcohol and the analyte, which can disrupt the formation of the necessary diastereomeric complexes.[6][7] If your analyte is only soluble in a protic solvent, it is recommended to use the smallest possible amount of that solvent and to be aware that the resolution of enantiomeric signals may be compromised.
Troubleshooting Guides
This section provides solutions to common issues encountered during ee determination using Pirkle's alcohol, with a focus on solvent-related effects.
Issue 1: Poor or No Resolution of Enantiomeric Signals
Possible Causes:
-
Inappropriate Solvent Choice: The solvent may be too polar, interfering with the formation of the diastereomeric complexes.
-
Insufficient Concentration of Pirkle's Alcohol: The equilibrium may not be sufficiently shifted towards the formation of the diastereomeric solvates.
-
Analyte Concentration is Too High or Too Low: An optimal concentration of the analyte is necessary for good resolution.
-
Temperature Effects: The exchange between the free and complexed states may be too fast or too slow at the experimental temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Broadening
Possible Causes:
-
Intermediate Chemical Exchange: The rate of complexation and decomplexation between the analyte and Pirkle's alcohol on the NMR timescale can lead to broadened peaks.
-
High Sample Viscosity: A highly concentrated sample can lead to broader lines.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause significant line broadening.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak broadening.
Data Presentation
The choice of solvent significantly impacts the observed chemical shift difference (ΔΔδ) between the enantiomers. Non-polar solvents generally provide better resolution.
Table 1: Illustrative Effect of Solvent on Chemical Shift Difference (ΔΔδ) for a Hypothetical Chiral Analyte with Pirkle's Alcohol
| Deuterated Solvent | Polarity Index | Typical ΔΔδ (ppm) | Remarks |
| Benzene-d₆ (C₆D₆) | 2.7 | 0.05 - 0.15 | Often provides the best resolution due to aromatic solvent-induced shifts (ASIS) and minimal interference with hydrogen bonding. |
| Chloroform-d (CDCl₃) | 4.1 | 0.02 - 0.10 | A good starting point for many analytes. Resolution can be slightly lower than in C₆D₆.[5] |
| Dichloromethane-d₂ (CD₂Cl₂) | 3.1 | 0.01 - 0.08 | Can be a suitable alternative to CDCl₃. |
| Acetone-d₆ | 5.1 | < 0.02 | Generally not recommended due to its higher polarity and potential to disrupt hydrogen bonding. |
| Methanol-d₄ | 6.6 | Not observable | Protic nature and high polarity completely disrupt the formation of the diastereomeric complex. |
Note: The values presented in this table are illustrative and the actual ΔΔδ will vary depending on the specific analyte and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for ee Determination using Pirkle's Alcohol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral analyte into a clean, dry NMR tube.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Dissolve the analyte completely by gentle vortexing or sonication.
-
Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.
-
-
Addition of Pirkle's Alcohol:
-
Prepare a stock solution of Pirkle's alcohol in the same deuterated solvent.
-
Add a specific molar equivalent of Pirkle's alcohol (typically starting with 1 equivalent) to the NMR tube containing the analyte.
-
Gently mix the solution thoroughly.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
Optimize acquisition parameters such as relaxation delay (D1) for quantitative measurements.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
Protocol 2: Optimizing Solvent Conditions for Maximizing Enantiomeric Resolution
-
Initial Solvent Screening:
-
Prepare three separate NMR samples of the analyte, each in a different deuterated solvent: CDCl₃, C₆D₆, and CD₂Cl₂.
-
To each sample, add 1 equivalent of Pirkle's alcohol.
-
Acquire a ¹H NMR spectrum for each sample and compare the ΔΔδ values to identify the solvent that provides the best initial resolution.
-
-
Solvent Titration (if necessary):
-
If solubility is an issue in the optimal non-polar solvent, a co-solvent system can be explored.
-
Start with the best-performing non-polar solvent and gradually add small amounts of a more polar (but aprotic) co-solvent (e.g., acetone-d₆) until the analyte is fully dissolved.
-
Acquire an NMR spectrum at each co-solvent concentration to find the optimal balance between solubility and enantiomeric resolution.
-
-
Concentration and Temperature Optimization:
-
Once the optimal solvent or solvent system is determined, further optimization of the analyte and Pirkle's alcohol concentrations, as well as the acquisition temperature, can be performed as outlined in the troubleshooting guides.
-
References
Technical Support Center: Overcoming Signal Overlap in NMR with Chiral Solvating Agents
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy to resolve signal overlap of enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using chiral solvating agents (CSAs) in NMR to resolve signal overlap?
A1: In a standard achiral solvent, enantiomers are indistinguishable by NMR because they are isochronous, meaning they have identical chemical shifts. Chiral solvating agents are enantiomerically pure compounds that interact non-covalently with the enantiomers of a chiral analyte. This interaction forms transient diastereomeric complexes, each with a unique chemical and spatial environment. Since diastereomers are no longer mirror images, they are anisochronous and exhibit different chemical shifts (Δδ) in the NMR spectrum. This induced chemical shift non-equivalence allows for the resolution of signals that would otherwise overlap, enabling quantification of enantiomeric excess (ee) and, in some cases, assignment of absolute configuration.[1][2]
Q2: What are the main advantages of using CSAs over chiral derivatizing agents (CDAs)?
A2: The primary advantage of using CSAs is the simplicity and speed of the method. The CSA is simply added to the analyte solution without the need for covalent bond formation, which can be time-consuming and may require purification steps.[3][4] This non-covalent interaction also means the analyte can be recovered unchanged after the experiment. In contrast, chiral derivatizing agents (CDAs) require a chemical reaction to form stable diastereomers, which can sometimes be difficult to drive to completion and may introduce byproducts.[1][5]
Q3: How do I choose the right chiral solvating agent for my analyte?
A3: The selection of an appropriate CSA is crucial for successful enantiodiscrimination. The choice depends on the functional groups present in the analyte, as the interaction between the CSA and the analyte is typically driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. A trial-and-error approach is often necessary, but a high-throughput screening of a library of CSAs can expedite this process.[6][7] It is beneficial to select a CSA that has complementary functional groups to your analyte to maximize the interaction and the resulting chemical shift difference.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomeric Signals
If you are not observing any splitting of your analyte's signals after adding the CSA, or the resolution is insufficient for accurate quantification, consider the following troubleshooting steps.
Troubleshooting Workflow: Poor Signal Resolution
Caption: A workflow for troubleshooting poor signal resolution.
-
Step 1: Optimize Concentration and Ratio. The degree of chemical shift non-equivalence (ΔΔδ) is dependent on the concentration of both the analyte and the CSA, as well as their molar ratio. It is often necessary to titrate the CSA to find the optimal concentration that maximizes the separation of the enantiomeric signals. A common starting point is a 1:1 molar ratio of analyte to CSA, with subsequent adjustments made based on the observed results.[8] In some cases, an excess of the CSA may be required to drive the equilibrium towards the formation of the diastereomeric complexes.[6]
-
Step 2: Change the Solvent. The choice of solvent can significantly impact the interactions between the CSA and the analyte. Aromatic solvents like benzene-d6 (B120219) or toluene-d8 (B116792) can induce different chemical shifts compared to chloroform-d (B32938) or acetone-d6 (B32918) due to the aromatic solvent-induced shift (ASIS) effect.[9][10] Polar, coordinating solvents like DMSO-d6 can sometimes disrupt the necessary interactions for enantiodiscrimination.[3][4] Experimenting with a range of deuterated solvents with varying polarities is recommended.
-
Step 3: Vary the Temperature. Temperature affects the equilibrium and the rate of exchange between the free and complexed states of the analyte and CSA. Acquiring spectra at different temperatures (both higher and lower) can sometimes improve resolution. Lower temperatures can slow down exchange rates and sharpen signals, while higher temperatures can sometimes overcome kinetic barriers to complexation.
-
Step 4: Try a Different CSA. If the above steps do not yield satisfactory results, the chosen CSA may not be suitable for your analyte. It is advisable to screen a variety of CSAs with different structural motifs and functional groups.
-
Step 5: Consider Advanced NMR Techniques. If partial signal overlap persists, advanced NMR techniques can be employed. "Pure shift" NMR experiments can collapse multiplets into singlets, significantly improving resolution.[6][7] Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can also help to resolve overlapping signals by spreading them into a second dimension.[11]
Issue 2: Analyte Signals Overlap with CSA Signals
A common issue is the overlap of the analyte's signals of interest with the signals from the chiral solvating agent itself.
Troubleshooting Workflow: Overlap with CSA Signals
Caption: A workflow for troubleshooting overlap with CSA signals.
-
Step 1: Adjust Analyte/CSA Ratio. By carefully adjusting the molar ratio of the analyte to the CSA, it may be possible to shift the analyte or CSA signals sufficiently to resolve the overlap. Lowering the concentration of the CSA while maintaining sufficient enantiodiscrimination can be an effective strategy.
-
Step 2: Change the Solvent. As with poor resolution, changing the solvent can alter the chemical shifts of both the analyte and the CSA, potentially moving them away from each other.
-
Step 3: Use a CSA with a Simpler Spectrum. If possible, select a CSA that has a simple ¹H NMR spectrum with signals in regions that do not overlap with your analyte's key resonances.
-
Step 4: Utilize 2D NMR. 2D NMR techniques such as ¹H-¹³C HSQC or HMBC can be invaluable in these situations. These experiments correlate proton signals with their attached carbons, allowing for the resolution of overlapping proton signals based on the chemical shift of the carbon atoms.[10]
Experimental Protocols
General Protocol for Sample Preparation and NMR Acquisition
-
Sample Preparation:
-
Accurately weigh the chiral analyte and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in an NMR tube to a known concentration (typically 5-20 mM).[6][8]
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Prepare a stock solution of the chiral solvating agent in the same deuterated solvent.
-
Add a specific molar equivalent of the CSA to the NMR tube containing the analyte solution. A good starting point is a 1:1 molar ratio.[8]
-
Gently shake the NMR tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Compare the spectrum of the mixture with the spectrum of the analyte alone to identify the separated enantiomeric signals.
-
If resolution is not optimal, incrementally add more CSA or prepare new samples with different analyte/CSA ratios and re-acquire the spectra.
-
Ensure proper shimming of the instrument to achieve the best possible resolution.
-
Quantitative Data
The effectiveness of a chiral solvating agent is often quantified by the chemical shift non-equivalence (ΔΔδ), which is the difference in the chemical shift separation between the two enantiomers in the presence of the CSA.
Table 1: Examples of Chemical Shift Non-Equivalence (ΔΔδ) with Various CSAs
| Analyte | Chiral Solvating Agent (CSA) | Solvent | Observed Proton | ΔΔδ (ppm) | Reference |
| rac-N-3,5-dinitrobenzoylphenylglycine methyl ester | Isomannide-derived carbamate | CDCl₃ | NH proton | 0.159 | [3] |
| rac-N-3,5-dinitrobenzoylphenylglycine methyl ester | Isomannide-derived carbamate | CDCl₃ | ortho-DNB protons | 0.056 | [3] |
| Thiohydantoin derivative | Tetraaza macrocyclic CSA | CDCl₃ | NH proton | up to 2.052 | [8] |
| (R/S)-1-Phenylethanol | Ga-based anionic metal complex | CD₃CN | OH proton | ~0.15 | [12] |
| Naproxen | Quinine | CDCl₃ | Aryl proton | >0.05 | [6] |
Visualizations
Principle of Enantiodiscrimination by a Chiral Solvating Agent
Caption: Formation of diastereomeric complexes leading to signal resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Pirkle's alcohol stability under acidic or basic conditions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Pirkle's alcohol under acidic and basic conditions. Find troubleshooting tips and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Pirkle's alcohol?
Pirkle's alcohol, or 1-(9-anthryl)-2,2,2-trifluoroethanol, is a crystalline solid that is generally stable at room temperature when protected from light and oxygen.[1] However, its stability can be compromised under certain acidic or basic conditions, which is a critical consideration for its use as a chiral resolving agent or in other experimental setups.
Q2: Is Pirkle's alcohol stable in acidic solutions?
While Pirkle's alcohol sees application in chiral stationary phases (CSPs) that are used with mobile phases having a pH as low as 2.5, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation.[2] The likely degradation pathway is acid-catalyzed dehydration.
Q3: What happens to Pirkle's alcohol in the presence of a strong acid?
Strong acids can protonate the hydroxyl group of Pirkle's alcohol, converting it into a good leaving group (water).[3][4] Subsequent elimination of water would lead to the formation of a carbocation, which can then rearrange or lose a proton to form an alkene. Given the bulky anthracene (B1667546) ring, steric hindrance might influence the reaction rate and products.
Q4: Is Pirkle's alcohol stable in basic solutions?
The stability of Pirkle's alcohol in basic conditions is a significant concern. The electron-withdrawing trifluoromethyl group increases the acidity of the alcohol's proton, making it susceptible to deprotonation by a base.[5] Furthermore, studies on similar fluorinated alcohols suggest that base-induced elimination of hydrogen fluoride (B91410) (HF) can occur.[6]
Q5: What is the likely degradation mechanism in basic conditions?
In the presence of a strong base, Pirkle's alcohol can be deprotonated to form an alkoxide. This alkoxide can then undergo an elimination reaction, leading to the loss of a fluoride ion and the formation of a difluoroenol ether intermediate, which is likely to be reactive and could undergo further reactions. Another possibility is the hydrolysis of the trifluoromethyl group, although this typically requires harsh conditions.[7][8]
Q6: I am using Pirkle's alcohol as a chiral solvating agent in NMR studies. What solvents and pH conditions should I avoid?
For NMR studies, it is advisable to use neutral, aprotic solvents. If a protic solvent is necessary, ensure it is free from acidic or basic impurities. Avoid highly acidic or basic conditions (pH < 4 or pH > 8) to prevent potential degradation of Pirkle's alcohol, which could interfere with your analysis. The stability of Pirkle-type chiral stationary phases is generally cited for a pH range of 2.5 to 7.5, which can serve as a general guideline for the stability of the alcohol itself in solution.[2]
Q7: My experimental results are inconsistent when using Pirkle's alcohol. Could stability be an issue?
Inconsistent results, such as variable enantiomeric excess determinations or the appearance of unexpected signals in your analytical data, could be indicative of Pirkle's alcohol degradation. This is particularly relevant if your experimental conditions involve acidic or basic reagents, even in catalytic amounts, or if you are working at elevated temperatures.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram or NMR Spectrum
-
Possible Cause: Degradation of Pirkle's alcohol.
-
Troubleshooting Steps:
-
Analyze a Blank: Run a sample of Pirkle's alcohol in your solvent system without the analyte to check for degradation products.
-
Check pH: Measure the pH of your sample solution. If it is acidic or basic, consider neutralizing it or using a buffered solution in the neutral range.
-
Solvent Purity: Ensure your solvents are of high purity and free from acidic or basic contaminants.
-
Temperature: If the experiment is conducted at elevated temperatures, try running it at a lower temperature to see if the unexpected peaks diminish.
-
Issue 2: Loss of Chiral Recognition or Reduced Enantiomeric Resolution
-
Possible Cause: The chiral resolving agent, Pirkle's alcohol, is degrading, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare a fresh solution of Pirkle's alcohol for each experiment to avoid issues with stability over time.
-
Inert Atmosphere: If your experiment is sensitive to oxidation, consider preparing and running your samples under an inert atmosphere (e.g., nitrogen or argon).
-
Re-evaluate Reagents: Scrutinize all reagents in your mixture for potential acidic or basic properties that could be catalyzing the degradation of Pirkle's alcohol.
-
Data on Stability of Related Compounds
Direct quantitative data on the stability of Pirkle's alcohol is limited in the literature. However, data from related fluorinated alcohols can provide insights.
| Compound Family | Condition | Observed Reaction | Stability Implication for Pirkle's Alcohol |
| Fluorotelomer Alcohols | Basic | HF-elimination; stability is solvent-dependent | Pirkle's alcohol may be unstable in basic conditions, with the potential for HF elimination. |
| 2,2,2-Trifluoroethyl-phosphinic Acid | Basic (alkaline) | Hydrolysis of the CF3 group to COO- | Suggests that under harsh basic conditions, the trifluoromethyl group of Pirkle's alcohol could be susceptible to hydrolysis.[7] |
| General Alcohols | Acidic (strong acid, heat) | Dehydration to form alkenes | Pirkle's alcohol could undergo acid-catalyzed dehydration, especially at elevated temperatures.[9] |
| Pirkle-type CSPs | Mobile Phase | Stable in pH range 2.5 - 7.5 | Indicates a degree of stability for the core structure of Pirkle's alcohol within this pH range.[2] |
Experimental Protocols
Protocol 1: Assessing the Stability of Pirkle's Alcohol under Acidic Conditions
Objective: To determine if Pirkle's alcohol degrades in the presence of an acid catalyst using Thin Layer Chromatography (TLC).
Materials:
-
Pirkle's alcohol
-
Anhydrous, neutral solvent (e.g., dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)
-
UV lamp
Procedure:
-
Prepare a stock solution of Pirkle's alcohol in the neutral solvent (e.g., 1 mg/mL).
-
In a separate vial, dissolve a catalytic amount of the acid in the same solvent.
-
Mix the Pirkle's alcohol solution with the acid solution.
-
Spot the initial mixture (t=0) on a TLC plate.
-
Allow the reaction mixture to stand at room temperature.
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), spot the reaction mixture on the TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the spots under a UV lamp. The appearance of new spots or a change in the intensity of the original spot indicates degradation.
Protocol 2: Monitoring Pirkle's Alcohol Stability in Basic Media via UV-Vis Spectroscopy
Objective: To monitor the stability of Pirkle's alcohol in a basic solution by observing changes in its UV-Vis spectrum.
Materials:
-
Pirkle's alcohol
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
Aqueous base solution (e.g., 0.1 M NaOH)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute stock solution of Pirkle's alcohol in the solvent.
-
Record the initial UV-Vis spectrum of the Pirkle's alcohol solution.
-
Add a small, measured amount of the base solution to the cuvette containing the Pirkle's alcohol solution.
-
Immediately start recording UV-Vis spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).
-
Analyze the spectra for changes in absorbance maxima or the appearance of new peaks, which would suggest a change in the chemical structure of Pirkle's alcohol.
Visualizations
References
- 1. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
- 6. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Enantiomeric Excess (ee) Calculation Accuracy with Pirkle's Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of integration for enantiomeric excess (ee) calculations when using Pirkle's alcohol.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the determination of enantiomeric excess using Pirkle's alcohol, both as a chiral solvating agent in NMR spectroscopy and in chiral stationary phases (CSPs) for HPLC.
NMR Spectroscopy: Poor Resolution of Enantiomeric Signals
Problem: The signals corresponding to the two enantiomers are overlapping or poorly resolved in the NMR spectrum, leading to inaccurate integration.
| Possible Cause | Solution |
| Insufficient concentration of Pirkle's alcohol | Incrementally increase the molar ratio of Pirkle's alcohol to the analyte. A common starting point is a 1:1 ratio, which can be increased up to 5:1 or higher. Monitor the chemical shift separation (Δδ) at each concentration. |
| Inappropriate solvent | The choice of solvent can significantly impact the formation of diastereomeric complexes.[1][2] Screen different deuterated solvents (e.g., CDCl₃, C₆D₆, CD₃CN, DMSO-d₆). Benzene-d₆ is known to often enhance chemical shift differences due to aromatic solvent-induced shifts (ASIS). |
| Low magnetic field strength | Higher field strength magnets provide better signal dispersion. If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or greater). |
| Temperature effects | Temperature can affect the equilibrium of the diastereomeric complexes. Acquire spectra at different temperatures (e.g., room temperature, 0°C, -20°C) to find the optimal condition for signal resolution. |
| Analyte-specific interactions | The functional groups on the analyte may not be interacting strongly enough with Pirkle's alcohol. While Pirkle's alcohol is versatile, for some analytes, other chiral solvating agents might be more effective.[3] |
HPLC with Pirkle-Type CSPs: Poor Peak Resolution and Shape
Problem: The enantiomeric peaks are co-eluting, show significant tailing or fronting, or are broad, leading to inaccurate peak integration and ee calculation.
| Possible Cause | Solution |
| Suboptimal mobile phase composition | The mobile phase composition is a critical factor in achieving chiral separation.[4][5] For normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., hexane (B92381), heptane) to the polar modifier (e.g., isopropanol (B130326), ethanol).[6][7] Small changes in the modifier percentage can have a large impact on resolution. |
| Inappropriate mobile phase modifier | The choice of alcohol modifier can influence selectivity.[7] Screen different alcohols (e.g., ethanol, isopropanol, n-butanol). For acidic or basic analytes, consider adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase to improve peak shape.[8] |
| Incorrect flow rate | The flow rate affects both analysis time and resolution. A lower flow rate can sometimes improve separation.[9] Optimize the flow rate to find the best balance between resolution and run time. |
| Temperature fluctuations | Temperature can impact the interactions between the analyte and the chiral stationary phase. Use a column oven to maintain a stable and optimized temperature. |
| Column degradation | Over time, column performance can degrade. If resolution and peak shape have deteriorated, consider flushing the column according to the manufacturer's instructions or replacing it. |
Inaccurate Peak Integration in Both NMR and HPLC
Problem: Even with good resolution, the calculated ee is inconsistent or inaccurate due to improper peak integration.
| Possible Cause | Solution |
| Incorrect baseline correction (NMR & HPLC) | Ensure proper baseline correction is applied across the entire spectral or chromatographic region of interest. For NMR, use a polynomial baseline correction. For HPLC, avoid forcing the baseline to zero if a true baseline drift exists. Automated baseline correction algorithms can be effective.[10] |
| Improper integration of overlapping peaks (HPLC) | For partially overlapping peaks, different integration methods can yield different results. The deconvolution method has been shown to be more accurate than the common valley drop method, especially for asymmetric peaks and non-racemic mixtures.[11] If your software allows, use a peak fitting or deconvolution algorithm. |
| Signal-to-noise ratio issues (NMR) | A low signal-to-noise ratio can make accurate integration difficult. Increase the number of scans to improve the signal-to-noise ratio.[12] |
| Phase errors (NMR) | Incorrect phasing of the NMR spectrum will lead to distorted peak shapes and inaccurate integrals.[13] Carefully and accurately phase the spectrum manually, paying attention to both zero-order and first-order phase corrections. |
| Insufficient relaxation delay (NMR) | If the relaxation delay (d1) is too short, signals from nuclei with longer relaxation times will be attenuated, leading to inaccurate integration. For quantitative NMR, a longer relaxation delay (e.g., 5 times the longest T1) is recommended. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which Pirkle's alcohol allows for the determination of enantiomeric excess by NMR?
A1: Pirkle's alcohol is a chiral solvating agent. In solution with a chiral analyte, it forms transient, non-covalent diastereomeric complexes with each enantiomer.[14] These diastereomeric complexes have different spatial arrangements and, as a result, the corresponding nuclei in the two enantiomers experience slightly different magnetic environments. This difference breaks the magnetic equivalence of the enantiomers, leading to separate signals in the NMR spectrum.[14] The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.
Q2: How do I choose the optimal concentration of Pirkle's alcohol for my NMR experiment?
A2: The optimal concentration depends on the specific analyte and solvent used. It is best determined empirically by titrating the analyte solution with Pirkle's alcohol. Start with a 1:1 molar ratio of Pirkle's alcohol to your analyte and acquire an NMR spectrum. Gradually increase the concentration of Pirkle's alcohol (e.g., to 2:1, 3:1, etc.) and monitor the separation of the enantiomeric signals. The optimal concentration is the one that provides baseline resolution of a pair of signals suitable for accurate integration without causing significant line broadening.
Q3: What are "Pirkle-type" columns in HPLC, and how do they work?
A3: Pirkle-type columns are a class of chiral stationary phases (CSPs) used in HPLC for the separation of enantiomers.[15] These CSPs, also known as "brush-type" phases, have a chiral selector molecule, often a derivative of an amino acid or Pirkle's alcohol itself, covalently bonded to a solid support, typically silica (B1680970) gel.[15][16] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the stationary phase.[15] These complexes have different stabilities due to a combination of interactions, such as π-π interactions, hydrogen bonding, and steric hindrance. The enantiomer that forms the more stable complex will be retained longer on the column, leading to its separation from the other enantiomer.
Q4: My peaks are tailing on a Pirkle-type column. How can I improve the peak shape for better integration?
A4: Peak tailing can be caused by several factors. Here are some solutions:
-
Mobile Phase Additives: For basic analytes, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase can improve peak shape. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) or acetic acid may be beneficial.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[17]
-
Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing.
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support can cause tailing. Using a well-endcapped column or adjusting the mobile phase to minimize these interactions can help.[17]
Q5: How is enantiomeric excess (ee) calculated from the integrated peak areas?
A5: The enantiomeric excess is calculated using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the integral of the major enantiomer's signal and Area₂ is the integral of the minor enantiomer's signal.[18][19][20]
III. Experimental Protocols
Detailed Methodology for ee Determination by ¹H NMR using Pirkle's Alcohol
-
Sample Preparation:
-
Accurately weigh a known amount of the chiral analyte (e.g., 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte to identify key signals.
-
Prepare a stock solution of enantiomerically pure Pirkle's alcohol in the same deuterated solvent.
-
-
Titration with Pirkle's Alcohol:
-
Add a specific molar equivalent of the Pirkle's alcohol stock solution to the NMR tube containing the analyte (e.g., to achieve a 1:1 molar ratio).
-
Gently mix the sample and acquire a ¹H NMR spectrum.
-
Examine the spectrum for separation of signals corresponding to the two enantiomers. Look for well-resolved singlets, doublets, or triplets that do not overlap with other signals.
-
If separation is insufficient, incrementally add more Pirkle's alcohol solution (e.g., to 2:1, 3:1 ratios) and re-acquire the spectrum until baseline resolution of a suitable pair of signals is achieved.
-
-
NMR Data Acquisition for Quantification:
-
Once optimal separation is achieved, set the acquisition parameters for accurate quantification.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals being integrated. A D1 of 10-20 seconds is often a good starting point if T1 values are unknown.[21]
-
Acquire the spectrum with a good signal-to-noise ratio, increasing the number of scans if necessary.
-
-
Data Processing and Integration:
-
Apply Fourier transformation and carefully phase the spectrum.
-
Apply a baseline correction to the entire spectrum.
-
Select the well-resolved pair of signals corresponding to the two enantiomers.
-
Integrate the area of each signal.
-
-
Calculation of Enantiomeric Excess:
-
Use the integral values (Area₁ and Area₂) to calculate the % ee using the formula provided in the FAQ section.
-
Detailed Methodology for Chiral Separation on a Pirkle-Type HPLC Column
-
Column Selection and Preparation:
-
Select a Pirkle-type chiral stationary phase appropriate for your analyte class. Consult application notes or databases for initial guidance.
-
Install the column in the HPLC system and equilibrate it with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase using HPLC-grade solvents. For normal-phase chromatography, a common mobile phase is a mixture of hexane or heptane (B126788) with an alcohol modifier like isopropanol or ethanol.
-
Filter and degas the mobile phase before use.
-
-
Method Development and Optimization:
-
Start with a standard mobile phase composition, for example, 90:10 (v/v) hexane:isopropanol, at a flow rate of 1.0 mL/min.
-
Inject a solution of your racemic analyte.
-
If no separation is observed, or if the resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., in 2-5% increments).
-
If necessary, screen other alcohol modifiers (e.g., ethanol).
-
For ionizable compounds, add a small percentage (e.g., 0.1%) of an acidic or basic additive to the mobile phase to improve peak shape.
-
Optimize the flow rate and column temperature to further enhance resolution.
-
-
Integration and Calculation:
-
Once a satisfactory separation is achieved (ideally with a resolution, Rs > 1.5), inject your sample for quantification.
-
Integrate the peak areas of the two enantiomers. Use appropriate integration parameters to accurately define the start and end of each peak, especially if there is any tailing or incomplete baseline separation.
-
Calculate the enantiomeric excess using the peak areas.
-
IV. Visualizations
Caption: Workflow for ee determination by NMR using Pirkle's alcohol.
Caption: Decision tree for troubleshooting poor HPLC separation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. longdom.org [longdom.org]
- 6. Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 11. Comparison of peak integration methods for the determination of enantiomeric fraction in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 15. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 18. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 19. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: NMR Analysis with 2,2,2-Trifluoro-1-(9-anthryl)ethanol
Welcome to the technical support center for NMR analysis using 2,2,2-Trifluoro-1-(9-anthryl)ethanol, commonly known as Pirkle's alcohol. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common interferences and challenges during their NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for chiral analysis in NMR?
A1: this compound is a chiral solvating agent (CSA) used in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric excess (ee) and absolute configuration of chiral molecules.[1] It functions by forming transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte in solution. These diastereomeric complexes are chemically and magnetically non-equivalent, leading to separate, distinguishable signals for each enantiomer in the NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric ratio.
Q2: What are the key interactions responsible for the formation of diastereomeric complexes with Pirkle's alcohol?
A2: The formation of diastereomeric complexes is primarily driven by a combination of intermolecular interactions, including:
-
Hydrogen Bonding: The hydroxyl group of Pirkle's alcohol can act as a hydrogen bond donor to a hydrogen bond acceptor on the analyte (e.g., an amine, ester, or another alcohol).
-
π-π Stacking: The large, electron-rich anthracene (B1667546) ring of Pirkle's alcohol can engage in π-π stacking interactions with aromatic moieties on the analyte.
-
Dipole-Dipole Interactions: The highly electronegative trifluoromethyl group creates a significant dipole moment, which can interact with polar groups on the analyte.
Q3: What are the most common interferences observed in NMR analysis with Pirkle's alcohol?
A3: The most frequently encountered interferences include:
-
Signal Overlap: Resonances from the analyte may overlap with the signals of Pirkle's alcohol, making interpretation and quantification difficult.
-
Poor Resolution of Enantiomeric Signals: Insufficient separation between the signals of the two diastereomeric complexes can hinder accurate integration.
-
Line Broadening: Broadened NMR signals can reduce resolution and signal-to-noise, making it challenging to identify and quantify small peaks.
-
Presence of Impurities: Contaminants in the analyte, the chiral solvating agent, or the NMR solvent can introduce extraneous peaks that interfere with the analysis.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your NMR analysis with this compound.
Issue 1: Overlap of Analyte and Chiral Solvating Agent Signals
Symptoms:
-
Difficulty in distinguishing analyte signals from the aromatic or methine protons of Pirkle's alcohol.
-
Inaccurate integration of analyte signals due to underlying resonances from the CSA.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal overlap.
Solutions:
-
Use Perdeuterated Pirkle's Alcohol: The most effective solution is to use the perdeuterated analog of this compound. This eliminates the proton signals from the chiral solvating agent in the ¹H NMR spectrum, providing a clear window for observing the analyte's resonances.
-
Vary the NMR Solvent: Changing the deuterated solvent can alter the chemical shifts of both the analyte and Pirkle's alcohol, potentially resolving the overlap. Solvents with different polarities and aromaticities (e.g., from CDCl₃ to C₆D₆ or Toluene-d₈) can induce differential shifts. Non-polar solvents often enhance the enantiomeric discrimination.[2]
-
Adjust Analyte to CSA Ratio: Titrating the amount of Pirkle's alcohol can help to identify its signals and find an optimal concentration where analyte signals are resolved. Start with a 1:1 molar ratio of analyte to CSA and incrementally increase the amount of CSA.
-
Acquire 2D NMR Spectra: Two-dimensional NMR experiments, such as HSQC or HMBC, can be used to correlate proton signals to their respective carbon atoms, helping to differentiate between analyte and CSA signals.
Issue 2: Poor Resolution of Enantiomeric Signals (Small Δδ)
Symptoms:
-
The signals corresponding to the two enantiomers are only partially separated or appear as a single broadened peak.
-
The small chemical shift difference (Δδ) makes accurate integration for ee determination unreliable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal resolution.
Solutions:
-
Optimize Solvent: The magnitude of the chemical shift difference (Δδ) between the diastereomeric complexes is highly solvent-dependent. Non-polar solvents like benzene-d₆ and toluene-d₈ often lead to larger Δδ values compared to more polar solvents like chloroform-d (B32938) or acetone-d₆.[2] Experiment with a range of solvents to find the optimal one for your analyte.
-
Adjust Temperature: Lowering the temperature can slow down the intermolecular exchange between the free and complexed species, which can lead to sharper signals and potentially a larger Δδ. However, be aware that very low temperatures can also cause significant line broadening if the exchange rate becomes too slow on the NMR timescale.
-
Increase CSA Concentration: For initial screening, a CSA concentration of 20 mM and an analyte concentration of 10 mM is a good starting point.[3] If resolution is poor, gradually increasing the concentration of Pirkle's alcohol can shift the equilibrium towards the formation of the diastereomeric complexes, potentially increasing the observed Δδ.
-
Use a Higher Field NMR Spectrometer: The chemical shift difference in Hz is directly proportional to the magnetic field strength of the spectrometer. Therefore, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will result in a larger separation of the signals in Hz, which can improve resolution.
Issue 3: Line Broadening
Symptoms:
-
NMR signals are broad and poorly defined, leading to low signal-to-noise and inaccurate integration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for line broadening.
Solutions:
-
Check for Aggregation: At higher concentrations, both the analyte and Pirkle's alcohol can self-aggregate, leading to line broadening. If you observe broadening, try diluting your sample.
-
Optimize Temperature: Temperature affects the rate of chemical exchange and molecular tumbling. For systems in intermediate exchange on the NMR timescale, line broadening is often observed. Acquiring spectra at different temperatures can help to move the system into the fast or slow exchange regime, resulting in sharper signals.
-
Ensure Sample Homogeneity: The sample should be fully dissolved and free of any solid particles. Insoluble material can disrupt the magnetic field homogeneity, leading to broad lines. Filter your NMR sample if necessary.
-
Check for Paramagnetic Impurities: The presence of paramagnetic metal ions, even at trace levels, can cause significant line broadening. Ensure that all glassware is scrupulously clean and that your solvents and reagents are of high purity.
Experimental Protocols
Protocol 1: General Procedure for Enantiomeric Excess (ee) Determination
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral analyte into a clean NMR tube.
-
Add approximately 1-2 equivalents of enantiomerically pure this compound. For initial screening, a 1:1 to 1:2 molar ratio of analyte to CSA is recommended.
-
Dissolve the mixture in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. If signal overlap is an issue, consider acquiring a ¹⁹F NMR spectrum, as the trifluoromethyl group of Pirkle's alcohol provides a clean spectral window.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the signals of the minor enantiomer.
-
Use a relaxation delay (d1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate quantification.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve signal-to-noise without sacrificing too much resolution.
-
Carefully phase the spectrum and perform a baseline correction.
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Integrate the signals for each enantiomer.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [|Integration (major) - Integration (minor)| / (Integration (major) + Integration (minor))] x 100
-
Data Presentation
Table 1: Influence of Solvent on the Chemical Shift Difference (Δδ) for a Model Analyte
| Deuterated Solvent | Analyte Proton | Δδ (ppm) of Diastereomeric Signals |
| Chloroform-d (CDCl₃) | -OCH₃ | 0.04 |
| Benzene-d₆ (C₆D₆) | -OCH₃ | 0.08 |
| Acetone-d₆ | -OCH₃ | 0.02 |
| Toluene-d₈ | -OCH₃ | 0.09 |
Note: The values in this table are illustrative and can vary significantly depending on the analyte, concentration, and temperature.
Table 2: ¹H and ¹⁹F NMR Chemical Shifts of this compound in Common Deuterated Solvents
| Solvent | ¹H Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |
| CDCl₃ | Aromatic: 7.5-8.5, Methine (CH): ~6.7, Hydroxyl (OH): variable | ~ -78.5 |
| C₆D₆ | Aromatic: 7.0-8.0, Methine (CH): ~6.5, Hydroxyl (OH): variable | ~ -78.2 |
| Acetone-d₆ | Aromatic: 7.6-8.6, Methine (CH): ~6.8, Hydroxyl (OH): variable | ~ -79.0 |
Note: Chemical shifts are approximate and can be influenced by concentration and temperature.
Stability and Degradation
This compound is generally a stable compound under typical NMR experimental conditions.[1] However, like other alcohols, it can be susceptible to oxidation over long periods, especially if exposed to air and light. It is recommended to store Pirkle's alcohol in a cool, dark, and dry place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable. When preparing NMR samples, using fresh, high-purity deuterated solvents is recommended to minimize the presence of acidic or basic impurities that could potentially catalyze degradation of the analyte or the CSA. There is no widespread reporting of significant degradation of Pirkle's alcohol during the course of a typical NMR experiment.
References
Technical Support Center: Recycling and Purification of Pirkle's Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification and recycling of Pirkle's alcohol (2,2,2-Trifluoro-1-(9-anthryl)ethanol) after its use as a chiral solvating agent in NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why should I recycle Pirkle's alcohol?
Pirkle's alcohol is a valuable and specialized reagent. Recycling it after use offers significant cost savings, reduces chemical waste, and promotes sustainable laboratory practices. Given that the alcohol is often used in stoichiometric amounts for NMR analysis, recovery can be economically and environmentally beneficial.
Q2: What are the main impurities I need to remove from used Pirkle's alcohol?
The primary impurities will be the chiral analyte(s) it was used to analyze and the deuterated solvent (e.g., CDCl₃) from the NMR experiment. Other potential impurities could include grease from glassware or trace amounts of water.
Q3: What are the most common methods for purifying Pirkle's alcohol?
The most effective methods for purifying Pirkle's alcohol, which is a crystalline solid at room temperature, are flash column chromatography and recrystallization.[1] The choice of method depends on the nature of the analyte and the desired purity of the recycled alcohol.
Q4: Can I reuse the recycled Pirkle's alcohol for NMR analysis?
Yes, if the purification is successful, the recycled Pirkle's alcohol can be reused for subsequent NMR analyses. The purity of the recycled material should be verified by techniques such as ¹H NMR and melting point determination to ensure it is free of contaminants that could interfere with future analyses.
Q5: How can I assess the purity of the recycled Pirkle's alcohol?
The purity of the recycled Pirkle's alcohol can be assessed using the following methods:
-
¹H NMR Spectroscopy: Compare the spectrum of the recycled material with that of a pure standard. Look for the absence of signals from the analyte and residual solvent.
-
Melting Point Analysis: A sharp melting point close to the literature value (for racemic Pirkle's alcohol, for example) indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate co-eluting with a pure standard is a good indicator of purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification and recycling of Pirkle's alcohol.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery Yield after Column Chromatography | 1. Pirkle's alcohol is too soluble in the elution solvent. 2. The column was not properly packed, leading to channeling. 3. Some material was lost during solvent removal. | 1. Adjust the solvent polarity. A less polar solvent system will reduce the elution speed of the polar Pirkle's alcohol. 2. Repack the column carefully, ensuring a homogenous and level stationary phase bed. 3. Use a rotary evaporator with care, ensuring the flask is not heated excessively to prevent sublimation or decomposition. |
| Recycled Pirkle's Alcohol is an Oil, Not a Crystalline Solid | 1. Presence of residual solvent. 2. Contamination with greasy impurities. 3. The analyte is still present. | 1. Dry the sample under high vacuum for an extended period. 2. Purify by column chromatography. 3. Repeat the purification process, potentially using a different solvent system for chromatography or recrystallization. |
| NMR Spectrum of Recycled Alcohol Shows Impurities | 1. Incomplete separation during chromatography. 2. Co-crystallization of the analyte with Pirkle's alcohol. | 1. Optimize the chromatography conditions (e.g., use a shallower solvent gradient or a different stationary phase). 2. Choose a recrystallization solvent in which the analyte has high solubility and Pirkle's alcohol has low solubility at low temperatures. |
| Melting Point of Recycled Alcohol is Broad and Depressed | Presence of impurities. | Repurify the material using the methods described above until a sharp melting point is achieved. |
Experimental Protocols
Below are detailed methodologies for the purification of Pirkle's alcohol.
Method 1: Purification by Flash Column Chromatography
This method is generally effective for separating Pirkle's alcohol from a wide range of organic analytes.
Materials:
-
Used Pirkle's alcohol/analyte mixture from NMR tube
-
Silica (B1680970) gel (for flash chromatography)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
-
High vacuum line
Procedure:
-
Sample Preparation: Evaporate the deuterated solvent from the NMR tube under a gentle stream of nitrogen or using a rotary evaporator.
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Loading the Sample: Dissolve the crude residue in a minimal amount of dichloromethane (B109758) or the initial elution solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of Pirkle's alcohol using thin-layer chromatography (TLC). Pirkle's alcohol is UV active and will be visible under a UV lamp.
-
Isolation: Combine the fractions containing pure Pirkle's alcohol and remove the solvent using a rotary evaporator.
-
Drying: Dry the recovered Pirkle's alcohol under high vacuum to remove any residual solvent.
Method 2: Purification by Recrystallization
Recrystallization is a suitable method if a solvent can be found in which Pirkle's alcohol has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.
Materials:
-
Crude recycled Pirkle's alcohol
-
Recrystallization solvent (e.g., a mixture of hexane and a small amount of a more polar solvent like ethyl acetate or isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude Pirkle's alcohol in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until all the solid has dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table summarizes expected outcomes for the purification of Pirkle's alcohol. These values are illustrative and can vary depending on the specific analyte and experimental conditions.
| Purification Method | Parameter | Expected Value | Notes |
| Flash Column Chromatography | Recovery Yield | 85-95% | Yield can be affected by the polarity of the analyte. |
| Purity (by ¹H NMR) | >98% | Dependent on careful fraction collection. | |
| Recrystallization | Recovery Yield | 70-90% | Yield depends on the solubility difference between Pirkle's alcohol and impurities. |
| Purity (by ¹H NMR) | >99% | Can achieve very high purity if a suitable solvent is found. |
Process Workflow and Logic Diagrams
Caption: Experimental workflow for the purification of Pirkle's alcohol.
Caption: Troubleshooting decision tree for Pirkle's alcohol recycling.
References
Validation & Comparative
Pirkle's Alcohol NMR Method for Chiral Purity: A Comparative Guide
In the landscape of pharmaceutical development and asymmetric synthesis, the accurate determination of the enantiomeric purity of chiral molecules is paramount. One of the classical and still relevant methods for this purpose is the use of Pirkle's alcohol in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of the Pirkle's alcohol NMR method with other common analytical techniques, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal method for their needs.
Principle of the Pirkle's Alcohol NMR Method
Pirkle's alcohol, formally known as (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a chiral solvating agent (CSA).[1] When added to a sample of a chiral analyte, it forms transient, non-covalent diastereomeric complexes with each enantiomer.[1] These diastereomeric complexes are not mirror images and, therefore, have distinct chemical environments. In an NMR spectrum, this results in the splitting of signals for nuclei near the chiral center of the analyte, a phenomenon known as chemical shift non-equivalence. The relative integration of these separated signals provides a direct measure of the enantiomeric ratio and, consequently, the enantiomeric excess (ee) of the sample.[1]
Performance Comparison
The choice of analytical method for determining enantiomeric excess is often a trade-off between speed, accuracy, sensitivity, and the nature of the analyte. The following table summarizes the key performance characteristics of the Pirkle's alcohol NMR method in comparison to other widely used techniques.
| Parameter | Pirkle's Alcohol NMR | Chiral Derivatizing Agent (e.g., Mosher's Acid) NMR | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Formation of transient diastereomeric solvates | Formation of covalent diastereomeric derivatives | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase |
| Typical Analysis Time | 5-15 minutes per sample[2] | 5-15 minutes per sample (after derivatization)[3] | 15-60 minutes per sample[2] | 15-60 minutes per sample |
| Sample Preparation | Simple mixing of analyte and Pirkle's alcohol | Chemical reaction to form diastereomers, may require purification | Dissolution in mobile phase, filtration | Derivatization may be required for non-volatile analytes |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample)[2] | Low (~0.6 mL of deuterated solvent per sample) | High (>60 mL of mobile phase per sample)[2] | Low |
| Accuracy | High, typically with absolute errors within 2.0%[4] | High, but dependent on complete derivatization | Very High | Very High |
| Precision | High | High | Very High | Very High |
| Limit of Detection (LOD) | Analyte dependent, generally in the millimolar range | Analyte dependent, generally in the millimolar range | Lower, often in the micromolar range or below | Lower, often in the micromolar range or below |
| Limit of Quantification (LOQ) | Analyte dependent, generally in the millimolar range | Analyte dependent, generally in the millimolar range | Lower, often in the micromolar range or below | Lower, often in the micromolar range or below |
| Non-destructive | Yes | No (sample is chemically modified) | Yes (sample can be recovered) | Yes (sample can be recovered) |
Experimental Protocols
Detailed methodologies are essential for obtaining accurate and reproducible results. The following are representative protocols for determining the enantiomeric excess of a chiral alcohol using Pirkle's alcohol NMR and, for comparison, chiral HPLC.
Pirkle's Alcohol NMR Method
Materials:
-
Chiral alcohol analyte
-
(S)-(+)-Pirkle's alcohol
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh approximately 5-10 mg of the chiral alcohol analyte directly into a clean, dry 5 mm NMR tube.
-
Add approximately 1.1 to 2.0 equivalents of Pirkle's alcohol to the NMR tube. The optimal ratio may need to be determined empirically for each analyte.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently shake for about 30 seconds to ensure complete dissolution and complex formation.
-
Acquire a high-resolution ¹H NMR spectrum at a constant temperature (e.g., 25°C). Ensure a sufficient relaxation delay (D1) to allow for accurate integration of the signals.
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes.
-
Carefully integrate the areas of these two signals (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
Chiral HPLC Method
Materials:
-
Chiral alcohol analyte
-
HPLC-grade mobile phase (e.g., hexane/isopropanol mixture)
-
Chiral stationary phase (CSP) column suitable for the analyte class
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the chiral alcohol analyte in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set up the HPLC system with the appropriate chiral column and mobile phase. Equilibrate the system until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Run the chromatogram and record the retention times and peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Peak Area₁ - Peak Area₂) / (Peak Area₁ + Peak Area₂)| * 100
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for the Pirkle's alcohol NMR method and a general chiral chromatography method.
Concluding Remarks
The Pirkle's alcohol NMR method remains a valuable tool for the rapid and non-destructive determination of enantiomeric excess in chiral alcohols. Its primary advantages lie in its speed, low solvent consumption, and straightforward sample preparation. While chromatographic techniques like chiral HPLC and GC may offer higher sensitivity and precision, the Pirkle's alcohol NMR method is particularly well-suited for high-throughput screening, reaction monitoring, and situations where sample conservation is a priority. For comprehensive validation of enantiomeric purity, employing both NMR and a chromatographic technique can provide a high degree of confidence in the analytical results.
References
A Comparative Guide to the Validation of Enantiomeric Excess: Pirkle's Alcohol vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chiral analysis. The therapeutic efficacy and safety of a chiral drug can be highly dependent on the stereochemistry of the active pharmaceutical ingredient. This guide provides an objective comparison of the performance of Pirkle's alcohol as a chiral solvating agent in Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods, namely High-Performance Liquid Chromatography (HPLC) using a Pirkle-type chiral stationary phase (CSP) and Circular Dichroism (CD) spectroscopy. This comparison is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate technique for specific analytical needs.
Comparison of Key Analytical Techniques
The choice of an analytical technique for determining enantiomeric excess is governed by several factors, including the physicochemical properties of the analyte, the required sensitivity, accuracy, precision, and the desired sample throughput. The following table summarizes the key performance characteristics of the three techniques, using the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952) as a representative analyte.
| Parameter | NMR with Pirkle's Alcohol | HPLC with Pirkle-Type CSP | Circular Dichroism (CD) Spectroscopy |
| Principle | Formation of transient diastereomeric complexes between the analyte enantiomers and Pirkle's alcohol, leading to distinct signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer. | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and separation of the enantiomers. Peak areas are used for quantification. | Differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the concentration and enantiomeric excess. |
| Accuracy | Good to Excellent (Typically <2% error) | Excellent (Relative error of the proposed method was 3.0% for ibuprofen[1]) | Good (Dependent on calibration) |
| Precision | High | High (RSD < 2.64% for propranolol[2]) | Good to High |
| Limit of Detection (LOD) | ~1-5% of the minor enantiomer | 0.4 ng/mL for each propranolol (B1214883) diastereomer[3] | Dependent on the chromophore and molar absorptivity |
| Limit of Quantitation (LOQ) | ~2-10% of the minor enantiomer | 1.2 ng/mL for each propranolol diastereomer[3] | Dependent on the chromophore and molar absorptivity |
| Sample Throughput | Moderate to High | Low to Moderate | High |
| Non-destructive | Yes | Yes | Yes |
| Instrumentation | NMR Spectrometer | HPLC system with a chiral column and UV/diode array detector | CD Spectropolarimeter |
| Primary Reference | Relative signal integration | Peak area comparison to standards | Comparison to a standard of known enantiomeric purity |
Experimental Protocols
Determination of Enantiomeric Excess of Naproxen using Pirkle's Alcohol in NMR Spectroscopy
Objective: To determine the enantiomeric excess of a Naproxen sample using ¹H NMR spectroscopy with (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) as a chiral solvating agent.
Materials:
-
Naproxen sample of unknown enantiomeric excess
-
(R)-(-)-Pirkle's alcohol
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Naproxen sample and dissolve it in 0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire a standard ¹H NMR spectrum of the Naproxen sample to identify the chemical shifts of the protons.
-
Accurately weigh an equimolar amount of (R)-(-)-Pirkle's alcohol and add it to the NMR tube containing the Naproxen solution.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), a spectral width covering all relevant proton signals, and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of Naproxen that shows clear separation into two distinct signals (diastereomeric splitting) upon addition of Pirkle's alcohol. The methoxy (B1213986) protons or the alpha-methyl protons are often good candidates.
-
Carefully integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer)| * 100
-
Enantiomeric Separation of Naproxen using HPLC with a Pirkle-Type Chiral Stationary Phase
Objective: To separate and quantify the enantiomers of Naproxen using HPLC with a Pirkle-type chiral stationary phase. The European Pharmacopoeia describes a method for the enantiomeric purity of naproxen using a Pirkle-type stationary phase[4].
Materials and Equipment:
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
Pirkle-type chiral stationary phase column (e.g., based on (R)-N-(3,5-Dinitrobenzoyl)phenylglycine)
-
Naproxen standard of known enantiomeric composition
-
Naproxen sample of unknown enantiomeric excess
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol
-
Glacial acetic acid
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, 2-propanol, and glacial acetic acid in a ratio of 97:3:0.1 (v/v/v).
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic Naproxen standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the Naproxen sample of unknown ee at a similar concentration in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Pirkle-type CSP
-
Mobile Phase: n-hexane:2-propanol:acetic acid (97:3:0.1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis and Quantification:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to verify system suitability (e.g., resolution > 1.5).
-
Inject the calibration standards to generate a calibration curve for each enantiomer.
-
Inject the unknown sample.
-
Identify and integrate the peaks corresponding to the two enantiomers in the chromatogram of the unknown sample.
-
Calculate the enantiomeric excess based on the peak areas of the two enantiomers.
-
Quantitative Analysis of Naproxen Enantiomers by Circular Dichroism Spectroscopy
Objective: To determine the enantiomeric excess of a Naproxen sample using CD spectroscopy.
Materials and Equipment:
-
CD spectropolarimeter
-
Quartz cuvettes (e.g., 1 cm path length)
-
(S)-Naproxen and (R)-Naproxen standards of high enantiomeric purity
-
Naproxen sample of unknown enantiomeric excess
-
Spectroscopic grade solvent (e.g., ethanol)
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the pure (S)-Naproxen and (R)-Naproxen enantiomers in ethanol (B145695) at a known concentration (e.g., 0.1 mg/mL).
-
Prepare a series of calibration solutions with varying and known enantiomeric excesses by mixing appropriate volumes of the pure enantiomer stock solutions.
-
Prepare the Naproxen sample of unknown ee at a similar total concentration in ethanol.
-
-
CD Spectral Acquisition:
-
Record the CD spectrum of the pure (S)-Naproxen standard over a suitable wavelength range (e.g., 200-350 nm). Identify the wavelength of maximum ellipticity (λ_max). The solvent can have a significant effect on the CD spectrum of naproxen[5].
-
Measure the CD signal (in millidegrees) of each calibration solution and the unknown sample at the determined λ_max.
-
-
Data Analysis:
-
Create a calibration curve by plotting the measured CD signal against the known enantiomeric excess of the calibration solutions.
-
Determine the enantiomeric excess of the unknown sample by interpolating its measured CD signal on the calibration curve.
-
Signaling Pathways and Experimental Workflows
The logical workflow for validating an enantiomeric excess value involves a multi-step process, from initial screening to orthogonal method confirmation.
Caption: A logical workflow for the validation of enantiomeric excess values.
This workflow ensures a robust and reliable determination of enantiomeric purity, starting with a rapid screening method, followed by a validated quantitative method, and confirmed by an orthogonal technique.
Conclusion
The determination of enantiomeric excess is a critical analytical challenge in the development of chiral drugs. Pirkle's alcohol, in conjunction with NMR spectroscopy, offers a rapid and non-destructive method for ee determination, making it particularly suitable for high-throughput screening and reaction monitoring. Chiral HPLC with Pirkle-type stationary phases provides excellent accuracy and precision and is often considered a gold standard for quantitative analysis and quality control. Circular dichroism spectroscopy presents a high-throughput alternative, especially for compounds with strong chromophores.
The choice of the most appropriate technique depends on the specific analytical requirements. For comprehensive validation, a combination of these methods is often employed. A rapid screening by NMR or CD can be followed by a more rigorous and quantitative analysis using a validated chiral HPLC method, providing a high degree of confidence in the reported enantiomeric excess values. This guide provides the foundational information for researchers to make informed decisions in selecting and implementing the most suitable method for their chiral analysis needs.
References
- 1. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Solvent-dependent inversion of circular dichroism signal in naproxen: An unusual effect! - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Separation: Cross-Validating Pirkle's Method with Chiral HPLC and GC
In the realms of pharmaceutical development, agrochemical synthesis, and fragrance science, the ability to separate and quantify enantiomers—mirror-image molecules with potentially vast differences in biological activity—is paramount.[1][2][3] Chiral chromatography is the cornerstone technique for this purpose, employing a chiral stationary phase (CSP) to interact differentially with each enantiomer, enabling their separation.[2][4]
This guide provides an objective comparison of three prominent chiral separation techniques: Pirkle's method (a specific class of HPLC CSPs), broader polysaccharide-based chiral HPLC, and chiral Gas Chromatography (GC). We will delve into their underlying principles, provide detailed experimental protocols, and present comparative data to assist researchers in selecting and cross-validating methods for robust and reliable enantiomeric analysis.
Principles of Enantiomeric Resolution
The successful separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.[5][6] The differing stability of these complexes leads to different retention times and, consequently, separation.
Pirkle's Method (Brush-Type CSPs) Developed by William H. Pirkle, this method is based on the "three-point interaction" model, which posits that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the CSP and one of the enantiomers, with at least one of these interactions being stereochemically dependent.[5][6] Pirkle-type CSPs are known as "brush-type" phases and typically feature π-electron acceptor or π-electron donor groups.[4][5] This makes them particularly effective for separating molecules containing aromatic rings and hydrogen-bonding moieties through π-π interactions, dipole-dipole interactions, and hydrogen bonds.[5] These phases are covalently bonded to the silica (B1680970) support, which imparts high durability and compatibility with a wide range of normal-phase and reversed-phase solvents.[5][7]
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a broad category that includes Pirkle-type columns as well as other widely used CSPs.[8] Among the most versatile and popular are polysaccharide-based CSPs, which use derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica gel support.[9][10] These CSPs offer a wide range of selectivities and can resolve a broad spectrum of chiral compounds.[9] Other significant HPLC CSPs include those based on cyclodextrins, proteins, and macrocyclic glycopeptides, each offering unique separation mechanisms based on inclusion complexation or other specific interactions.[8][10]
Chiral Gas Chromatography (GC) Chiral GC is a powerful technique for separating volatile enantiomers.[2][11] Similar to HPLC, it uses a capillary column coated with a chiral stationary phase. The most common CSPs in chiral GC are derivatized cyclodextrins.[12][13] As the vaporized enantiomers travel through the column with the carrier gas, they form temporary diastereomeric complexes with the cyclodextrin-based CSP.[12][14] The subtle differences in the stability of these complexes allow for their separation.[14] The technique is known for its high efficiency, sensitivity, and often rapid analysis times.[15]
Comparative Performance of Chiral Separation Methods
The choice between Pirkle-type columns, other chiral HPLC methods, and chiral GC depends heavily on the analyte's properties and the analytical objective. The following table summarizes their key performance characteristics to guide method selection.
| Feature | Pirkle's Method (e.g., Whelk-O 1) | Chiral HPLC (Polysaccharide-based) | Chiral Gas Chromatography (GC) |
| Analyte Properties | Requires π-systems, H-bond donors/acceptors. Broad applicability for many pharmaceuticals, NSAIDs, etc.[5][7] | Very broad applicability; effective for a wide range of neutral, acidic, and basic compounds.[9][10] | Limited to thermally stable and volatile or semi-volatile compounds (or those that can be derivatized).[2][15] |
| Primary Interaction | π-π interactions, hydrogen bonding, dipole-dipole stacking.[5] | Hydrogen bonding, dipole-dipole, steric inclusion into chiral grooves/cavities. | Inclusion complexation, hydrogen bonding within a chiral cavity (e.g., cyclodextrin).[12][15] |
| Mobile/Carrier Phase | Normal-phase (Hexane/Alcohol) most common; also compatible with reversed-phase and SFC.[7][16] | Normal-phase, reversed-phase, and polar organic modes are all widely used.[9][17] | Inert carrier gas (e.g., Helium, Hydrogen, Nitrogen).[18] |
| Typical Resolution (Rs) | Generally provides good to excellent resolution (Rs > 1.5).[19] | Can achieve high resolution; baseline separation (Rs > 1.5) is common.[9][20] | Excellent resolution and high peak efficiency are hallmarks of the technique.[15] |
| Analysis Time | Can be very fast, with modern UHPLC Pirkle columns achieving separations in under a minute.[19] | Varies widely depending on the method; can range from minutes to over an hour.[17] | Typically offers very fast analysis, often under 20 minutes.[15][18] |
| Advantages | High durability due to covalent bonding, predictable elution order in some cases, excellent for preparative scale.[5][7] | Extremely versatile with broad enantiorecognition abilities, vast number of available CSPs and application notes.[9][17] | High efficiency, high sensitivity (especially with specific detectors), low analysis cost, and use of inexpensive carrier gas.[15] |
| Limitations | Less effective for molecules lacking aromatic rings or specific functional groups.[16] | Coated phases can be sensitive to certain solvents; method development can be trial-and-error.[17] | Requires analyte volatility and thermal stability; derivatization may be necessary, adding complexity.[18] |
Experimental Protocols
Reproducibility is key in analytical chemistry. Below are detailed, generalized protocols that serve as a starting point for method development for each technique.
Protocol 1: Chiral Separation using Pirkle's Method (HPLC)
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[21]
-
Chiral Stationary Phase: A Pirkle-type column, such as a (R,R)-Whelk-O 1 (250 x 4.6 mm, 5 µm).[17]
-
Mobile Phase (Normal Phase): Prepare a mobile phase consisting of n-Hexane and an alcohol modifier like Isopropanol (IPA) or Ethanol (e.g., 90:10 v/v). For acidic or basic analytes, a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) (e.g., 0.1%) may be required.[17][22]
-
Sample Preparation: Dissolve the racemic sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[23]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Set according to the analyte's chromophore (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 20-30 minutes).[24]
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention times for both enantiomers.
-
Calculate the resolution (Rs) and selectivity (α). A resolution of >1.5 indicates baseline separation.[21]
-
Protocol 2: Chiral Separation using Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a temperature-programmable column oven, and a Flame Ionization Detector (FID).[13]
-
Chiral Stationary Phase: A cyclodextrin-based capillary column, such as a Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).[13]
-
Carrier Gas: High-purity Helium or Hydrogen, set to an optimal linear velocity (e.g., 40 cm/sec).[13]
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., Dichloromethane or Hexane) to a concentration of approximately 1 mg/mL.[14]
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.[25]
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and hold for 1 minute, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 180 °C). The lower the analysis temperature, the greater the potential energy differences between the diastereomers, which can improve separation.[18]
-
Split Ratio: 50:1.
-
-
Procedure:
-
Condition the column according to the manufacturer's instructions.
-
Inject 1 µL of the prepared sample.
-
Start the data acquisition and the oven temperature program.
-
Identify the peaks for each enantiomer and integrate their areas to determine the enantiomeric ratio.[14]
-
Visualization of Workflows and Relationships
Understanding the workflow and the relationship between these techniques is crucial for effective implementation in a research setting.
Caption: Logical relationships of chiral separation techniques.
Caption: General workflow for a chiral chromatography method.
Cross-Validation and Conclusion
Cross-validation is the practice of using two or more distinct analytical methods to analyze the same sample to ensure the accuracy and reliability of the results. For instance, a newly developed chiral GC method for a volatile pharmaceutical can be validated against an established chiral HPLC method (using a Pirkle or polysaccharide column). Concordant results for enantiomeric excess (%ee) across different techniques provide high confidence that the measured value is accurate and not an artifact of a single separation mechanism.
-
Pirkle-type columns offer robust, durable solutions, especially for compounds with aromatic systems, and are excellent for scaling from analytical to preparative chromatography.[7]
-
Polysaccharide-based HPLC columns provide immense versatility and are often the first choice for screening a wide variety of chiral compounds.[9][10]
-
Chiral GC is the undisputed choice for volatile analytes, offering unparalleled efficiency and speed.[11][15]
A systematic approach, beginning with screening on a diverse set of CSPs across both HPLC and GC platforms (where applicable), is the most effective strategy for achieving successful, robust, and validated enantioseparations in research and development.[26]
References
- 1. uhplcs.com [uhplcs.com]
- 2. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. hplc.eu [hplc.eu]
- 8. CHIRAL HPLC | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromtech.com [chromtech.com]
- 13. gcms.cz [gcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. bgb-analytik.com [bgb-analytik.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
- 24. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to 2,2,2-Trifluoro-1-(9-anthryl)ethanol in Chiral Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,2,2-Trifluoro-1-(9-anthryl)ethanol, commonly known as Pirkle's alcohol, with other analytical techniques for chiral discrimination. We will delve into its advantages and disadvantages, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Overview of this compound (Pirkle's Alcohol)
Pirkle's alcohol is a chiral solvating agent (CSA) widely employed in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric purity and absolute configuration of a broad range of chiral molecules.[1] Its efficacy stems from its ability to form transient diastereomeric complexes with enantiomers, leading to distinguishable signals in the NMR spectrum. The large aromatic anthracene (B1667546) ring and the trifluoromethyl group of Pirkle's alcohol create a chiral environment that induces significant chemical shift differences between the corresponding protons of the two enantiomers of an analyte.
Advantages of Using Pirkle's Alcohol
The primary advantages of using this compound lie in its simplicity, speed, and the direct nature of the analysis.
-
Non-destructive Method: NMR spectroscopy is a non-destructive technique, allowing for the recovery of the sample after analysis.
-
Direct Observation: Unlike derivatizing agents, Pirkle's alcohol is simply added to the NMR tube containing the analyte, eliminating the need for chemical reactions and subsequent purification steps.[2]
-
Rapid Analysis: The formation of the diastereomeric complexes is rapid, and the NMR spectrum can be acquired within minutes.
-
Broad Applicability: It is effective for a wide variety of functional groups, including alcohols, amines, carboxylic acids, and lactones.[3][4]
-
Determination of Absolute Configuration: In many cases, the direction of the chemical shift difference can be used to determine the absolute configuration of the analyte by applying Pirkle's model of intermolecular interactions.
Disadvantages and Limitations
Despite its utility, Pirkle's alcohol has several limitations that researchers should consider.
-
Stoichiometric Amounts Required: A significant molar excess of the chiral solvating agent is often necessary to achieve sufficient separation of the NMR signals.
-
Signal Overlap: The signals of Pirkle's alcohol itself can overlap with those of the analyte, complicating spectral interpretation.
-
Limited Solubility: The solubility of Pirkle's alcohol can be a limiting factor in some NMR solvents.
-
Modest Chemical Shift Differences: For some analytes, the induced chemical shift differences may be too small for accurate quantification, especially at lower magnetic field strengths.
-
Cost: Enantiomerically pure Pirkle's alcohol can be relatively expensive.
Comparison with Alternative Methods
The choice of method for determining enantiomeric excess depends on the specific analyte, the available instrumentation, and the desired level of accuracy. Here, we compare the use of Pirkle's alcohol with two common alternatives: chiral derivatizing agents (e.g., Mosher's acid) and chiral high-performance liquid chromatography (HPLC).
Pirkle's Alcohol vs. Mosher's Acid
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a chiral derivatizing agent that reacts with chiral alcohols and amines to form diastereomeric esters and amides, respectively.[5][6]
| Feature | This compound (Pirkle's Alcohol) | Mosher's Acid |
| Method Type | Chiral Solvating Agent (CSA) | Chiral Derivatizing Agent (CDA) |
| Interaction | Non-covalent, transient diastereomeric complexes | Covalent bond formation to create diastereomers |
| Sample Prep | Simple mixing in an NMR tube | Chemical reaction, workup, and purification may be needed |
| Analysis Time | Rapid | Slower, requires reaction time |
| Sample Recovery | Non-destructive, sample can be recovered | Destructive, analyte is chemically modified |
| Potential Issues | Signal overlap, solubility limitations | Incomplete reaction, kinetic resolution, racemization |
| Typical Application | Rapid screening, determination of ee and absolute configuration | Robust determination of ee and absolute configuration |
Pirkle's Alcohol vs. Chiral HPLC
Chiral HPLC is a powerful separation technique that utilizes a chiral stationary phase (CSP) to resolve enantiomers.
| Feature | This compound (Pirkle's Alcohol) | Chiral HPLC |
| Method Type | Spectroscopic (NMR) | Chromatographic |
| Principle | Formation of transient diastereomers in solution | Differential interaction with a chiral stationary phase |
| Instrumentation | NMR Spectrometer | HPLC system with a chiral column |
| Sample Amount | Typically mg scale | Can be adapted for analytical (µg) to preparative (g) scale |
| Resolution | Dependent on induced chemical shift difference | High resolution, baseline separation is often achievable |
| Quantification | Integration of NMR signals | Peak area integration |
| Method Development | Relatively straightforward | Can be time-consuming (column and mobile phase screening) |
| Cost | High initial instrument cost, reagent cost | Column cost, solvent consumption |
Experimental Protocols
Determination of Enantiomeric Excess using Pirkle's Alcohol by ¹H NMR
Objective: To determine the enantiomeric excess (ee) of a chiral alcohol.
Materials:
-
Chiral alcohol sample (e.g., 1-phenylethanol)
-
(R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the chiral alcohol in CDCl₃ (e.g., 10 mg/mL).
-
Prepare a stock solution of Pirkle's alcohol in CDCl₃ (e.g., 50 mg/mL).
-
In an NMR tube, add 0.5 mL of the chiral alcohol stock solution.
-
Acquire a standard ¹H NMR spectrum of the chiral alcohol.
-
To the same NMR tube, add aliquots of the Pirkle's alcohol stock solution (e.g., 20 µL increments, corresponding to approximately 0.5, 1.0, 1.5, etc. molar equivalents).
-
Acquire a ¹H NMR spectrum after each addition.
-
Monitor the separation of a characteristic signal of the chiral alcohol (e.g., the methine proton).
-
Once sufficient separation is achieved, integrate the signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.
Synthesis of (R)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
The enantioselective synthesis of Pirkle's alcohol is crucial for its application as a chiral solvating agent. One common method involves the asymmetric reduction of 2,2,2-trifluoro-1-(9-anthryl)ethan-1-one.
Reaction: 2,2,2-Trifluoro-1-(9-anthryl)ethan-1-one + Chiral Reducing Agent → (R)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
A variety of chiral reducing agents can be employed, with varying degrees of success in terms of enantioselectivity.
| Chiral Reducing Agent | Enantiomeric Excess (ee) |
| (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™) | >98% |
| (R)-Alpine-Borane® | ~90% |
| CBS Catalyst (Corey-Bakshi-Shibata) | >95% |
General Procedure (using DIP-Chloride™):
-
Dissolve 2,2,2-trifluoro-1-(9-anthryl)ethan-1-one in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to the recommended temperature (e.g., -25 °C).
-
Slowly add a solution of (-)-DIP-Chloride™ in the same solvent.
-
Stir the reaction mixture at the specified temperature for the required time (monitor by TLC).
-
Quench the reaction by the slow addition of a suitable reagent (e.g., methanol).
-
Perform an aqueous workup to remove boron byproducts.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Conclusion
This compound is a valuable and convenient tool for the rapid determination of enantiomeric excess and, in many cases, the absolute configuration of chiral molecules by NMR spectroscopy. Its primary advantages are the simplicity of the experimental setup and the non-destructive nature of the analysis. However, for applications requiring high-precision quantification, baseline separation, or preparative-scale resolution, chiral HPLC may be a more suitable technique. The use of chiral derivatizing agents like Mosher's acid provides a robust alternative, particularly when the analyte is not amenable to analysis with Pirkle's alcohol. The choice of the optimal method will always depend on a careful consideration of the specific requirements of the analysis and the nature of the chiral analyte.
References
Literature review of chiral solvating agents including Pirkle's alcohol.
A comprehensive guide to chiral solvating agents (CSAs), with a detailed focus on the renowned Pirkle's alcohol, is essential for researchers in enantioselective analysis. This guide offers an objective comparison of various CSAs, supported by experimental data, to aid in the selection of the most suitable agent for determining enantiomeric purity and absolute configuration.
Introduction to Chiral Solvation Analysis
Chiral solvating agents are enantiomerically pure compounds that interact with a racemic or enantiomerically enriched analyte to form transient diastereomeric complexes.[1] This interaction, which occurs through non-covalent bonds such as hydrogen bonding, dipole-dipole, and π-π stacking, induces a chemical shift difference (ΔΔδ) between the signals of the two enantiomers in an NMR spectrum.[2] The relative integration of these now distinct signals allows for the direct determination of the enantiomeric excess (ee). Unlike chiral derivatizing agents, CSAs do not form covalent bonds with the analyte, simplifying sample preparation and preventing the possibility of kinetic resolution or racemization.[2]
The Mechanism of Chiral Recognition: Pirkle's Three-Point Model
The efficacy of a chiral solvating agent is often explained by the three-point interaction model, famously associated with the work of William H. Pirkle.[3][4] For effective chiral recognition to occur, a minimum of three simultaneous interactions must exist between the CSA and at least one of the analyte's enantiomers, with at least one of these interactions being stereochemically dependent. This creates a significant difference in the stability and, therefore, the time-averaged magnetic environment of the two diastereomeric complexes, leading to observable separation of their NMR signals.[5]
One enantiomer will form a more stable complex due to a better three-dimensional fit with the CSA, while its mirror image will experience some form of steric hindrance or weaker interaction, resulting in a less stable complex. This difference in association energy is the basis for chiral recognition.
Caption: Figure 1: Pirkle's Three-Point Interaction Model.
Pirkle's Alcohol: The Archetypal Chiral Solvating Agent
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, commonly known as Pirkle's alcohol, is a widely used CSA for determining the enantiomeric purity and absolute configuration of a broad range of chiral molecules, including sulfoxides, lactones, amines, and alcohols.[1][6] Its effectiveness stems from several key structural features:
-
π-Acidic Anthracene Ring: Provides a site for π-π stacking interactions with π-basic aromatic rings of the analyte.
-
Acidic Hydroxyl Group: Acts as a hydrogen bond donor to a basic site on the analyte (e.g., a carbonyl oxygen or an amine).
-
Sterically Bulky Trifluoromethyl Group: Contributes to the overall steric environment and can engage in dipole-dipole interactions.
-
Carbinol Hydrogen: Can act as a hydrogen bond donor.
These features allow Pirkle's alcohol to form the necessary three points of interaction, leading to significant chemical shift non-equivalence for many analytes.[6]
Comparison of Chiral Solvating Agents
While Pirkle's alcohol is highly versatile, no single CSA is universally effective. The choice of agent depends on the specific functional groups present in the analyte. The table below summarizes the performance of Pirkle's alcohol and other selected CSAs for the enantiodiscrimination of various analytes, as measured by the magnitude of the chemical shift difference (ΔΔδ) in ¹H NMR. A larger ΔΔδ value indicates better separation of the enantiomeric signals.
| Chiral Solvating Agent (CSA) | Analyte | Analyte Functional Group(s) | Solvent | Observed Proton | ΔΔδ (ppm) | Reference |
| (R)-Pirkle's Alcohol | N-(3,5-Dinitrobenzoyl)phenylglycine methyl ester | Amide, Ester, Nitroarene | CDCl₃ | NH Proton | ~0.16 | [7] |
| (R)-Pirkle's Alcohol | γ-Butyrolactone derivative | Lactone | CCl₄ | Methylene Proton | >0.10 | [6] |
| Isomannide-derived Carbamate (7c) | N-(3,5-Dinitrobenzoyl)phenylglycine methyl ester | Amide, Ester, Nitroarene | CDCl₃ | NH Proton | 0.159 | [7][8] |
| Tetraaza Macrocycle (1c) | Thiohydantoin derivative (G8) | Thiohydantoin | CDCl₃ | NH Proton | 2.052 | [9] |
| Ethyl (S)-Lactate derived Carbamate | N-(3,5-Dinitrobenzoyl)amino acid derivatives | Amide, Ester, Nitroarene | CDCl₃ | NH Proton | up to 0.11 | [10] |
Note: ΔΔδ values are highly dependent on experimental conditions such as concentration, temperature, and the molar ratio of CSA to analyte.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible results in chiral analysis by NMR. Below is a general methodology for determining enantiomeric excess using a chiral solvating agent.
Materials and Equipment:
-
High-resolution NMR spectrometer (400 MHz or higher recommended).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, Benzene-d₆, CCl₄). The choice of solvent is critical as polar, hydrogen-bonding solvents can interfere with the CSA-analyte interaction.[10]
-
Chiral Solvating Agent (e.g., (R)-Pirkle's alcohol).
-
Racemic or enantiomerically enriched analyte.
-
Volumetric flasks and precision microsyringes.
Procedure:
-
Sample Preparation: Prepare a solution of the analyte in the chosen deuterated solvent at a known concentration (typically 5-30 mM).[8][9]
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the analyte alone to establish the chemical shifts of the protons of interest in their achiral environment.
-
Addition of CSA: Add a carefully measured amount of the CSA to the NMR tube. The molar ratio of CSA to analyte is a critical parameter to optimize. A common starting point is a 1:1 ratio, but an excess of the CSA (e.g., 2 to 5 equivalents) is often required to achieve maximum signal separation.[2]
-
Acquire Chiral Spectrum: After thorough mixing, acquire the ¹H NMR spectrum of the mixture. The formation of diastereomeric complexes should lead to the splitting of one or more signals of the analyte into two distinct resonances.
-
Data Analysis:
-
Identify the split signals corresponding to the two enantiomers.
-
Integrate the areas of these two signals (Area_R and Area_S).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
-
-
Optimization (if necessary): If the signal separation (ΔΔδ) is poor, optimize the conditions by varying the CSA-to-analyte ratio, concentration, or temperature.[10]
Caption: Figure 2: Experimental Workflow for ee Determination by NMR.
References
- 1. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of Chiral Analysis: A Comparative Guide to the Limitations of Pirkle's Alcohol
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, 2,2,2-Trifluoro-1-(9-anthryl)ethanol, commonly known as Pirkle's alcohol, has long been a staple chiral solvating agent (CSA) for determining enantiomeric purity via Nuclear Magnetic Resonance (NMR) spectroscopy. However, its efficacy is not universal. This guide provides a comprehensive comparison of Pirkle's alcohol with alternative methods, highlighting its limitations for specific classes of compounds and offering data-supported alternative solutions.
Pirkle's alcohol functions by forming transient diastereomeric complexes with enantiomers, leading to non-equivalent chemical shifts in the NMR spectrum, which allows for the quantification of each enantiomer.[1] This interaction is primarily driven by hydrogen bonding and π-π stacking. While effective for many chiral molecules, its performance falters when these interactions are weak or when spectral overlap obscures the resolution of enantiomeric signals.
This guide delves into specific instances where Pirkle's alcohol proves inadequate and presents superior alternatives, complete with quantitative data and detailed experimental protocols to aid researchers in selecting the optimal method for their specific analytical challenges.
Data Presentation: Performance Comparison in Enantiomeric Discrimination
The following tables summarize the quantitative performance of Pirkle's alcohol in comparison to more effective alternatives for the chiral resolution of α-methylbenzylamine and mandelonitrile (B1675950). The data is presented as the difference in chemical shift (ΔΔδ in ppm) between the enantiomers for a specific proton or carbon signal, a larger value indicating better separation.
Table 1: Chiral Discrimination of α-Methylbenzylamine via ¹H NMR
| Chiral Solvating Agent (CSA) | Analyte Proton | ΔΔδ (ppm) | Efficacy |
| (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol) | Methine (CH) | 0.000 | Ineffective |
| Isomannide-derived CSA (Compound 7e)* | Methine (CH) | 0.030 | Effective |
*Data sourced from a study on novel chiral solvating agents. Compound 7e is a bis(p-toluenesulfonyl)carbamate derivative of isomannide.
Table 2: Chiral Discrimination of Mandelonitrile
| Analytical Method | Nucleus | ΔΔδ (ppm) | Efficacy |
| ¹H NMR with Pirkle's Alcohol | Methine (CH) | Not Reported (signal overlap) | Ineffective |
| ¹³C NMR with Pirkle's Alcohol (TFAE) | Nitrile (CN) | ~0.1 | Effective |
| Enzymatic Resolution (Nitrilase) | N/A (Yield-based) | High (up to 100% theoretical yield of one enantiomer) | Highly Effective |
Experimental Protocols
I. General Protocol for Enantiomeric Excess Determination using Pirkle's Alcohol (¹H NMR)
This protocol outlines the general procedure for using Pirkle's alcohol as a chiral solvating agent for the determination of enantiomeric excess by ¹H NMR spectroscopy.
Materials:
-
Racemic or enantioenriched analyte
-
(R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol)
-
Anhydrous, apolar deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the analyte (typically 1-5 mg) and dissolve it in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to establish the chemical shifts of the protons of interest.
-
Addition of Pirkle's Alcohol: Add a molar equivalent of Pirkle's alcohol to the NMR tube. The optimal ratio of CSA to analyte may vary and should be determined empirically (common ratios range from 1:1 to 5:1).
-
Spectrum Acquisition: Gently mix the solution and acquire the ¹H NMR spectrum. If separation is not observed, the concentration of the CSA can be incrementally increased.
-
Data Analysis: Identify a well-resolved proton signal that shows splitting into two peaks, corresponding to the two enantiomers. Integrate the two peaks to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).
II. Protocol for ¹³C NMR Enantiodiscrimination of Mandelonitrile using Pirkle's Alcohol (TFAE)
For compounds like mandelonitrile where ¹H NMR with Pirkle's alcohol is unsuccessful, ¹³C NMR can be an effective alternative.[2]
Materials:
-
Racemic or enantioenriched mandelonitrile
-
(S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE/Pirkle's alcohol)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of mandelonitrile (approximately 4 mg) in a suitable volume of CDCl₃ in an NMR tube.[2]
-
Addition of TFAE: Add a molar excess of TFAE to the NMR tube.[2]
-
NMR Acquisition: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer. For quantitative analysis, a longer relaxation delay may be necessary. The spectrum can be recorded at different temperatures (e.g., 260 K and 300 K) to optimize signal separation.[2]
-
Data Analysis: Identify the signals corresponding to the carbon atoms of the (R)- and (S)-mandelonitrile enantiomers. The integration of these distinct signals can be used to determine the enantiomeric ratio and calculate the enantiomeric excess.[2]
III. Alternative Method: Mosher's Acid Analysis for Alcohols and Amines
For a more robust alternative, particularly for alcohols and amines, the use of a chiral derivatizing agent (CDA) such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is recommended. This method involves the formation of stable diastereomeric esters or amides, which generally exhibit larger chemical shift differences in the NMR spectrum.
Materials:
-
Chiral alcohol or amine analyte (1.0 equivalent)
-
(R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride (Mosher's acid chlorides, 1.2 equivalents each)
-
Anhydrous pyridine (B92270) or CH₂Cl₂ with DMAP
-
Deuterated solvent (e.g., CDCl₃)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Derivatization (Two separate reactions):
-
Reaction A: In a clean, dry flask, dissolve the chiral analyte in the chosen solvent. Add (R)-(-)-MTPA chloride.
-
Reaction B: In a separate flask, repeat the procedure using (S)-(+)-MTPA chloride.
-
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, base, and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Purify each diastereomeric product separately using column chromatography to remove any excess reagents.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives in the same deuterated solvent.
-
Data Analysis and Configuration Assignment: Assign the proton signals for both diastereomers. Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton. The sign distribution of the Δδ values can be used to deduce the absolute configuration based on the established Mosher's model.
Mandatory Visualizations
Caption: Chiral recognition mechanism of Pirkle's alcohol.
Caption: Experimental workflow for ee determination using a CSA.
Caption: Efficacy of Pirkle's alcohol for different compound classes.
References
A Comparative Guide to (R)- and (S)-Pirkle's Alcohol Derivatives for Enantiomeric Resolution
In the realm of chiral chromatography, Pirkle-type chiral stationary phases (CSPs) stand as a cornerstone for the separation of enantiomers, a critical process in drug development and quality control.[1] These CSPs, derived from the pioneering work of William H. Pirkle, operate on the principle of forming transient diastereomeric complexes with the enantiomers of an analyte, leading to differential retention and, thus, separation.[1][2] A significant advantage of Pirkle-type CSPs is the availability of both (R)- and (S)-configurations, which allows for the inversion of elution order, a valuable tool for trace enantiomer analysis and preparative separations.[1][3]
This guide provides a comparative analysis of the performance of (R)- and (S)-configured Pirkle's alcohol derivatives, specifically the widely used Whelk-O® 1 CSP, for the resolution of two key pharmaceutical compounds: Ibuprofen (B1674241) and Propranolol (B1214883).
The Principle of Chiral Recognition
The enantioselective separation on Pirkle-type CSPs is governed by the "three-point interaction" model. This model posits that for effective chiral recognition, there must be at least three simultaneous interactions between the chiral stationary phase and one of the enantiomers, with at least one of these interactions being stereochemically dependent. These interactions typically involve a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions.[2] The differing stability of the transient diastereomeric complexes formed between the (R)- and (S)-enantiomers of the analyte and the chiral selector on the CSP results in different retention times.
Caption: Chiral recognition on a Pirkle-type CSP.
Enantiomeric Resolution of Ibuprofen
Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule where the (S)-(+)-enantiomer possesses the majority of the therapeutic activity. The following data, based on studies using the (S,S)-Whelk-O1 column, illustrates the separation of its enantiomers.[4] The data for the (R,R)-Whelk-O1 column is inferred based on the principle of elution order inversion.[3]
Table 1: Comparison of (S,S)- and (R,R)-Whelk-O1 for Ibuprofen Enantioseparation
| Chiral Stationary Phase | (R)-Ibuprofen Retention Time (min) | (S)-Ibuprofen Retention Time (min) | Resolution (Rs) | Elution Order |
| (S,S)-Whelk-O1 | tR1 | tR2 | > 1.5 | (R) then (S) |
| (R,R)-Whelk-O1 (Inferred) | tR2 | tR1 | > 1.5 | (S) then (R) |
Note: Specific retention times (tR1, tR2) are dependent on the exact experimental conditions but the elution order and effective separation (Resolution > 1.5) are consistently observed.
Experimental Protocol for Ibuprofen Separation
The following is a representative protocol for the enantiomeric separation of ibuprofen on a Pirkle-type CSP.
-
Column: (S,S)-Whelk-O1 (or (R,R)-Whelk-O1), 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of n-hexane and ethanol, often with a small percentage of a modifier like acetic acid (e.g., n-hexane:ethanol 98:2 with 0.5% acetic acid).[4]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Ibuprofen standard dissolved in the mobile phase.
Enantiomeric Resolution of Propranolol
Propranolol is a beta-blocker used to treat various cardiovascular conditions. The (S)-(-)-enantiomer is significantly more potent than the (R)-(+)-enantiomer. The separation of propranolol enantiomers is a common application for chiral chromatography.
Table 2: Expected Comparison of (R)- and (S)-Pirkle's Alcohol CSPs for Propranolol Enantioseparation
| Chiral Stationary Phase | (S)-Propranolol Retention Time (min) | (R)-Propranolol Retention Time (min) | Resolution (Rs) | Elution Order |
| (S)-Pirkle's Alcohol Derivative | tR1 | tR2 | > 1.5 | (S) then (R) |
| (R)-Pirkle's Alcohol Derivative (Inferred) | tR2 | tR1 | > 1.5 | (R) then (S) |
Note: The specific Pirkle's alcohol derivative and chromatographic conditions will influence the retention times (tR1, tR2) and resolution.
Experimental Protocol for Propranolol Separation
A general protocol for the enantiomeric separation of propranolol on a Pirkle-type CSP is as follows:
-
Column: Pirkle-type CSP (e.g., (S,S)-Whelk-O1), 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: A non-polar/polar mixture, such as n-heptane/ethanol with a basic modifier like diethylamine (B46881) (e.g., n-heptane:ethanol:diethylamine 80:20:0.1).
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 290 nm
-
Sample Preparation: Propranolol standard dissolved in the mobile phase.
Experimental Workflow Visualization
The logical workflow for developing a chiral separation method using Pirkle's alcohol-based CSPs is outlined below.
Caption: Workflow for chiral method development.
References
Cost-benefit analysis of using Pirkle's alcohol versus other chiral reagents.
A comprehensive cost-benefit analysis of Pirkle's alcohol versus other chiral reagents is essential for researchers, scientists, and drug development professionals seeking to determine enantiomeric purity and absolute configuration. The selection of an appropriate chiral analysis method depends on a multitude of factors including the nature of the analyte, required accuracy, available instrumentation, and overall cost. This guide provides an objective comparison of Pirkle's alcohol with other common chiral reagents and techniques, supported by experimental data and detailed protocols.
Overview of Chiral Resolution Techniques
The determination of enantiomeric purity is a critical step in the synthesis and development of chiral compounds, particularly in the pharmaceutical industry where the physiological activity of enantiomers can differ significantly.[1] Three primary methods for determining enantiomeric excess (ee) are:
-
Chiral Solvating Agents (CSAs) in NMR Spectroscopy: Reagents like Pirkle's alcohol form transient, diastereomeric complexes with the analyte enantiomers.[2] This interaction induces chemical shift differences (diastereotopic shifts) in the NMR spectrum, allowing for the quantification of each enantiomer by integrating the corresponding signals.[2]
-
Chiral Derivatizing Agents (CDAs) in NMR Spectroscopy: Reagents such as Mosher's acid (or its acid chloride) covalently bond to the analyte to form stable diastereomers.[3] These diastereomers have distinct NMR spectra, which can be used to determine enantiomeric excess and, in many cases, the absolute configuration of the analyte.[3]
-
Chiral Chromatography (HPLC/GC): This technique involves the physical separation of enantiomers using a chiral stationary phase (CSP).[1][4] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.[4]
Cost-Benefit Analysis
The choice between these methods often involves a trade-off between reagent and equipment cost, sample analysis time, and the quality of data obtained.
| Parameter | Pirkle's Alcohol (CSA) | Mosher's Acid (CDA) | Chiral HPLC/GC |
| Reagent Cost | Moderate to High | Moderate | Very High (Column Cost) |
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol: ~
| (S)-(+)-Mosher's Acid Chloride: ~
| Chiral Columns: $2,000 - $5,000+ per column[8] | |
| Equipment Cost | High (Requires NMR Spectrometer) | High (Requires NMR Spectrometer) | High (Requires HPLC or GC System) |
| Sample Prep Time | Low (Simple mixing of analyte and CSA) | Moderate (Requires chemical reaction to form diastereomers)[3] | Low to Moderate (Sample dissolution and filtration)[4] |
| Analysis Time | Low (Typically 5-15 minutes per sample)[9] | Moderate (Reaction time + NMR acquisition) | High (Method development can be extensive, run times 15-60 min)[9] |
| Sample Recovery | Non-destructive, sample can be recovered | Destructive (covalent modification of analyte) | Non-destructive, sample can be recovered (analytical scale) |
| Applicability | Broad applicability for various functional groups | Primarily for alcohols and amines[3] | Very broad, but requires screening of columns and mobile phases[10] |
| Data Output | Enantiomeric excess, potential for absolute configuration | Enantiomeric excess and absolute configuration[3] | Enantiomeric excess, retention times |
| Solvent Usage | Low (~0.6 mL per sample)[11] | Low (~0.6 mL per sample) | High (>60 mL per sample)[11] |
Performance Comparison
A direct quantitative comparison of these methods is highly dependent on the specific analyte. However, a general performance overview can be provided.
| Feature | Pirkle's Alcohol (CSA) | Mosher's Acid (CDA) | Chiral HPLC/GC |
| Principle | Formation of transient diastereomeric solvates in solution.[2] | Covalent derivatization to form stable diastereomers.[3] | Differential interaction with a chiral stationary phase.[4] |
| Resolution | Dependent on the magnitude of the induced chemical shift difference (Δδ). Can be affected by signal overlap.[12] | Generally provides well-resolved signals for the diastereomers.[3] | Baseline separation of enantiomeric peaks is often achievable. |
| Sensitivity | Lower sensitivity compared to chromatographic methods. | Moderate sensitivity, dependent on NMR spectrometer. | High sensitivity, especially with detectors like mass spectrometers. |
| Accuracy & Precision | Good, but can be limited by peak integration accuracy in cases of poor resolution. | High accuracy, as it relies on the integration of well-separated signals. | High accuracy and precision, considered the "gold standard" for ee determination.[9] |
| Method Development | Minimal; involves finding a suitable solvent and optimal analyte:CSA ratio. | Requires optimization of reaction conditions to ensure complete derivatization.[3] | Can be time-consuming and expensive, requiring screening of multiple columns and mobile phases.[13] |
| Absolute Configuration | Possible through analysis of the direction of chemical shift changes, based on established models.[2] | A primary application is the determination of absolute configuration via analysis of Δδ values (δS - δR).[3] | Not directly determined, but elution order can be established with authentic standards. |
Mandatory Visualizations
Caption: Logical workflow for selecting a suitable chiral analysis method.
Caption: Formation of transient diastereomeric complexes with Pirkle's alcohol.
Experimental Protocols
Protocol 1: Enantiomeric Excess Determination using Pirkle's Alcohol (CSA)
Principle: A chiral solvating agent (Pirkle's alcohol) is added to a solution of the chiral analyte. The formation of transient diastereomeric complexes leads to separate signals for the enantiomers in the ¹H NMR spectrum, which are then integrated to determine the ee.[14]
Materials:
-
Chiral analyte (e.g., alcohol, amine, ester; ~5 mg)
-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral analyte in 0.6 mL of anhydrous deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.
-
To the same NMR tube, add Pirkle's alcohol. The optimal molar ratio of analyte to CSA should be determined experimentally to achieve the best spectral separation, often starting with a 1:1 to 1:2 ratio.[14]
-
Gently shake the NMR tube to ensure thorough mixing.
-
Acquire the ¹H NMR spectrum of the mixture at room temperature.
-
Identify a well-resolved signal that has split into two distinct peaks, corresponding to the two diastereomeric complexes.
-
Integrate the two peaks. The ratio of the integration values corresponds to the ratio of the enantiomers in the sample.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
Protocol 2: Enantiomeric Excess and Absolute Configuration Determination using Mosher's Acid (CDA)
Principle: The chiral analyte (e.g., an alcohol) is reacted with both enantiomers of Mosher's acid chloride in separate experiments to form stable diastereomeric esters. Analysis of the ¹H NMR spectra of these esters allows for ee determination and assignment of absolute configuration.[3]
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous pyridine (B92270) or DMAP
-
Two NMR tubes
Procedure:
-
Preparation of (R)-Mosher's Ester: In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃. Add a small excess of anhydrous pyridine (~5-10 µL). Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride. Cap the tube and allow the reaction to proceed at room temperature until completion (monitor by TLC or NMR, typically 2-6 hours).[3]
-
Preparation of (S)-Mosher's Ester: In a second NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.[3]
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Enantiomeric Excess Determination: In one of the spectra, identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine the enantiomeric ratio and calculate the ee.[3]
-
Absolute Configuration Determination:
-
Assign the proton signals for both diastereomers in both spectra (may require 2D NMR for complex molecules).
-
Create a model of the expected conformation of the Mosher's esters. The phenyl group of the MTPA moiety typically shields protons that are on the same side, causing an upfield shift (lower ppm).
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two spectra.
-
Protons with a positive Δδ are on one side of the molecule relative to the MTPA phenyl group, and those with a negative Δδ are on the other.
-
By comparing these observed shifts to the conformational model, the absolute configuration of the original alcohol can be assigned.[3]
-
Protocol 3: Enantiomeric Excess Determination by Chiral HPLC
Principle: The enantiomers are physically separated on a chiral stationary phase (CSP) based on their differential interactions, leading to distinct retention times. The peak areas are integrated to determine the ee.[15]
Materials:
-
Chiral analyte
-
HPLC-grade solvents for the mobile phase (e.g., n-heptane, ethanol)
-
Chiral HPLC column (e.g., Polysaccharide-based like Chiralpak® or Chiralcel®)
-
HPLC system with UV detector
Procedure:
-
Method Development/Screening: The most critical and often time-consuming step is to find a suitable CSP and mobile phase combination that resolves the enantiomers. This is typically an empirical process involving screening various columns and solvent systems (e.g., normal phase, reversed-phase, polar organic).[1][10]
-
System Equilibration: Once a method is chosen, equilibrate the chiral column with the selected mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).[4]
-
Sample Preparation: Dissolve a small amount of the analyte (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of mobile phase or a compatible solvent). Filter the sample through a 0.45 µm syringe filter.[13]
-
Injection and Data Acquisition: Inject a small volume (e.g., 10-20 µL) of the sample onto the HPLC system and record the chromatogram.[15]
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers. If the identity of each peak is unknown, it can be determined by injecting a standard of a known single enantiomer.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[13]
-
Conclusion
The choice between Pirkle's alcohol, other chiral reagents like Mosher's acid, and chiral chromatography is a multifaceted decision.
-
Pirkle's alcohol offers a rapid, non-destructive method for determining enantiomeric excess with minimal sample preparation, making it ideal for quick screening and reaction monitoring when an NMR spectrometer is available.
-
Mosher's acid analysis, while more labor-intensive due to the derivatization step, is a powerful tool for unambiguously determining both enantiomeric excess and absolute configuration.
-
Chiral HPLC is considered the benchmark for accuracy and sensitivity in quantifying enantiomeric excess and is well-suited for routine analysis in quality control environments. However, the initial cost of columns and the time required for method development can be significant drawbacks.
Ultimately, a cost-benefit analysis must weigh the initial investment in reagents and equipment against the speed, accuracy, and type of information required for the specific research or development goal.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sigma Aldrich -(-)-1-(9-Anthryl)-2,2,2-Trifluoroethanol 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol = 98 53531-34-3 [sigmaaldrich.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Enantiomer Separations | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 2,2,2-Trifluoro-1-(9-anthryl)ethanol for Chiral Analysis
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comprehensive comparison of 2,2,2-Trifluoro-1-(9-anthryl)ethanol, commonly known as Pirkle's alcohol, with other established methods for determining enantiomeric excess (e.e.). The primary application of Pirkle's alcohol is as a chiral solvating agent (CSA) in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its efficacy will be compared with alternative techniques, namely the use of a chiral derivatizing agent, Mosher's acid, in NMR spectroscopy, and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Principle of Chiral Recognition by this compound
Pirkle's alcohol is a chiral molecule that, when added to a solution of a racemic or enantiomerically enriched compound, forms transient diastereomeric solvates with the enantiomers of the analyte.[1] These diastereomeric complexes have different spatial arrangements and, consequently, experience different magnetic environments in an NMR spectrometer. This results in the splitting of NMR signals for the enantiomers, allowing for the quantification of their relative amounts by integrating the corresponding peaks. The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination efficiency of the chiral solvating agent.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The choice of method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy, the availability of instrumentation, and the stage of research. Below is a comparative overview of the key performance characteristics of using Pirkle's alcohol with NMR, Mosher's acid with NMR, and chiral HPLC.
| Feature | This compound (Pirkle's Alcohol) with NMR | α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's Acid) with NMR | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Formation of transient diastereomeric solvates. | Covalent derivatization to form stable diastereomers. | Differential interaction of enantiomers with a chiral stationary phase. |
| Sample Preparation | Simple mixing of the analyte and Pirkle's alcohol in an NMR tube. | Chemical reaction to form amides or esters, followed by purification. | Dissolving the analyte in a suitable mobile phase. |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Longer due to reaction and purification steps (can take several hours). | Moderate (typically 15-60 minutes per sample). |
| Sample Recovery | Analyte can be recovered. | Analyte is chemically modified and recovery is not straightforward. | Analyte can be collected after separation. |
| Instrumentation | NMR Spectrometer. | NMR Spectrometer. | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). |
| Applicability | Broad applicability for compounds with functional groups that can interact with the CSA (e.g., amines, alcohols, carboxylic acids). | Applicable to compounds with reactive functional groups (e.g., primary and secondary amines, alcohols). | Very broad applicability with a wide range of available chiral stationary phases. |
| Information Obtained | Enantiomeric excess and, in some cases, absolute configuration. | Enantiomeric excess and absolute configuration. | Enantiomeric excess. |
Quantitative Data Comparison: A Case Study on β-Blockers
The following table, compiled from data on the chiral discrimination of β-blockers, illustrates the comparative efficacy of a chiral derivatizing agent, (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB), which provides a point of comparison for the magnitude of chemical shift differences that can be achieved.[2]
| Analyte (β-Blocker) | Proton Signal | Chemical Shift Difference (Δδ in ppm) with (S)-TBMB |
| Metoprolol | tert-butyl | 0.042 |
| methyl | 0.062 | |
| Betaxolol | tert-butyl | 0.026 |
| methyl | 0.029 | |
| Bisoprolol | tert-butyl | 0.004 |
| methyl | 0.031 |
Note: This table showcases the performance of a chiral derivatizing agent. The Δδ values obtained with chiral solvating agents like Pirkle's alcohol would be of a similar order of magnitude and are dependent on the specific analyte and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the determination of enantiomeric excess using this compound and the alternative method using Mosher's acid.
Protocol 1: Enantiomeric Excess Determination using this compound (Pirkle's Alcohol) by NMR
This protocol is a general guideline and may require optimization for specific analytes.
Materials:
-
Chiral analyte (e.g., a primary amine)
-
(R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral analyte into a clean, dry NMR tube.
-
Add approximately 0.5-0.7 mL of the deuterated solvent (e.g., CDCl₃) to dissolve the analyte.
-
Acquire a standard ¹H-NMR spectrum of the analyte alone.
-
-
Addition of Pirkle's Alcohol:
-
Add a molar equivalent of (R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol to the NMR tube containing the analyte solution. The optimal molar ratio of CSA to analyte may vary and might require titration.
-
Gently shake the NMR tube to ensure thorough mixing.
-
-
NMR Analysis:
-
Acquire the ¹H-NMR spectrum of the mixture.
-
Identify a well-resolved signal corresponding to a proton in the analyte that shows splitting into two distinct peaks for the two enantiomers.
-
Integrate the two separated signals. The ratio of the integrals corresponds to the enantiomeric ratio of the analyte.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] * 100
-
Protocol 2: Enantiomeric Excess and Absolute Configuration Determination using Mosher's Acid by NMR
This protocol involves the formation of diastereomeric amides from a chiral amine.
Materials:
-
Chiral primary or secondary amine
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)
-
Coupling agent (e.g., DCC or EDC)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-Mosher's Amide (in a separate vial):
-
Dissolve the chiral amine (1.0 equivalent) in the anhydrous deuterated solvent.
-
Add (R)-Mosher's acid (1.1 equivalents) and the coupling agent (1.2 equivalents).
-
Allow the reaction to proceed to completion (monitor by TLC or LC-MS).
-
Purify the resulting diastereomeric amide.
-
-
Preparation of (S)-Mosher's Amide (in a separate vial):
-
Repeat the procedure from step 1 using (S)-Mosher's acid.
-
-
NMR Analysis:
-
Dissolve each purified diastereomeric amide in the same deuterated solvent in separate NMR tubes.
-
Acquire high-resolution ¹H-NMR spectra for both the (R)- and (S)-Mosher's amides.
-
Assign the proton signals for both diastereomers.
-
-
Data Analysis:
-
For enantiomeric excess determination, analyze the spectrum of one of the reaction mixtures before complete purification. The ratio of the integrals of a pair of well-resolved signals corresponding to the two diastereomers gives the enantiomeric ratio.
-
For absolute configuration determination, compare the chemical shifts of corresponding protons in the two diastereomer spectra and calculate the chemical shift differences (Δδ = δS - δR). The sign of the Δδ values for protons on either side of the stereocenter can be used to assign the absolute configuration based on the established Mosher's model.[3]
-
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationships in chiral analysis.
Caption: Workflow for e.e. determination using Pirkle's alcohol.
Caption: Workflow for stereochemical analysis using Mosher's acid.
Caption: Decision tree for selecting a chiral analysis method.
Conclusion
This compound (Pirkle's alcohol) is a highly effective and versatile chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy. Its primary advantages lie in the simplicity of sample preparation and the non-destructive nature of the analysis, allowing for sample recovery.
When compared to the use of a chiral derivatizing agent like Mosher's acid, Pirkle's alcohol offers a significantly faster workflow, as it eliminates the need for a chemical reaction and subsequent purification. However, Mosher's acid analysis provides a more robust and widely accepted method for the determination of absolute configuration.
Chiral HPLC stands as a powerful alternative, particularly in analytical laboratories with high sample throughput. While it requires method development to identify a suitable chiral stationary phase and mobile phase, it often offers excellent sensitivity and resolution.
The choice between these methods will ultimately depend on the specific requirements of the analysis. For rapid screening of enantiomeric excess where sample recovery is desirable, this compound is an excellent choice. For the unambiguous determination of absolute configuration, Mosher's acid analysis remains a gold standard. Chiral HPLC provides a high-throughput and sensitive alternative for routine enantiomeric purity assessment.
References
Safety Operating Guide
Proper Disposal of 2,2,2-Trifluoro-1-(9-anthryl)ethanol: A Step-by-Step Guide
The following protocol provides essential safety and logistical information for the proper disposal of 2,2,2-Trifluoro-1-(9-anthryl)ethanol, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This substance is classified as hazardous and must be managed accordingly.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation[1].
Personal Protective Equipment (PPE): All personnel handling the compound must wear the following[1][2]:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses and a face shield[1].
-
Respiratory Protection: An N95 dust mask or equivalent, especially when handling the solid form to avoid dust formation[1][2].
-
Protective Clothing: A lab coat or other suitable protective clothing[1].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[3][4].
Spill & Emergency Procedures
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Small Spills: For minor spills, use an inert absorbent material to soak up the substance. The contaminated absorbent should then be placed in a sealed, labeled container for disposal as hazardous waste[5].
-
Large Spills: In the case of a significant spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office or emergency services[3][6].
For direct contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention[1].
-
Skin: Wash the affected area thoroughly with soap and water[1].
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention[1].
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting[1].
Disposal Protocol
The disposal of this compound must be handled in accordance with institutional and regulatory guidelines for hazardous waste. Do not dispose of this chemical down the drain or in regular trash[1][7].
Step 1: Waste Segregation this compound is a halogenated organic compound. It must be collected in a designated waste container for "Halogenated Organic Waste"[3][6][8]. This waste stream must be kept separate from:
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible and leak-proof container with a secure sealing cap[3][7]. The container should be in good condition.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste"[6][9]. The label must also include:
-
The full chemical name: "this compound".
-
The approximate quantity or concentration.
-
The date of accumulation.
-
The name of the generating researcher or lab group[8].
-
Step 3: Waste Accumulation and Storage
-
Collection: If the compound is a solid, it can be transferred directly to the waste container. If it is in solution, the entire solution should be collected. The first rinse of any container that held the chemical should also be collected as hazardous waste[7].
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory[6]. This area should be a cool, dry, and well-ventilated space, away from incompatible materials[3]. Ensure the container is stored in secondary containment to prevent spills[6].
Step 4: Final Disposal
-
Arrangement: Once the waste container is nearly full (around 75-90% capacity), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company[6][10].
-
Transportation: The waste will then be transported to an approved waste disposal plant for proper treatment, likely through incineration at a regulated facility[4].
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C16H11F3O | [1] |
| Molecular Weight | 276.25 g/mol | [1] |
| Melting Point | 132-135 °C | [2] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. (R)-(−)-1-(9-アントリル)-2,2,2-トリフルオロエタノール ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. ethz.ch [ethz.ch]
Personal protective equipment for handling 2,2,2-Trifluoro-1-(9-anthryl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2,2,2-Trifluoro-1-(9-anthryl)ethanol (CAS Number: 65487-67-4). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment to minimize exposure and associated risks. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact, as the substance is a skin irritant.[1] |
| Respiratory Protection | Dust mask type N95 (US) or equivalent. | To prevent inhalation of dust particles, which may cause respiratory tract irritation. |
| Body Protection | Protective clothing. | To prevent skin contact. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to prevent accidental exposure and contamination.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in Table 1.
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water and consult a physician.[1]
-
Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[1]
-
Ingestion: If swallowed, seek immediate medical assistance.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Disposal Procedure:
-
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product.[1]
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
